TW-37

Catalog No.
S548192
CAS No.
877877-35-5
M.F
C33H35NO6S
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TW-37

CAS Number

877877-35-5

Product Name

TW-37

IUPAC Name

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide

Molecular Formula

C33H35NO6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38)

InChI Key

PQAPVTKIEGUPRN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TW37; TW 37; TW-37.

Canonical SMILES

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C

The exact mass of the compound N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide is 573.21851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: How TW-37 Works

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 functions as a BH3-mimetic. It is designed to bind into the hydrophobic groove of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, and Mcl-1), which normally sequester pro-apoptotic proteins. By occupying this groove, this compound prevents the anti-apoptotic proteins from inactivating their pro-apoptotic counterparts, thereby freeing them to initiate mitochondrial apoptosis [1] [2] [3].

The diagram below illustrates how this compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.

G Start Cellular Stress (e.g., Chemo/Radiotherapy) Bim Bim Start->Bim MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Apoptosis Activation of Caspases & Apoptosis MOMP->Apoptosis BaxBak BaxBak Bim->BaxBak Directly Activates BaxBak->MOMP Bcl2 Bcl2 Bcl2->Bim Normally Sequesters BclXL BclXL BclXL->Bim Mcl1 Mcl1 Mcl1->Bim TW37 This compound TW37->Bcl2 Inhibits TW37->BclXL Inhibits TW37->Mcl1 Inhibits

Quantitative Binding and Cellular Activity Profile

The following tables summarize the key quantitative data for this compound, including its binding affinity to specific Bcl-2 family proteins and its anti-proliferative activity across a panel of human cancer cell lines.

Table 1: Binding Affinity of this compound to Anti-apoptotic Bcl-2 Proteins [2]

Target Protein Ki Value (μM)
Mcl-1 0.26
Bcl-2 0.29
Bcl-xL 1.11

Table 2: Selectivity and Functional Activity in Cellular Models

Aspect Details Citation
Anti-proliferative IC₅₀ Range Low nanomolar to sub-micromolar across diverse human cancer cell lines (e.g., ~2.6 nM in JAR cells to ~0.24 μM in RPMI-2650 cells). [2]
Primary CLL Cell Sensitivity EC₅₀ values in the low nanomolar range (32.82 to 753.1 nM). [4]
Endothelial Cell Growth Inhibition IC₅₀ of approximately 1.8 μM. [2]

Key Preclinical Evidence and Experimental Models

This compound has demonstrated efficacy in a range of cancer types in preclinical studies. The table below summarizes key findings and the experimental methodologies used to obtain them.

Table 3: Summary of Key Preclinical Findings with this compound

| Cancer Type / Model | Key Findings | Experimental Methods Used | | :--- | :--- | :--- | | Head and Neck Cancer | Metronomic this compound sensitized primary endothelial cells to radiation, abrogated new sprouting in vitro, and potentiated tumor growth inhibition in combination with radiotherapy in vivo. | Clonogenic assays, endothelial cell sprouting in 3-D collagen matrices, SCID mouse xenograft models. | [1] | | Pancreatic Cancer | this compound inhibited cell growth, induced S-phase cell cycle arrest and apoptosis, attenuated Notch-1 signaling, and inhibited migration, invasion, and angiogenesis. | MTT/WST-1 assays, flow cytometry (cell cycle & Annexin V), Western blot, real-time RT-PCR, migration/invasion assays, SCID xenograft model. | [5] [6] | | Ovarian Cancer | this compound suppressed growth and enhanced cisplatin-induced apoptosis in ovarian cancer cells, particularly in Bcl-2 overexpressing, cisplatin-resistant cell lines. | MTT assay, clonogenic/soft-agar assay, apoptosis ELISA, TUNEL assay, Western blot. | [7] | | Lymphoma (CLL) | this compound induced apoptosis in a time- and dose-dependent manner in primary CLL samples. Sensitivity was associated with naive IGHV genes and higher Mcl-1 levels. | Cell Titer Glo viability assay, flow cytometry (Annexin V/PI), gene expression profiling, Western blot. | [4] |

Core Experimental Protocols for Key Assays

For researchers looking to investigate this compound, here are detailed methodologies for some of the core assays cited in the literature.

Cell Growth Inhibition Assay (SRB/MTT) [1] [7]
  • Cell Seeding: Seed cells in 96-well plates at an optimal density (e.g., 5x10³ cells/well for MTT) and allow them to adhere overnight.
  • Dosing: Treat cells with a concentration gradient of this compound, diluted in the appropriate culture medium. A typical time frame is 72-96 hours of continuous incubation.
  • Viability Measurement:
    • For SRB: Fix cells with trichloroacetic acid, stain with 0.4% Sulforhodamine B (SRB), and measure absorbance at 560 nm [1].
    • For MTT: Incubate with MTT reagent (0.5 mg/mL) for 2-4 hours at 37°C. Solubilize the formed formazan crystals (e.g., with DMSO) and measure absorbance at 570 nm [7].
  • Data Analysis: Results are normalized against vehicle-treated controls to determine the percentage of growth inhibition and calculate IC₅₀ values.
Clonogenic Survival Assay [1]
  • Treatment: Treat cells in suspension or monolayer with the desired concentration of this compound.
  • Plating: After treatment, trypsinize, count, and re-plate cells at clonal densities (a low number of cells per dish, e.g., 100-10,000 depending on expected survival) into fresh drug-free medium.
  • Colony Formation: Incubate dishes for 1-3 weeks (e.g., 14 days for HDMECs [1]) until visible colonies form.
  • Staining & Counting: Fix and stain colonies with crystal violet. Count colonies (typically defined as >50 cells) manually or with an automated counter. The plating efficiency and surviving fraction are then calculated.
Analysis of Apoptosis by ELISA [7] [6]
  • Cell Lysis: After this compound treatment, lyse the cells.
  • Histone-DNA Capture: Transfer the cell lysate to a microtiter plate module that is pre-coated with an anti-histone antibody.
  • Detection: Add an anti-DNA antibody conjugated with a peroxidase label. The antibody binds to the histone-DNA complexes in the sample well.
  • Quantification: Add a peroxidase substrate (ABTS) and measure the color development using a spectrophotometer. The enrichment of mono- and oligonucleosomes in the cytoplasm is proportional to the degree of apoptosis.

Research Implications and Future Directions

Preclinical data suggests this compound has promising therapeutic potential, particularly in combination strategies:

  • Overcoming Chemoresistance: this compound restored sensitivity to cisplatin in resistant ovarian cancer cells and enhanced killing in Bcl-2 overexpressing models [7].
  • Radiosensitization: Low-dose, metronomic this compound schedules potentiated the anti-tumor effects of radiotherapy in head and neck cancer models, revealing an anti-angiogenic mechanism [1].
  • Multi-Target Inhibition: Its ability to simultaneously inhibit Bcl-2, Bcl-xL, and Mcl-1 may help overcome the resistance that can arise from the redundancy of anti-apoptotic proteins [2].

References

Molecular Targets and Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 functions by targeting the BH3-binding groove of key anti-apoptotic proteins in the Bcl-2 family, preventing them from sequestering pro-apoptotic partners and thus triggering programmed cell death [1].

The table below summarizes its binding affinity (Ki) for these primary targets:

Protein Target Function Binding Affinity (Ki)
Mcl-1 [2] [1] Myeloid cell leukemia-1 0.26 µM [1]
Bcl-2 [2] [1] B-cell lymphoma 2 0.29 µM [1]
Bcl-xL [1] B-cell lymphoma-extra large 1.11 µM [1]

Core Mechanism of Action: Inducing Apoptosis

This compound's primary mechanism is to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, which displaces pro-apoptotic proteins like Bid and BIM and triggers mitochondrial outer membrane permeabilization (MOMP) [1]. This leads to cytochrome c release, caspase activation, and apoptosis [3].

G TW37 This compound Bcl2 Anti-apoptotic Proteins (Bcl-2, Mcl-1, Bcl-xL) TW37->Bcl2 Inhibits FreeProApop Pro-apoptotic Proteins Freed TW37->FreeProApop Displaces ProApop Pro-apoptotic Proteins (e.g., BIM, Bid) Bcl2->ProApop Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApop->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Leads to Apoptosis Apoptosis CytoC->Apoptosis Activates FreeProApop->MOMP Directly Promotes

This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and freeing pro-apoptotic effectors.

Cellular and Systemic Effects

Beyond direct apoptosis induction, this compound produces broader anticancer effects:

  • Cell Cycle Arrest: this compound induces S-phase arrest in pancreatic and head and neck cancer cells, accompanied by modulation of cell cycle regulators like p27, p57, E2F-1, and cyclins [3] [4].
  • Anti-Angiogenic Activity: At low, metronomic doses, this compound inhibits angiogenesis by targeting endothelial cells, and can potentiate the anti-tumor effects of radiotherapy in head and neck cancer models [5].
  • Downregulation of Survival Pathways: Treatment with this compound leads to the attenuation of key pro-survival signaling pathways, including NF-κB and Notch-1, contributing to reduced expression of downstream genes like VEGF, MMP-9, and Cyclin D1 [3] [6].

Experimental Evidence and Protocols

Key experimental data from preclinical studies validates this compound's activity across various cancer types. The table below summarizes representative cellular IC₅₀ values and observed effects in different models.

Cancer Type / Cell Line Assay Type IC₅₀ / Effective Concentration Observed Effect Citation
Lymphoma (WSU-DLCL2) Cell viability ~0.3 - 1 µM Anti-proliferation, pro-apoptotic [1]
Pancreatic Cancer (BxPC-3, etc.) WST-1 / MTT ~0.5 - 2 µM Growth inhibition, apoptosis, S-phase arrest [3] [6]
Head and Neck Cancer (HNSCC) SRB / Clonogenic 0.3 - 1.8 µM S-phase arrest, anti-angiogenesis [5] [4]
Endothelial Cells (HDMEC) SRB / Sprouting 1.1 - 1.8 µM Inhibition of proliferation & sprouting [5] [4] [1]
Key Experimental Workflow

A typical in vitro protocol to assess this compound's mechanism involves several key steps as shown in the workflow below [3] [7]:

G CellPlating Cell Plating & Adherence TW37Treatment This compound Treatment (typically 0.1 - 2 µM, 24-72h) CellPlating->TW37Treatment Viability Viability Assay (MTT/WST-1/SRB) TW37Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/ELISA/TUNEL) TW37Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) TW37Treatment->CellCycle Molecular Molecular Analysis (Western Blot, qPCR) TW37Treatment->Molecular

Standard in vitro workflow for evaluating this compound's anticancer effects.

Combination Therapy Strategies

This compound demonstrates synergistic effects when combined with other therapeutics, enhancing cytotoxicity and overcoming resistance.

  • With Chemotherapy: Combined use of this compound and cisplatin in head and neck cancer models resulted in enhanced cytotoxicity and a significant delay in time to tumor failure compared to either agent alone [4].
  • With Targeted Agents: In oral cancer cells, this compound potentiated the effects of cryptotanshinone (a STAT3 inhibitor) by cooperatively suppressing the STAT3-Mcl-1 signaling axis, leading to potent apoptosis [7].
  • With Radiotherapy: Low-dose, metronomic this compound treatment sensitized primary endothelial cells to ionizing radiation, abrogating new sprouting and potentiating anti-tumor effects in xenograft models [5].

The multifaceted mechanism of action of this compound makes it a promising candidate for further development, particularly in combination regimens aimed at overcoming treatment resistance in aggressive cancers.

References

how does TW-37 induce apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

TW-37 is designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins (including Bcl-2, Bcl-xL, and Mcl-1). This binding prevents the anti-apoptotic proteins from sequestering pro-apoptotic "BH3-only" proteins, thereby unleashing the natural apoptotic process within the cell [1] [2] [3].

Mechanistic Aspect Description
Primary Molecular Target Binds hydrophobic groove of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) [1] [2] [3].
Consequence of Binding Disrupts interaction between anti-apoptotic and pro-apoptotic BH3 proteins (Bid, Bim, Bad); releases pro-apoptotic proteins to activate Bax/Bak [3].
Downstream Pathway Initiates mitochondrial apoptosis pathway (intrinsic); induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, activating caspase-9 and effector caspase-3 [4] [3].

Impact on Key Signaling Pathways

By inhibiting Bcl-2, this compound indirectly affects several critical pro-survival and oncogenic signaling pathways, contributing to its anti-tumor activity.

Affected Pathway Observed Effect of this compound
AKT Signaling Reduces expression of PIP3 and phosphorylation of AKT, suppressing pro-survival AKT pathway [5].
NF-κB Signaling Attenuates NF-κB DNA-binding activity and downregulates downstream genes (Cyclin D1, COX-2, Survivin, MMP-9, VEGF) [6].
Notch-1 Signaling Inactivates Notch-1 and its downstream target Hes-1; Notch-1 downregulation enhances this compound-induced growth inhibition/apoptosis [1].
Reactive Oxygen Species (ROS) Significantly increases intracellular ROS levels in some cancer cells; ectopic expression of heme oxygenase-1 (HO-1) reduces ROS and protects from this compound apoptosis [7].

Below is a summary of the signaling pathways affected by this compound and their crosstalk with the core apoptotic machinery:

G cluster_tw37 This compound Treatment cluster_targets Primary Molecular Targets cluster_apoptosis Apoptosis Execution cluster_pathways Affected Signaling Pathways TW37 This compound Bcl2 Bcl-2 TW37->Bcl2 Inhibits BclXL Bcl-xL TW37->BclXL Inhibits Mcl1 Mcl-1 TW37->Mcl1 Inhibits AKT AKT Pathway (Inactivated) TW37->AKT Suppresses NFkB NF-κB Pathway (Inactivated) TW37->NFkB Attenuates Notch1 Notch-1 Pathway (Inactivated) TW37->Notch1 Inactivates ROS ROS Production (Increased) TW37->ROS Induces BaxBak Bax/Bak Activation Bcl2->BaxBak Loss of Inhibition BclXL->BaxBak Loss of Inhibition Mcl1->BaxBak Loss of Inhibition CytoC Cytochrome c Release BaxBak->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Summary of this compound's core apoptotic mechanism and crosstalk with key signaling pathways.

Experimental Evidence Across Cancer Types

Preclinical studies across various cancers provide evidence for this compound's efficacy and reveal context-specific mechanisms.

Cancer Type Experimental Findings Key Mechanisms and Observations

| Colorectal Cancer [3] | Dose-dependent cell death; caspase-3/9 activation In vivo tumor growth inhibition | Feedback autophagy activation; Beclin-1 knockdown enhances apoptosis | | Ovarian Cancer [2] | Growth inhibition and apoptosis; enhanced cisplatin-induced cell death | Overcomes cisplatin resistance in Bcl-2 overexpressing cells | | Pancreatic Cancer [1] [6] | Dose- and time-dependent growth inhibition; S-phase cell cycle arrest; inhibition of migration, invasion, angiogenesis | Notch-1 inactivation [1]; NF-κB pathway attenuation and downstream gene suppression (MMP-9, VEGF) [6] | | Lung Cancer (NSCLC) [5] | Suppressed proliferation, migration, invasion; induced apoptosis in EGFR-TKI resistant cells | Inhibition of AKT signaling pathway (reduced PIP3, p-AKT) | | Mucoepidermoid Carcinoma [7] | Differential apoptosis induction in cell lines | Heme oxygenase-1 (HO-1) identified as key resistance factor; ROS-mediated apoptosis |

Key Experimental Protocols

To investigate this compound-induced apoptosis, standard methodologies are consistently applied across studies.

  • Cell Viability/Proliferation Assays: MTT or WST-1 assays are used to measure cell growth inhibition after this compound treatment (typically at nanomolar concentrations for 24-72 hours) [1] [5] [6]. Clonogenic or soft-agar colony formation assays assess long-term survival and reproductive cell death [1] [2].
  • Apoptosis Detection Methods:
    • Annexin V/Propidium Iodide (PI) Staining followed by flow cytometry for quantitative early/late apoptosis measurement [1] [5].
    • Caspase Activity Assays using colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3) to confirm apoptosis pathway activation [3].
    • TUNEL Staining or ssDNA ELISA to detect DNA fragmentation, a hallmark of apoptosis [2] [3].
    • Histone/DNA ELISA for cytoplasmic histone-bound DNA fragments detection [1] [6].
  • Mechanistic Investigation Techniques:
    • Western Blotting analyzes protein expression changes (e.g., Bcl-2 family proteins, cleaved caspases, pathway components like p-AKT) [5] [3].
    • Real-time RT-PCR measures mRNA expression levels of target genes (Bcl-2, Notch-1, etc.) [1] [2].
    • siRNA/shRNA Knockdown validates role of specific proteins (e.g., Beclin-1, Notch-1) in this compound response [1] [3].
    • Flow Cytometry with ROS-sensitive dyes (e.g., DCFH-DA) detects intracellular reactive oxygen species increases [7].

Research Implications and Potential

Evidence suggests this compound has promising therapeutic applications:

  • Overcoming Drug Resistance: Effectively induces apoptosis in cancers with acquired resistance, such as EGFR-TKI-resistant lung cancer [5] and cisplatin-resistant ovarian cancer [2].
  • Combination Therapy: Works synergistically with standard chemotherapy (e.g., enhances cisplatin killing in ovarian cancer [2]); combining with autophagy inhibitors may further enhance efficacy in colorectal cancer [3].

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 is a benzenesulfonyl derivative of gossypol, designed to function as a BH3 mimetic [1] [2]. It occupies the BH3-binding groove of pro-survival Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins and thus reactivating the intrinsic apoptotic pathway [1] [3].

Key Mechanistic Details:

  • Primary Targets: this compound is a dual inhibitor of Bcl-2 and Mcl-1, binding with high and nearly equal affinity (Ki of 290 nmol/L and 260 nmol/L, respectively). It also inhibits Bcl-xL, though with approximately 4-fold lower affinity (Ki of 1,110 nmol/L) [2].
  • Cellular Consequences: By disrupting protein-protein interactions, this compound promotes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to cytochrome c release, activation of the caspase cascade, and ultimately, apoptotic cell death [1] [3]. It also induces S-phase cell cycle arrest by regulating genes like p27, E2F-1, and cyclins [1].

The diagram below illustrates the signaling pathway through which this compound induces apoptosis.

G TW37 This compound SurvivalProteins Pro-survival Bcl-2 Proteins (Bcl-2, Mcl-1) TW37->SurvivalProteins Inhibits ProApoptotic Pro-apoptotic Proteins (Bax, Bak) SurvivalProteins->ProApoptotic Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Triggers CytochromeC Cytochrome c Release MOMP->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound mediated apoptosis signaling pathway.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated robust single-agent cytotoxicity and synergy with standard therapies in diverse cancer models. Key quantitative findings are summarized below.

Table 1: In Vitro Cytotoxicity of this compound Across Cancer Cell Lines

Cancer Type Cell Line Key Characteristic IC₅₀ / Efficacy Key Findings Citation
Neuroblastoma Kelly N-Myc amplified 0.22 µM Significant apoptosis; reduced proliferation. [1] [4]
Neuroblastoma IMR-5 N-Myc amplified 0.28 µM Significant apoptosis; reduced proliferation. [1] [4]
Neuroblastoma SK-N-AS N-Myc non-amplified 0.83 µM Less sensitive than N-Myc amplified lines. [1] [4]
Lymphoma (DLCL) WSU-DLCL2 Chemoresistant ~1 µM (after 48h) Disrupted Bax/Bid binding to Bcl-2/Mcl-1; synergized with CHOP. [2]
Oral Cancer HSC-3 - Significant growth inhibition at 5 µM Induced apoptosis (Annexin V/PI staining, PARP cleavage). [5]
NSCLC H1975 EGFR-TKI resistant Dose-dependent inhibition (250-750 nM) Inhibited proliferation, migration, invasion; induced apoptosis via AKT pathway. [6]

Table 2: In Vivo Efficacy and Dosing of this compound

Cancer Model Host Dosing Regimen Key Outcomes Citation
Neuroblastoma Mice (Kelly xenograft) Not fully specified Decreased tumor growth; improved survival (p=0.0379). [1] [4]
Lymphoma SCID mice (WSU-DLCL2 xenograft) 40 mg/kg (i.v., x3) alone; 20 mg/kg with CHOP Enhanced tumor inhibition with CHOP combo. Max Tolerated Dose (MTD): 40 mg/kg. [2]
Oral Cancer Nude mice (HSC-3 xenograft) 15 mg/kg/day (i.p., 5 days/week for 21 days) Inhibited tumor growth; no significant liver/kidney toxicity. [5]
Head & Neck Cancer Mice (xenograft) Metronomic (low-dose daily) with Radiation Potentiated antitumor effect of radiation; antiangiogenic. [7]

Core Experimental Protocols

Standardized methodologies for evaluating this compound's activity in vitro and in vivo are well-established.

Table 3: Summary of Key Experimental Assays

Assay Type Purpose Key Procedure Steps Critical Reagents & Detection

| Cell Viability (IC₅₀) | Measure compound cytotoxicity. | 1. Seed cells in 96-well plates. 2. Treat with this compound serial dilution (e.g., 0.01-10 µM) for 48-72h. 3. Add MTT or trypan blue. 4. Measure absorbance/count viable cells. | MTT reagent, trypan blue solution, spectrophotometer/hemocytometer. | | Apoptosis Detection | Quantify apoptotic cell population. | 1. Treat cells with this compound. 2. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry. | Annexin V-FITC/PI kit (e.g., from BD Biosciences), flow cytometer. | | Protein Expression & Binding (Western Blot/Co-IP) | Confirm target engagement and downstream effects. | 1. Extract protein from treated cells (RIPA buffer). 2. Separate by SDS-PAGE, transfer to membrane. 3. Incubate with primary & HRP-secondary antibodies. 4. Detect with ECL reagent. | Antibodies: Bcl-2, Mcl-1, cleaved PARP, cleaved Caspase-3, p-AKT, AKT, β-actin/GAPDH. | | Migration & Invasion Assay | Evaluate metastatic potential. | Migration (Scratch): Create wound, image closure. Invasion (Transwell): Seed this compound-treated cells in Matrigel-coated upper chamber; count cells that migrate to lower chamber. | Matrigel, transwell chambers, crystal violet stain. | | In Vivo Efficacy | Assess antitumor activity in live model. | 1. Implant cancer cells subcutaneously in mice. 2. Randomize and treat with this compound or vehicle (i.p. or i.v.). 3. Monitor tumor volume/weight and survival. | Calipers, animal scale. |

Future Research and Development Status

Most research on this compound remains in the preclinical stage. While it has not yet advanced to late-stage clinical trials, its strong profile as a dual Bcl-2/Mcl-1 inhibitor makes it a compelling candidate, especially for tackling resistance mechanisms in cancers like neuroblastoma and NSCLC [1] [6].

Future work should focus on:

  • Identifying predictive biomarkers to select patient populations most likely to respond.
  • Developing rational combination strategies with chemotherapy, targeted therapy, and radiotherapy to enhance efficacy and overcome resistance [7] [2].
  • Further optimization of dosing schedules, including metronomic (low-dose daily) administration, to improve the therapeutic window [7].

References

Bcl-2 family protein inhibition by TW-37

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

TW-37 is designed to mimic the BH3 domain of pro-apoptotic proteins. It functions as a BH3 mimetic, binding to the hydrophobic groove on anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [1] [2]. This binding competitively disrupts the heterodimerization between the anti-apoptotic proteins and their pro-apoptotic partners (such as Bax, Bak, Bim, and Bid) [2] [3].

The sequestration of pro-apoptotic proteins by anti-apoptotic members is a key mechanism by which cancer cells evade cell death. By disrupting this interaction, this compound "releases" the pro-apoptotic proteins, allowing them to initiate the mitochondrial pathway of apoptosis. This leads to the activation of caspase-9 and caspase-3, cleavage of PARP, and ultimately, programmed cell death [4] [3].

G ProApoptotic Pro-apoptotic Proteins (e.g., Bim, Bax) AntiApoptotic Anti-apoptotic Proteins (BCL-2, MCL-1, BCL-XL) ProApoptotic->AntiApoptotic Binds to ReleasedProApoptotic Released Pro-apoptotic Proteins ProApoptotic->ReleasedProApoptotic Becomes Apoptosis Apoptosis Inhibition AntiApoptotic->Apoptosis Promotes TW37 This compound TW37->ProApoptotic Displaces TW37->AntiApoptotic Inhibits ApoptosisActivation Mitochondrial Apoptosis (Caspase-9/3 Activation) ReleasedProApoptotic->ApoptosisActivation Triggers

This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and releasing pro-apoptotic proteins.

Key Experimental Findings & Protocols

Researchers can validate this compound's activity using standard cellular and molecular biology techniques. Key findings across cancer types and relevant experimental protocols are summarized below.

Cancer Type Key Findings Experimental Evidence

| Lymphoma (DLCL, CLL) | Nanomolar potency; disrupts Bim-Mcl-1/Bcl-XL complexes; synergizes with CHOP chemotherapy [2] [3]. | MTT/WST-1 (Viability): 5x10³ cells/96-well, 24-72h this compound, measure IC₅₀ [4] [1]. Co-immunoprecipitation: Lysate this compound-treated cells, immunoprecipitate Mcl-1/Bcl-2, immunoblot for Bax/Bim to confirm disruption [2] [3]. | | Pancreatic Cancer | Inhibits growth/invasion; induces S-phase arrest; downregulates NF-κB, MMP-9, VEGF [1] [5]. | Clonogenic Assay: Plate 5x10⁴-1x10⁵ cells/well, 72h this compound, culture in soft agar 12 days, count colonies [1]. Western Blotting: Analyze lysates for cyclins (A, D1, E), CDKs (4), p27, p57, cleaved caspases/PARP [1] [3]. | | Ovarian Cancer | Overcomes cisplatin resistance in Bcl-2 high cells; induces apoptosis synergistically with cisplatin [4]. | Apoptosis ELISA: Use Cell Death Detection ELISAplus kit; measure cytoplasmic histone-associated DNA fragments [4] [1]. TUNEL Assay: Fix cells, stain using commercial kit (e.g., Promega), visualize apoptotic nuclei by fluorescence [4] [1]. | | Xenograft Models (in vivo) | Significant tumor growth inhibition as single agent and with chemotherapy in lymphoma/pancreatic models [2] [5]. | In Vivo Dosing: Max Tolerated Dose (MTD) ~40 mg/kg (single agent) or 20 mg/kg (with chemo), IV, 3x/week in SCID mice [2] [3]. |

G cluster_invitro In vitro Workflow Start In vitro Compound Testing Viability Cell Viability Assay (MTT/WST-1) Start->Viability ApoptosisDet Apoptosis Detection (ELISA, TUNEL, Annexin V) Viability->ApoptosisDet Confirms cell death ProtInteract Protein Interaction Analysis (Co-IP, Western Blot) Viability->ProtInteract Explores mechanism InVivo In vivo Efficacy (Xenograft Model) Viability->InVivo Validates findings in vivo ApoptosisDet->InVivo Validates findings in vivo FuncAssay Functional Assays (Clonogenic, Migration/Invasion) ProtInteract->FuncAssay Correlates with phenotype ProtInteract->InVivo Validates findings in vivo FuncAssay->InVivo Validates findings in vivo

A typical experimental workflow for evaluating this compound, from in vitro screening to in vivo validation.

Research Implications & Considerations

For research and development, several factors are critical when working with this compound:

  • Predictive Biomarkers: Sensitivity to this compound is associated with high Mcl-1 protein levels in CLL, suggesting Mcl-1 as a potential biomarker for patient stratification [6]. Conversely, samples with 17p deletion (p53 pathway impairment) showed lower sensitivity [6].
  • Mechanism of Resistance: Resistance in B-cell tumors is linked to a gene signature involving GADD45B, CXCL17, VAV2, PKCQ, and PIK3CB, indicating the influence of the microenvironment and BCR signaling [6]. This highlights that resistance can emerge via alternative survival pathways.
  • Broader BCL-2 Inhibition Context: this compound is part of a growing class of BH3 mimetics. Advanced techniques like FLIM-FRET are used to quantitatively measure the efficacy and unexpected selectivity of these inhibitors in live cells, which can differ from results with purified proteins [7].

References

TW-37 Anticancer Efficacy: A Preclinical Snapshot

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the antitumor effects of TW-37 observed in various human cancer models.

Cancer Type Model System Key Findings Proposed Mechanisms Citation
Colorectal Cancer HCT-116 cells; Primary human cells; SCID mouse xenograft Inhibited cell survival/proliferation at nM concentrations; induced apoptosis; activated caspase-3/9; feedback autophagy; in vivo tumor growth inhibition. Bcl-2 family inhibition; caspase-dependent apoptosis; feedback autophagy activation. [1]
Renal Cell Carcinoma (RCC) 786-O, Caki-1 cells; BALB/c nude mouse xenograft Synergistic cell death with ABT-263; repressed proliferation, migration, invasion; induced G2/M arrest & apoptosis; in vivo growth repression. Mitochondrial apoptosis pathway (Bax, caspase activation); ERK signaling pathway. [2]
Oral Cancer MC-3, HSC-3 cells; BALB/c nude mouse xenograft Inhibited cell proliferation; increased cell death; induced apoptosis; downregulated Bcl-2 protein; in vivo tumor growth inhibition without major toxicity. Annexin V/PI positive staining; increased sub-G1 population; cleavage of PARP & caspase-3; Bcl-2 downregulation. [3]
Pancreatic Cancer AsPC-1, BxPC-3, etc., cells; SCID xenograft Inhibited cell growth; induced apoptosis & S-phase cell cycle arrest; regulation of p27, E2F-1, cyclin D1, etc.; attenuation of Notch-1, Jagged-1, Hes-1. Inactivation of Notch-1 signaling pathway; cell cycle arrest; apoptosis induction. [4]
Diffuse Large B-cell Lymphoma (DLCL) WSU-DLCL2 cells; SCID mouse xenograft Significant antiproliferative effect; enhanced killing effect of CHOP regimen; complete tumor inhibition in combination with CHOP. Binds Bcl-2, Bcl-xL, Mcl-1 (Ki=290, 1110, 260 nmol/L); disrupts Bax/Bid heterodimerization (Mcl-1 > Bcl-2 >> Bcl-xL). [5]
Head and Neck Cancer Endothelial cells (HDMEC); nude mouse xenograft Metronomic dosing showed antiangiogenic effect; potentiated antitumor effect of ionizing radiation. Enhanced radiation-induced endothelial cell apoptosis; inhibition of tumor angiogenesis. [6]

Key Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies commonly used in these studies.

Cell Viability and Proliferation Assays
  • Cell Lines: Studies used established human cancer cell lines (e.g., HCT-116 for CRC, 786-O for RCC, MC-3 for oral cancer) and, in some cases, primary human cancer cells [1].
  • Treatment: Cells were treated with a range of this compound concentrations (e.g., 5 μM for oral cancer, nM concentrations for CRC) for 24-72 hours [1] [3].
  • Assay Types:
    • WST-1/MTT/SRB Assay: Measures mitochondrial activity in viable cells. Cells are seeded in 96-well plates, treated, incubated with the reagent, and absorbance is read with a microplate reader [4] [2] [6].
    • Clonogenic Assay: Tests long-term cell survival and reproductive capacity. A low number of cells are plated, treated for a longer period (e.g., 72 hours), allowed to form colonies, which are then stained and counted [4].
    • BrdU ELISA Assay: Measures cell proliferation by quantifying the incorporation of BrdU (a thymidine analog) into cellular DNA during synthesis. Incorporated BrdU is detected with an antibody and measured by ELISA [1].
Apoptosis Analysis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Cells are stained and analyzed by flow cytometry [4] [3].
  • Caspase Activity Assay: Caspase-3 and -9 activities are measured by incubating cell lysates with specific colorimetric substrates (Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9). The release of p-nitroanilide (pNA) is detected at 405 nm [1].
  • Histone/DNA ELISA or ssDNA ELISA: Quantifies apoptotic cells by detecting histone-associated DNA fragments or single-stranded DNA, which are markers of apoptosis. Cell lysates are incubated in antibody-coated modules, and results are read by ELISA [4] [1].
  • TUNEL Staining: Detects DNA fragmentation in apoptotic cells by labeling the 3'-ends of broken DNA. Cells are fixed, incubated with a fluorescent TUNEL dye, and visualized under a fluorescence microscope [4] [1].
  • Western Blot Analysis for Apoptotic Markers: Proteins like cleaved PARP and cleaved Caspase-3 are key indicators. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for detection [3].
In Vivo Xenograft Models
  • Animal Models: Typically used severe combined immunodeficient (SCID) or BALB/c nude mice [4] [1] [3].
  • Protocol:
    • Tumor Induction: Human cancer cells (e.g., 5×10^6 HCT-116 cells) are injected subcutaneously into the flanks of mice [1].
    • Grouping & Dosing: When tumor volumes reach ~100 mm³, mice are randomly divided into control and treatment groups. This compound is often administered intravenously (i.v.) or intraperitoneally (i.p.); a common dose is 10-15 mg/kg daily [1] [3].
    • Monitoring: Tumor dimensions are measured regularly with calipers, and volume is calculated using the formula: Volume = π/6 × (larger diameter) × (smaller diameter)² [1] [3]. Studies also monitor body weight and potential toxicities [3].

This compound Signaling Pathway and Experimental Workflow

The following diagram illustrates the molecular mechanism of this compound and a generalized workflow for preclinical testing, based on the gathered studies.

G cluster_pathway This compound Molecular Mechanism cluster_workflow Preclinical Experimental Workflow TW37 This compound Bcl2 Bcl-2 Family Proteins (Bcl-2, Mcl-1, Bcl-xL) TW37->Bcl2 Binds BH3 Domain Apoptosis Induction of Apoptosis Bcl2->Apoptosis Disrupts Heterodimerization Downstream Downstream Effects Apoptosis->Downstream Notch Inactivation of Notch-1/Jagged-1 CellCycle Cell Cycle Arrest (S-phase, G2/M) Autophagy Feedback Autophagy Angiogenesis Anti-angiogenic Effects Start In Vitro Studies Step1 Cell Culture & Treatment (Cancer Cell Lines) Start->Step1 Step2 Viability/Proliferation Assays (WST-1, MTT, Clonogenic) Step1->Step2 Step3 Apoptosis & Mechanism Analysis (Annexin V, Caspase, Western Blot) Step2->Step3 Step4 In Vivo Validation (Mouse Xenograft Models) Step3->Step4 Results Data Analysis & Conclusions Step4->Results

The diagram above summarizes the core biological pathway and experimental process. This compound primarily acts by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), disrupting their interaction with pro-apoptotic partners and leading to apoptosis initiation [5] [1]. This core mechanism can trigger diverse downstream effects, including cell cycle arrest and inhibition of pro-survival pathways like Notch-1, depending on the cancer context [4] [2]. The experimental workflow progresses logically from in vitro cell studies to in vivo animal model validation.

Key Research Implications

  • Targeting Apoptosis Resistance: this compound is a promising tool for targeting cancers where overexpression of Bcl-2 family proteins confers resistance to conventional therapies [5] [1] [3].
  • Rational Combination Strategies: The synergistic effect with ABT-263 and radiation highlights a rational strategy: combining a Bcl-2/Mcl-1 inhibitor like this compound with agents that are counteracted by Bcl-xL (ABT-263's target) or other pathways can enhance efficacy [2] [6].
  • Feedback Mechanisms: The observation of feedback autophagy activation in colorectal cancer cells suggests that combining this compound with autophagy inhibitors could be a viable strategy to overcome potential resistance and increase cancer cell killing [1].

References

Quantitative Profile of TW-37

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details
Molecular Weight 573.7 g/mol [1]
Chemical Formula C₃₃H₃₅NO₆S [1]

| Primary Targets (Ki, cell-free assay) | • Mcl-1: 0.26 µM • Bcl-2: 0.29 µM • Bcl-xL: 1.11 µM [2] [1] | | Cellular Anti-Proliferative Activity (IC₅₀ sample) | Ranges from ~3 nM to over 200 nM across various human cancer cell lines (e.g., oral, lung, colon, melanoma) [2] |

Mechanism of Action: How TW-37 Binds and Functions

This compound functions as a competitive inhibitor by binding to the hydrophobic groove on anti-apoptotic Bcl-2 proteins, which prevents pro-apoptotic proteins from interacting and allows cell death to proceed [3] [4].

Figure 1: this compound competitively inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.

Key Experimental Evidence & Protocols

Substantial evidence demonstrates this compound's efficacy in disrupting protein interactions and inducing cancer cell death.

Direct Binding Affinity Measurement (Fluorescence Polarization Assay)

This foundational experiment quantitatively measures this compound's ability to displace a fluorescent BH3 peptide from its binding groove [2].

  • Principle: A fluorescently-labeled BH3 peptide binds to recombinant Bcl-2 protein, causing high polarization. Competitive inhibitors displace the peptide, reducing polarization.
  • Key Reagents:
    • Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein.
    • FAM-labeled Bid BH3 peptide.
    • Serial dilutions of this compound.
  • Procedure:
    • Incubate protein, fluorescent peptide, and this compound in assay buffer.
    • Measure fluorescence polarization.
    • Calculate Ki (inhibition constant) from concentration-response data.
  • Outcome: this compound binds Bcl-2, Bcl-xL, and Mcl-1 with Ki values of 0.29 µM, 1.11 µM, and 0.26 µM, respectively [2].
In Vitro Anti-Proliferative and Apoptosis Assays

Cell-based experiments confirm functional consequences of Bcl-2 inhibition.

  • Cell Viability (Sulforhodamine B - SRB Assay)

    • Procedure: Treat cells with this compound for 72-96 hours, fix with trichloroacetic acid, and stain cellular protein with SRB dye. Measure absorbance to determine growth inhibition [5].
    • Finding: this compound inhibits proliferation in head and neck cancer and endothelial cells with IC₅₀ values around 0.3 µM and 1.1 µM, respectively [5].
  • Apoptosis Detection (Annexin V/Propidium Iodide Staining)

    • Procedure: Treat cells with this compound for ~48 hours, stain with Annexin V-FITC and PI, then analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells [6] [7].
    • Finding: this compound significantly increases apoptotic cell population in pancreatic and oral cancer cells [6] [7].
  • Western Blot Analysis of Apoptotic Markers

    • Procedure: Treat cells with this compound, prepare lysates, separate proteins by SDS-PAGE, and detect with specific antibodies.
    • Finding: Increased cleavage of PARP and caspase-3, confirming activation of the apoptotic cascade [7].
In Vivo Efficacy Studies
  • Xenograft Mouse Model: Human oral cancer cells implanted in nude mice. Intraperitoneal this compound (15 mg/kg/day for 21 days) significantly inhibits tumor growth without significant liver or kidney toxicity [7].

Biological Consequences and Wider Signaling Effects

Beyond direct apoptosis induction, this compound impacts other critical pathways.

Observed Effect Description
S-phase Cell Cycle Arrest This compound induces arrest at S-phase in head/neck cancer and endothelial cells, regulated by p27, p57, E2F-1, cyclin A, cyclin D1, and cyclin E [6] [5].
Anti-Angiogenic Activity Inhibits growth and induces apoptosis in endothelial cells, disrupting tumor vascularization in xenograft models [5].
Attenuation of Notch-1 Signaling In pancreatic cancer, antitumor activity mediated through inactivation of Notch-1 and its downstream target Hes-1 [6].
Synergy with Chemotherapy Combined use of this compound and cisplatin enhances cytotoxic effects in head and neck cancer models [5].

effects cluster_primary Primary Molecular Action cluster_secondary Downstream Cellular Consequences TW37 This compound AntiApoptotic Inhibits Bcl-2, Mcl-1, Bcl-xL TW37->AntiApoptotic Apoptosis Induces Apoptosis AntiApoptotic->Apoptosis CycleArrest S-phase Cell Cycle Arrest Apoptosis->CycleArrest AntiAngio Anti-angiogenic Effects Apoptosis->AntiAngio NotchInhibit Notch-1 Signaling Attenuation Apoptosis->NotchInhibit ChemoSynergy Synergy with Chemotherapy (e.g., Cisplatin) Apoptosis->ChemoSynergy

Figure 2: The primary apoptosis induction by this compound leads to multiple downstream anti-cancer effects.

Conclusion

This compound is a well-characterized BH3 mimetic with a defined mechanism and promising preclinical profile. Its multi-target inhibition of Bcl-2 family proteins and subsequent broad anti-tumor effects make it a compelling candidate for further therapeutic development, particularly in combination strategies.

References

In Vitro Efficacy Across Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 has shown potent anti-proliferative and pro-apoptotic activity in a wide range of human cancer models. The quantitative efficacy data is summarized in the table below.

Cancer Type Cell Lines Tested Key Findings (IC₅₀ / Efficacy)
Pancreatic Cancer AsPC-1, BxPC-3, Colo-357, L3.6pl, MIAPaCa, PANC-1 [1] [2] Growth inhibition in nanomolar concentrations; induced apoptosis; inhibited migration, invasion, and angiogenesis in vitro [2].
Ovarian Cancer OVCAR3, OV-90, SKOV3, SKOV3DDP (cisplatin-resistant) [3] Inhibited growth and induced apoptosis in Bcl-2 overexpressing cells; synergized with cisplatin to enhance cell killing [3].
Lymphoma WSU-DLCL2 (de novo chemo-resistant), primary patient cells [4] Significant anti-proliferative and pro-apoptotic effect; no effect on normal peripheral blood lymphocytes at same concentrations [4].
Head and Neck Cancer In vitro endothelial models (HDMEC) [5] Inhibited endothelial cell proliferation and sprouting; synergized with radiation to abrogate new sprouting [5].
Melanoma Multiple cell lines in broad panel [6] Active as single agent; sensitized melanoma models to MAPK inhibitors (e.g., dabrafenib, trametinib) [6].
Other Cancers Broad panel (e.g., A549, HCT-116, DU-145, MDA-MB-231) [4] Potent growth inhibition across numerous human cancer cell lines; IC₅₀ values typically in nanomolar to low micromolar range [4].

Experimental Protocols for Key Assays

For researchers looking to replicate these studies, here are the methodologies for core in vitro experiments.

  • Cell Growth Inhibition (MTT/WST-1 Assay)

    • Cell Seeding: Plate cells (e.g., 5 × 10³ cells/well) in a 96-well culture plate [1] [3].
    • Treatment: After 12-24 hours, treat with a concentration gradient of this compound (e.g., 250-750 nM) for 24, 48, and 72 hours [3].
    • Viability Measurement: Add MTT reagent (0.5 mg/mL) and incubate at 37°C for 2 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 560 nm [3] [2]. Alternatively, use WST-1 reagent according to the manufacturer's instructions [1].
  • Analysis of Apoptosis

    • Histone/DNA ELISA: Use a cell death detection ELISA kit. After this compound treatment, lyse cells and incubate lysates in a microtiter plate coated with anti-histone antibody. Quantify cytoplasmic nucleosomes (histone-associated DNA fragments) to detect apoptosis [1] [3] [2].
    • Annexin V/PI Staining: Treat cells (e.g., with 500 nM this compound for 48 hours), then stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
    • TUNEL Assay: After this compound treatment, fix cells with ethanol. Use a commercial TUNEL assay kit to label DNA strand breaks, and visualize apoptotic cells via fluorescence microscopy [1] [3].
  • Cell Cycle Analysis

    • Protocol: Treat cells with this compound (e.g., 500 nM for 48 hours), trypsinize, and pellet cells. Fix cell pellets in 70% ethanol.
    • Staining and Analysis: Stain DNA with a solution containing propidium iodide (PI) and RNase A. Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence [1].
  • Clonogenic Assay

    • Procedure: Plate cells at low densities (e.g., 50,000-100,000 per well in a 6-well plate). The following day, treat with various concentrations of this compound for 72 hours.
    • Colony Formation: After treatment, trypsinize and re-plate a specific number of cells in fresh medium. Allow colonies to form for 10-14 days. Fix and stain colonies with crystal violet or methylene blue, and count colonies manually or with an automated counter [1] [5] [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of this compound and its downstream effects on cancer cell signaling, integrating the key protocols into a logical experimental workflow.

tw37_mechanism cluster_0 1. Initial Experimental Input cluster_1 2. Primary Molecular Target cluster_2 3. Key Downstream Pathway Effects cluster_3 4. Final Cellular Phenotypes (Measured Outcomes) TW37 This compound Treatment Assays In Vitro Assays TW37->Assays  Applied in Bcl2Family Bcl-2 Family Proteins (Bcl-2, Mcl-1, Bcl-xL) Assays->Bcl2Family  Reveals Target Notch1 Notch-1 Signaling (Down-regulated) Bcl2Family->Notch1  Inhibits NFkB NF-κB Signaling (Attenuated) Bcl2Family->NFkB  Inhibits CellCycle Cell Cycle Regulators (S-phase Arrest) Bcl2Family->CellCycle  Inhibits Phenotype Phenotypic Outcomes Notch1->Phenotype  Leads to NFkB->Phenotype  Leads to CellCycle->Phenotype  Leads to Apoptosis ↑ Apoptosis Phenotype->Apoptosis  Measured via GrowthInhib Growth Inhibition Phenotype->GrowthInhib  Measured via AntiAngio Anti-angiogenic Effects Phenotype->AntiAngio  Measured via

This diagram maps the logical flow from this compound treatment through its molecular mechanisms to the final phenotypic outcomes measured by standard assays.

Research Implications and Future Directions

The in vitro data positions this compound as a promising candidate for oncology drug development, primarily through two strategic approaches:

  • Overcoming Chemoresistance: A key application is sensitizing resistant cancers. This compound restored sensitivity to cisplatin in Bcl-2-overexpressing ovarian cancer cells [3] and enhanced the efficacy of PARP inhibitors in ovarian cancer and MAPK inhibitors in melanoma models [6].
  • Synergy with Radiotherapy: In head and neck cancer models, low-dose (metronomic) this compound treatment radiosensitized primary endothelial cells, potently inhibiting tumor angiogenesis and enhancing radiotherapy efficacy [5].
  • An Emerging Role Beyond Bcl-2: A very recent study (2025) identified this compound as an inhibitor of SIRT5, a sirtuin enzyme. In a cardioprotection model, this compound abrogated the benefits of a SIRT5 agonist, suggesting a novel and potentially repurposable biological activity [7].

References

TW-37: Initial Discovery & Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 is a non-peptidic, small-molecule inhibitor designed to target the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby mimicking the action of pro-apoptotic BH3-only proteins [1] [2]. The table below summarizes its core characteristics.

Characteristic Details
Chemical Name N-[(2-tert-butyl-benzenesulfonyl)-phenyl]-2,3,4-trihydroxy-5-(2-isopropyl-benzyl)-benzamide [1] [3]
Discovery Basis Structure-based design derived from (-)-gossypol [2] [4]
Primary Targets (Ki) Bcl-2 (290 nM), Mcl-1 (260 nM), Bcl-XL (1,110 nM) [2]
Classification Pan-Bcl-2 inhibitor, though with notable selectivity against Bcl-XL [5] [2]
Key In Vitro IC50 Range ~0.3 µM (HNSCC cells) to 1.1 µM (primary endothelial cells) [4]

Experimental Protocols for Key Assays

The following methodologies are central to the preclinical characterization of this compound.

Cell Growth Inhibition (Cytotoxicity) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cancer cells (e.g., 5 × 10³ cells per well) in a 96-well culture plate and allow them to adhere overnight [1] [3].
  • Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., from nanomolar to low micromolar) for 24, 48, and 72 hours [1].
  • Viability Measurement:
    • WST-1 or MTT Assay: Incubate cells with the tetrazolium salt reagent for 2-4 hours. Metabolically active cells convert the reagent into a formazan dye. Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm for MTT) [1] [3].
    • Sulforhodamine B (SRB) Assay: Fix cells to the plates with trichloroacetic acid, then stain cellular protein with SRB. Measure the bound dye after solubilization [4].
  • Data Analysis: Plot the absorbance (as a percentage of vehicle-treated controls) against the drug concentration to calculate the IC50 value.
Fluorescence Polarization-Based Binding Assay

This assay quantitatively measures the binding affinity of this compound to recombinant Bcl-2 family proteins.

  • Principle: A fluorescently labeled peptide that mimics the BH3 domain is incubated with a recombinant Bcl-2 protein (e.g., Bcl-2, Bcl-XL, Mcl-1). Binding of the peptide to the protein results in a high polarization value. A competing inhibitor (this compound) will displace the fluorescent peptide, leading to a decrease in polarization [2].
  • Procedure: Incubate the recombinant protein and the fluorescent peptide probe with increasing concentrations of this compound.
  • Data Analysis: Measure the fluorescence polarization. The inhibitor's dissociation constant (Ki) is determined from the concentration-dependent decrease in polarization [2].
Co-immunoprecipitation (Co-IP) for Heterodimer Disruption

This assay evaluates the functional consequence of this compound binding by assessing its ability to disrupt protein-protein interactions.

  • Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein complexes [3].
  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to an anti-apoptotic protein (e.g., Bcl-2 or Mcl-1). Use protein A/G beads to pull down the antibody and any bound proteins [2].
  • Western Blot Analysis: Resolve the immunoprecipitated complexes and input lysates by SDS-PAGE. Transfer to a membrane and probe with antibodies against pro-apoptotic partners (e.g., Bax, Bid) and the anti-apoptotic protein itself [2].
  • Interpretation: A reduction in the amount of pro-apoptotic protein co-precipitated with the anti-apoptotic protein indicates successful disruption of heterodimers by this compound [2].

This compound Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by directly targeting Bcl-2 family proteins, which triggers downstream effects on apoptosis and other signaling pathways. The diagram below illustrates this mechanistic cascade.

G TW37 This compound Treatment BCL2 Inhibits Bcl-2 TW37->BCL2 MCL1 Inhibits Mcl-1 TW37->MCL1 BAX_BAK BAX/BAK Activation BCL2->BAX_BAK NOTCH Attenuates Notch-1 & Jagged-1 BCL2->NOTCH NFKB Attenuates NF-κB Activity BCL2->NFKB MCL1->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP APOPTOSIS Caspase Activation & Apoptosis MOMP->APOPTOSIS CELL_CYCLE S-phase Cell Cycle Arrest NOTCH->CELL_CYCLE ANGIO Inhibits Angiogenesis & Invasion NFKB->ANGIO

Diagram of this compound's multi-faceted mechanism of action, triggering apoptosis and modulating key survival pathways.

Therapeutic Potential and Research Applications

Preclinical studies have highlighted several potential applications for this compound, both as a single agent and in combination therapy.

  • Mono-therapy Efficacy: this compound has demonstrated significant anti-tumor effects, including the induction of apoptosis and inhibition of cell growth, in xenograft models of cancers such as diffuse large B-cell lymphoma (DLCL) and pancreatic cancer [1] [2].
  • Chemosensitization: Pre-exposure of cancer cells to this compound significantly enhanced the cytotoxic effect of the CHOP chemotherapy regimen in lymphoma models and cisplatin in head and neck cancer models [2] [4].
  • Anti-angiogenic Effects: In head and neck squamous cell carcinoma (HNSCC) models, this compound inhibited tumor angiogenesis by targeting Bcl-2 in tumor-associated endothelial cells [4].
  • Overcoming Resistance: By potently inhibiting Mcl-1, a protein frequently involved in resistance to other Bcl-2 inhibitors, this compound represents a strategy to target resistant malignancies [5] [2].

References

Comprehensive Application Notes and Protocols for TW-37 in Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TW-37

This compound is a novel, potent, non-peptidic small-molecule inhibitor that primarily targets anti-apoptotic Bcl-2 family proteins, including Bcl-2, Mcl-1, and Bcl-xL [1] [2]. It functions by binding to the hydrophobic groove of these proteins, disrupting their heterodimerization with pro-apoptotic family members, thereby promoting apoptosis in cancer cells [2] [3]. Its activity across a spectrum of cancers, including neuroblastoma, pancreatic cancer, B-cell tumors, and colorectal cancer, makes it a compound of significant interest in preclinical research [1] [4] [2].

Key Experimental Parameters and Efficacy Data

The following tables summarize critical experimental data from published studies on this compound, providing a reference for designing your experiments.

Table 1: Summary of this compound Efficacy Across Various Cancer Cell Lines

Cancer Type Cell Line / Model IC50 / Effective Concentration Key Findings Citation
Neuroblastoma Kelly (N-Myc amplified) 0.22 µM Increased apoptosis; reduced proliferation; favorable survival in xenograft model [1]
Neuroblastoma IMR-5 (N-Myc amplified) 0.28 µM Increased apoptosis and reduced proliferation rates [1]
B-cell Tumors Various (WSU-pre-B-ALL, WSU-DLCL2, etc.) & Patient Samples 165 - 320 nM Apoptosis independent of proliferative status or pathological classification [2]
Colorectal Cancer HCT-116 & Primary Cells Nanomolar (nM) range Inhibited survival & proliferation; induced caspase-3/9 activation & apoptosis [3]
Pancreatic Cancer Multiple Cell Lines (AsPC-1, BxPC-3, etc.) Nanomolar (nM) range Inhibited cell growth, migration, invasion, and angiogenesis [4]

Table 2: Commonly Used In Vivo Dosing Regimens for this compound

Disease Model Administration Route Dosing Regimen Reported Outcome Citation
B-cell Tumors (SCID mice) Intravenous (IV) 40 mg/kg, 3 days Significant tumor growth inhibition (T/C), tumor growth delay (T-C), and Log10 kill [2]
Colorectal Cancer (SCID mice) Intravenous (IV) 10 mg/kg, daily for 15 days Inhibited HCT-116 tumor growth in mice [3]
Neuroblastoma (mouse xenograft) Not Specified Not Specified Decrease in tumor growth and favorable survival (p = 0.0379) [1]

Detailed Cell Proliferation and Viability Assay Protocols

This section outlines standard protocols used in the cited literature to assess cell proliferation and viability following this compound treatment.

MTT Cell Viability Assay Protocol

The MTT assay is a common colorimetric method for assessing cell metabolic activity and viability [1] [4].

Workflow Overview:

G P1 Plate Cells (2×10⁴ cells/well in 96-well plate) P2 Incubate (24 h) Allow cell attachment P1->P2 P3 Add this compound (Serially dilute, e.g., 0.01-10 µM) P2->P3 P4 Treat and Maintain (48 h, refresh medium/drug daily) P3->P4 P5 Add MTT Reagent (0.5 mg/mL, 37°C for 2-4 h) P4->P5 P6 Solubilize Formazan (Use recommended solvent) P5->P6 P7 Measure Absorbance (570 nm reference wavelength) P6->P7 P8 Calculate Viability (% of control) & IC₅₀ P7->P8

Detailed Procedure:

  • Cell Seeding: Seed cells onto a 96-well plate at a density of approximately 2 × 10⁴ cells per well in 100-200 µL of complete growth medium. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator [1].
  • Drug Treatment: Prepare serial dilutions of this compound from a stock solution (e.g., 100 mM in DMSO). Add the drug to the wells to achieve the desired final concentrations (a range of 0.01 µM to 10 µM is commonly tested). Include a vehicle control (e.g., DMSO at the same concentration as in treated wells) and a blank (medium only) [1].
  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours). For longer assays, replace the medium and this compound daily to maintain consistent drug concentrations [1].
  • MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL stock) to each well to achieve a final concentration of 0.5 mg/mL. Incubate the plate at 37°C for 2 to 4 hours to allow formazan crystal formation [4].
  • Solubilization: Carefully remove the medium and add an appropriate volume of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630-650 nm, using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis of the dose-response curve.
Alternative and Supplementary Assay Protocols

BrdU ELISA for Cell Proliferation [3]: This assay directly measures DNA synthesis by incorporating bromodeoxyuridine (BrdU).

  • Plate HCT-116 cells (or other lines of interest) in a 96-well plate at 1 × 10⁴ cells/well.
  • The next day, treat cells with this compound for the desired duration.
  • For the final 12 hours of treatment, pulse the cells with BrdU (e.g., 10 µM).
  • Fix the cells and denature the DNA.
  • Incubate with an anti-BrdU antibody conjugated to peroxidase.
  • Add a substrate and measure the absorbance at 405 nm. A lower OD indicates reduced proliferation.

Cell Death Detection ELISA for Apoptosis [4] [2]: This assay quantitatively measures histone-complexed DNA fragments (mono- and oligonucleosomes), a hallmark of apoptosis.

  • Treat cells with this compound and then lyse them.
  • Transfer the lysate to a microtiter plate module coated with an anti-histone antibody.
  • Incubate with an anti-DNA antibody conjugated to peroxidase.
  • Add a substrate and measure the absorbance. An increase in absorbance is proportional to the amount of apoptotic DNA fragmentation.

Mechanism of Action and Downstream Analysis

Understanding the mechanism of this compound is crucial for interpreting assay results. The diagram below illustrates the key signaling pathways it modulates.

G cluster_bcl2 Inhibition of Anti-apoptotic Bcl-2 Proteins cluster_mito Mitochondrial Outer Membrane Permeabilization (MOMP) cluster_apoptosis Apoptosis Execution TW37 This compound Treatment Bcl2 Bcl-2, Mcl-1, Bcl-xL TW37->Bcl2 Binds and Inhibits Bim Pro-apoptotic proteins (e.g., Bim, Bid, Bad) Bcl2->Bim Blocks heterodimerization CytoC Cytochrome c Release Bim->CytoC Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis & DNA Fragmentation PARP->Apoptosis

Key Mechanistic Insights and Analysis Methods:

  • BCL-2 Family Protein Interaction: this compound directly binds to the BH3 binding groove of Bcl-2, Mcl-1, and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bim, Bad, and Bid [2] [3]. This can be validated by co-immunoprecipitation experiments showing disrupted protein-protein interactions [2].
  • Caspase Activation: The intrinsic apoptotic pathway triggered by this compound leads to the activation of initiator caspase-9 and effector caspase-3 [2] [3]. This can be measured using:
    • Luminescent Caspase Activity Assays: Commercial kits (Caspase-Glo 3/7 and 9) provide a sensitive readout [2].
    • Colorimetric Caspase Assays: Using substrates like Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9, measuring the release of p-nitroanilide (pNA) at 405 nm [3].
  • Apoptosis Markers: Confirm apoptosis through Western blotting for cleavage of PARP and caspase-3 [2]. Additionally, techniques like TUNEL staining [3] and ssDNA ELISA [3] can specifically detect DNA fragmentation, a late-stage apoptotic event.

Critical Considerations for Experimental Design

  • Cell Line Selection and Culture: Choose cell lines relevant to your research focus. Note that N-Myc amplified neuroblastoma cell lines (e.g., Kelly, IMR-5) show greater sensitivity to this compound [1]. Culture cells in recommended media (e.g., RPMI 1640 with 10% FBS) and ensure they are mycoplasma-free [1].
  • This compound Preparation: Reconstitute this compound in DMSO to make a high-concentration stock solution (e.g., 100 mM). Store aliquots at -20°C. When treating cells, ensure the final DMSO concentration is the same in all wells (typically ≤0.1%) to avoid vehicle toxicity [1].
  • Monitoring Feedback Mechanisms: Be aware that this compound treatment can induce feedback autophagy as a pro-survival mechanism in some cancer cells, such as colorectal cancer [3]. Combining this compound with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) or knocking down key autophagy genes like Beclin-1 can potentiate its cytotoxic effects [3].
  • Data Interpretation: The efficacy of this compound is influenced by the baseline expression levels of Bcl-2 family proteins in the target cells [2]. Profiling these proteins via Western blotting before experimentation can help predict response.

References

Comprehensive Application Notes: Apoptosis Detection Methods in TW-37 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TW-37 and Apoptosis Detection

This compound is a small-molecule Bcl-2 family inhibitor that binds to the hydrophobic groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1, thereby promoting mitochondrial apoptosis in cancer cells. [1] [2] As a second-generation benzenesulphonyl derivative of gossypol, it exhibits nanomolar binding affinity for multiple anti-apoptotic Bcl-2 family members. [3] [4] The compound induces apoptosis through both direct Bcl-2 inhibition and alternative mechanisms including Notch-1 attenuation and reactive oxygen species (ROS) generation. [1] [3]

Accurate detection of apoptosis is crucial for evaluating this compound efficacy in preclinical research. This document provides detailed methodologies for identifying and quantifying apoptotic responses to this compound treatment, enabling robust assessment of its therapeutic potential across various cancer models. The protocols encompass multiple detection principles targeting key apoptotic events including caspase activation, phosphatidylserine externalization, DNA fragmentation, and mitochondrial membrane alterations.

This compound Mechanism of Action and Signaling Pathways

This compound primarily functions as a BH3 mimetic, competitively inhibiting the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. [5] By binding to the hydrophobic groove of anti-apoptotic proteins, it displaces pro-apoptotic proteins such as BIM and BID, initiating the intrinsic apoptotic pathway. [1] [2] [5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade. [5] [6]

Research has revealed that this compound also modulates additional signaling pathways. In pancreatic cancer models, it significantly attenuates Notch-1 and Jagged-1 expression, contributing to its antitumor effects. [1] In mucoepidermoid carcinoma cells, this compound-induced apoptosis correlates with HO-1 downregulation and increased ROS production, indicating alternative cell death mechanisms beyond canonical Bcl-2 inhibition. [3]

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Molecular Targets Cellular Outcome Cancer Models
Intrinsic Apoptotic Pathway Bcl-2, Bcl-xL, Mcl-1, Bax/Bak activation Cytochrome c release, caspase-9/3 activation Pancreatic, Ovarian, Oral Cancer [1] [2] [4]
Notch Signaling Notch-1, Jagged-1, Hes-1 Cell cycle arrest, enhanced apoptosis Pancreatic Cancer [1]
Oxidative Stress Response HO-1, ROS ROS accumulation, apoptosis sensitization Mucoepidermoid Carcinoma [3]
Cell Cycle Regulation p27, p57, E2F-1, CDK4, cyclins D1/E/A S-phase cell cycle arrest Pancreatic, Ovarian Cancer [1] [2]

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_alt Alternative Pathways TW37 This compound Bcl2 Bcl-2 Family Proteins TW37->Bcl2 Inhibits Notch1 Notch-1 Pathway Inhibition TW37->Notch1 Attenuates HO1 HO-1 Downregulation TW37->HO1 Downregulates CellCycle S-phase Cell Cycle Arrest TW37->CellCycle Induces MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Induces Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes ROS ROS Accumulation HO1->ROS Increases ROS->Apoptosis Enhances CellCycle->Apoptosis Potentiates

Figure 1: this compound Mechanism of Action and Apoptosis Signaling Pathways. This compound primarily inhibits anti-apoptotic Bcl-2 family proteins, triggering the mitochondrial apoptotic pathway. Additional mechanisms include Notch-1 inhibition, HO-1 downregulation with subsequent ROS accumulation, and cell cycle arrest.

Comprehensive Apoptosis Detection Methods

Caspase Activity Assays

Caspase-3/7 activation represents a definitive early apoptosis marker, as these are executioner caspases that cleave multiple cellular substrates including PARP. [7] [6] Luminescent caspase assays provide superior sensitivity (20-50-fold higher than fluorogenic methods) and are ideal for high-throughput screening applications. [7]

Table 2: Caspase Activity Detection Methods for this compound Research

Method Type Principle Detection Platform Key Reagents This compound Studies Advantages
Luminescent Assay Caspase cleavage of DEVD-aminoluciferin substrate Plate luminometer Caspase-Glo 3/7 Reagent Pancreatic, Ovarian, Oral Cancer [1] [2] [4] High sensitivity, HTS compatible, minimal background
Fluorogenic Assay Caspase cleavage of DEVD-AMC/AFC/R110 Fluorescence microplate reader DEVD-AMC, DEVD-AFC, (DEVD)₂-R110 Mucoepidermoid Carcinoma [3] Multiplexing capability, established protocols
Western Blot Cleaved caspase-3 and PARP detection Immunoblotting Anti-cleaved caspase-3, anti-PARP Oral Cancer, Mucoepidermoid Carcinoma [3] [4] Specific confirmation, visual proof of cleavage

Protocol 3.1.1: Luminescent Caspase-3/7 Assay for this compound-Treated Cells

  • Cell Preparation: Plate cells (e.g., pancreatic AsPC-1, BxPC-3; ovarian OVCAR3, OV-90; oral MC-3, HSC-3) in opaque-walled 96-well plates at 5,000 cells/well. [1] [2] [4] Incubate for 12-24 hours for attachment.
  • This compound Treatment: Prepare serial dilutions of this compound (typical working range: 100 nM to 10 μM) in DMSO (final concentration ≤0.1%). Include vehicle control (0.1% DMSO) and positive control (e.g., 1 μM staurosporine). Treat cells for 24-72 hours based on experimental design. [1] [2]
  • Assay Procedure:
    • Equilibrate Caspase-Glo 3/7 reagent to room temperature.
    • Add equal volume of reagent to each well (e.g., 100 μL reagent to 100 μL culture medium).
    • Mix gently using a plate shaker (300-500 rpm) for 30 seconds.
    • Incubate at room temperature for 30-120 minutes (optimize duration for specific cell line).
    • Measure luminescence using a plate-reading luminometer.
  • Data Analysis: Calculate fold-change relative to vehicle control. Normalize values to cell viability if needed. Compare dose-response and time-course effects.

G Start Plate cells in white opaque-walled plates (5,000 cells/well) Treat Treat with this compound (24-72 hours) Start->Treat Equil Equilibrate Caspase-Glo 3/7 reagent to RT Treat->Equil Note1 Recommended: Include vehicle control (0.1% DMSO) and positive control Treat->Note1 Add Add equal volume of reagent to each well Equil->Add Mix Mix gently on plate shaker (30 sec, 300-500 rpm) Add->Mix Incubate Incubate at RT (30-120 min) Mix->Incubate Measure Measure luminescence using plate luminometer Incubate->Measure Note2 Optimize incubation time for each cell line Incubate->Note2 Analyze Analyze data (Normalize to controls) Measure->Analyze

Figure 2: Luminescent Caspase-3/7 Assay Workflow. This homogeneous, no-wash protocol provides high sensitivity for detecting this compound-induced caspase activation, suitable for high-throughput screening applications.

Phosphatidylserine Externalization Detection

Annexin V binding to externalized phosphatidylserine is a gold standard for early apoptosis detection. [8] [9] This method distinguishes apoptotic cells (Annexin V+/PI-) from necrotic cells (Annexin V+/PI+) through simultaneous staining with propidium iodide. [4] [9]

Protocol 3.2.1: Annexin V/Propidium Iodide Staining for Flow Cytometry

  • Cell Preparation: Harvest this compound-treated cells (typical concentrations: 250-750 nM for 24-72 hours) using mild trypsinization or EDTA to preserve membrane integrity. Include untreated and positive control cells. [2] [4]
  • Staining Procedure:
    • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×10⁶ cells/mL.
    • Transfer 100 μL cell suspension (1×10⁵ cells) to flow cytometry tubes.
    • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI) working solution.
    • Gently vortex and incubate at room temperature for 15 minutes in the dark.
    • Add 400 μL 1X Binding Buffer to each tube.
    • Analyze by flow cytometry within 1 hour.
  • Flow Cytometry Analysis:
    • Use 488 nm excitation with FITC detection at 530 nm and PI detection at >575 nm.
    • Establish quadrants: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
    • Analyze at least 10,000 events per sample.

Protocol 3.2.2: Microchip-Based Electronic Annexin V Detection

Recent technological advances enable label-free apoptosis detection using microchip platforms that electronically detect phosphatidylserine externalization. [8] This approach offers point-of-care applicability and simplified workflow compared to flow cytometry.

  • Microchip Preparation: Use Annexin V-functionalized microchips with embedded avidin-biotin binding systems for enhanced apoptotic cell capture. [8]
  • Sample Processing:
    • Load cell suspension directly into microchip without pre-labeling.
    • Allow internal labeling in flow within microchip channels.
    • Capture apoptotic cells via Annexin V-phosphatidylserine binding.
  • Detection: Quantify captured cells using barcoded electrical sensors, generating electrical output proportional to apoptotic cell fraction. [8]
DNA Fragmentation Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method identifies 3'-hydroxyl termini in double-strand DNA breaks using terminal deoxynucleotidyl transferase enzyme. [1] [7] [2]

Protocol 3.3.1: TUNEL Assay for this compound-Treated Cells

  • Cell Fixation:
    • Grow cells on chamber slides or harvest and cytospin onto glass slides.
    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.
    • Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
  • Labeling Procedure:
    • Prepare TUNEL reaction mixture according to manufacturer's instructions.
    • Apply 50 μL TUNEL reaction mixture to each sample and incubate in humidified chamber for 60 minutes at 37°C in the dark.
    • Wash slides three times with PBS.
    • Counterstain with DAPI (1 μg/mL) for 5 minutes.
    • Mount with antifade mounting medium.
  • Microscopy and Analysis:
    • Visualize using fluorescence microscopy with appropriate filter sets.
    • TUNEL-positive nuclei display green fluorescence, while all nuclei appear blue with DAPI.
    • Quantify apoptosis percentage by counting TUNEL-positive cells in multiple random fields.
Mitochondrial Function Assays

This compound directly targets Bcl-2 family proteins at the mitochondrial membrane, making mitochondrial assays particularly relevant for mechanism-of-action studies. [5] [6]

Protocol 3.4.1: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

  • Principle: JC-1 dye forms red fluorescent J-aggregates in healthy mitochondria but remains as green monomers when membrane potential is disrupted in apoptosis.
  • Staining Procedure:
    • Harvest this compound-treated and control cells.
    • Incubate with 2 μM JC-1 dye in complete medium for 20 minutes at 37°C.
    • Wash twice with PBS and resuspend in warm PBS.
    • Analyze immediately by flow cytometry or fluorescence microscopy.
  • Analysis:
    • Flow cytometry: Use 488 nm excitation, measure fluorescence at 530 nm (green) and 585 nm (red).
    • Calculate red/green fluorescence ratio; decreased ratio indicates mitochondrial depolarization.
    • Microscopy: Healthy mitochondria appear orange/red, apoptotic cells show green fluorescence.

Experimental Design and Technical Considerations

Optimizing this compound Treatment Conditions

Successful apoptosis detection requires careful optimization of this compound treatment conditions. Based on published studies, effective concentrations typically range from 100 nM to 10 μM, with exposure times from 24 to 72 hours. [1] [2] [3] Consider the following factors:

  • Cell line variability: Pancreatic (AsPC-1, BxPC-3), ovarian (OVCAR3, OV-90), and oral cancer (MC-3, HSC-3) cells show differential sensitivity to this compound. [1] [2] [4]
  • Temporal progression: Caspase activation typically peaks at 24-48 hours, while DNA fragmentation becomes prominent at 48-72 hours. [1] [2]
  • Combination therapies: this compound enhances cisplatin-induced apoptosis in ovarian cancer models, allowing reduced chemotherapeutic doses. [2]
Multiparameter Apoptosis Assessment

Given the complexity of this compound's mechanism, multiparameter assessment provides the most comprehensive apoptosis evaluation. Recommended combinations include:

  • Early apoptosis: Annexin V/PI staining combined with caspase activity assays
  • Late apoptosis: TUNEL assay with cleaved caspase-3/PARP western blotting
  • Mechanistic studies: Mitochondrial membrane potential assays with Bcl-2 family protein expression analysis

Table 3: Comparison of Apoptosis Detection Methods for this compound Research

Method Detection Window Throughput Key Advantages Limitations Complementary Techniques
Caspase-3/7 Luminescence Early-mid apoptosis High High sensitivity, HTS compatibility, quantitative Does not distinguish apoptosis from other caspase functions Western blot for cleaved caspases/PARP
Annexin V/PI Flow Cytometry Early apoptosis Medium Distinguishes apoptotic stages, quantitative Requires cell suspension, equipment-dependent Mitochondrial membrane potential assays
TUNEL Assay Late apoptosis Low Specific for DNA fragmentation, visual confirmation Fixed cells only, not quantitative without imaging DAPI staining for nuclear morphology
Western Blot (PARP/caspase-3) Mid-late apoptosis Low Mechanistic information, specific cleavage detection Semi-quantitative, requires optimization Bcl-2 family protein expression
Microchip Detection Early apoptosis Medium Label-free, portable, simplified workflow New technology, limited validation Traditional Annexin V methods for validation
Troubleshooting Common Issues
  • High background in caspase assays: Optimize cell number per well and incubation time; include reagent-only background controls.
  • Poor Annexin V staining: Use fresh binding buffer; minimize time between staining and analysis; avoid over-trypsinization.
  • Variable TUNEL results: Include positive control (DNase-treated cells); optimize permeabilization conditions; ensure proper fixation.
  • Inconsistent this compound response: Verify compound solubility and storage conditions; use fresh DMSO stocks; characterize Bcl-2 family expression in target cells.

Conclusion

This compound induces apoptosis through multiple interconnected pathways, necessitating comprehensive detection strategies. The methods outlined herein provide researchers with validated approaches for quantifying this compound-mediated cell death across various experimental contexts. Luminescent caspase assays offer superior sensitivity for high-throughput screening, while Annexin V-based methods provide stage-specific apoptosis information. Emerging technologies such as microchip-based detection present opportunities for simplified, point-of-care apoptosis assessment.

References

TW-37 Application Notes and Protocols: In Vitro Dosing Guidelines and Experimental Methodology

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to TW-37 Mechanisms and Research Applications

This compound is a novel small-molecule inhibitor that selectively targets multiple anti-apoptotic proteins in the Bcl-2 family, including Bcl-2, Mcl-1, and Bcl-xL. It functions by binding to the BH3-binding groove of these pro-survival proteins, thereby preventing their interaction with pro-apoptotic family members such as Bid, Bax, and Bak. This disruption activates the intrinsic apoptotic pathway and leads to programmed cell death in malignant cells. This compound was developed through structure-based design as an improvement upon natural product (-)-gossypol, offering greater specificity and reduced side effects [1]. The compound has demonstrated broad anti-cancer activity across various malignancies, including lymphoma, pancreatic cancer, neuroblastoma, head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and hepatocellular carcinoma [2] [3] [4].

The therapeutic rationale for targeting Bcl-2 family proteins stems from their established role in therapy resistance and tumor survival. Many aggressive cancers overexpress anti-apoptotic Bcl-2 proteins, which protects them from conventional chemotherapeutic agents and radiation therapy. This compound's ability to simultaneously inhibit multiple anti-apoptotic Bcl-2 family members makes it particularly valuable for overcoming apoptotic resistance mechanisms in treatment-refractory cancers. Additionally, emerging research indicates that this compound exhibits anti-angiogenic properties by targeting endothelial cells and can modulate cancer stemness in hepatocellular carcinoma, thereby counteracting drug resistance [5] [6].

Table 1: this compound Binding Affinities for Bcl-2 Family Proteins

Target Protein Binding Affinity (Kᵢ, μM) Biological Consequence
Bcl-2 0.29 [7] [1] Disruption of pro-apoptotic protein heterodimerization
Mcl-1 0.26 [7] [1] Enhanced apoptosis in Mcl-1-dependent cancers
Bcl-xL 1.11 [7] [1] Lower selectivity compared to Bcl-2 and Mcl-1

This compound Dosing Concentration Guidelines for In Vitro Studies

Establishing appropriate dosing concentrations is critical for designing valid experimental systems when investigating this compound's mechanisms and efficacy. The compound demonstrates variable potency across different cancer cell types, influenced by factors including the specific Bcl-2 family dependency profile of each cancer type, endogenous expression levels of target proteins, and the presence of resistance mechanisms. Based on comprehensive analysis of multiple studies, we have compiled representative dosing guidelines for various cancer models to assist in experimental design.

For neuroblastoma models, research indicates that cell lines with N-Myc amplification show enhanced sensitivity to this compound treatment. The N-Myc amplified Kelly and IMR-5 cell lines exhibited IC₅₀ values of 0.22 μM and 0.28 μM respectively, while non-amplified SY5Y and SKNAS cells showed higher IC₅₀ values of 0.96 μM and 0.83 μM [3]. This pattern suggests that genetic background significantly influences susceptibility and should be considered when establishing dosing parameters. In head and neck cancer models, this compound demonstrated potent activity with an average IC₅₀ of approximately 0.3 μM for cancer cells (OSCC3, UM-SCC-1, UM-SCC-74A), while primary human dermal microvascular endothelial cells (HDMEC) showed an IC₅₀ of 1.1 μM [8]. This differential sensitivity between malignant and normal cell types highlights this compound's therapeutic window.

Table 2: Recommended this compound Dosing Concentrations for In Vitro Studies

Cancer Type Cell Model IC₅₀ Range Effective Testing Concentration Range Key Contextual Notes
Neuroblastoma Kelly, IMR-5 0.22-0.28 μM [3] 0.1-1.0 μM N-Myc amplified lines more sensitive
Neuroblastoma SY5Y, SKNAS 0.83-0.96 μM [3] 0.5-5.0 μM Non-amplified N-Myc lines
HNSCC OSCC3, UM-SCC-1 ~0.3 μM [8] 0.1-3.0 μM Cancer cells more sensitive than endothelial
Pancreatic Cancer BxPC-3, Colo-357 0.5-2.0 μM [2] 0.1-10 μM Induces S-phase arrest
Colorectal Cancer HCT-116, Primary Low nM range [4] 10 nM-1 μM Nanomolar potency observed
Primary Endothelial HDMEC 1.1-1.8 μM [8] [7] 0.5-5 μM Anti-angiogenic effect at sub-cytotoxic doses
Lymphoma WSU-DLCL2 ~1.0 μM [1] 0.1-10 μM De novo chemoresistant model

For combination therapy approaches, lower concentrations of this compound are typically employed to assess synergistic interactions. When combined with cisplatin in HNSCC models, this compound enhanced cytotoxic effects at concentrations as low as 0.1-0.5 μM [8]. Similarly, in colorectal cancer models, this compound at nanomolar concentrations (50-200 nM) effectively induced apoptosis and inhibited proliferation, with feedback autophagy observed as a compensatory mechanism [4]. These findings underscore the importance of context-specific dosing and the potential for enhanced efficacy in combination regimens.

Experimental Protocols for Assessing this compound Activity

Cell Viability and Proliferation Assays

Sulforhodamine B (SRB) Assay provides a robust method for evaluating this compound's effects on cell viability and proliferation. The protocol begins with seeding cells at optimized densities (e.g., 2-5 × 10³ cells/well in 96-well plates) and allowing adherence overnight. This compound is prepared in DMSO stock solutions (typically 10-100 mM) and diluted in culture medium to achieve desired working concentrations, with final DMSO concentrations not exceeding 0.1% to minimize solvent toxicity. After 72-96 hours of continuous drug exposure, cells are fixed with cold trichloroacetic acid (10% final concentration) for 1 hour at 4°C. Fixed cellular protein is stained with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature, followed by washing to remove unbound dye. Bound SRB is solubilized in 10 mM unbuffered Tris-base, and absorbance measured at 560 nm using a microplate reader [5] [8]. Data normalization should account for initial plating density and vehicle controls, with experiments performed in triplicate and repeated at least three times independently.

Alternative viability assessment methods include the WST-1 assay for pancreatic cancer cells, where 5 × 10³ cells are seeded in 96-well plates and treated with this compound for 24-72 hours before adding WST-1 reagent according to manufacturer's instructions [2]. The MTT assay has also been successfully employed for neuroblastoma cells, with 2 × 10⁴ cells per well in 96-well plates treated with this compound (0.01-10 μM) for 48 hours with daily medium replacement to maintain consistent drug concentrations [3]. For proliferation-specific assessment, the BrdU incorporation assay can be utilized, where cells are incubated with BrdU (10 μM) during the final 12 hours of this compound treatment, followed by fixation and detection using anti-BrdU antibodies [4].

Apoptosis Detection Methods

Multiple complementary approaches should be employed to comprehensively assess this compound-induced apoptosis. The Cell Death Detection ELISA provides quantitative measurement of histone-associated DNA fragments. Following this compound treatment, cells are lysed and cytoplasmic fractions are incubated in anti-histone-coated microplates. After washing, anti-DNA peroxidase-conjugated antibody is added, followed by color development substrate. Absorbance measurement at 405-450 nm provides apoptosis quantification [3] [4]. For morphological assessment, Hoechst staining can be performed by fixing cells in ethanol after this compound treatment, followed by incubation with 5 μg/mL Hoechst dye for 30 minutes. Fluorescence microscopy then reveals characteristic apoptotic nuclear condensation [2].

Flow cytometric analysis of apoptosis using Annexin V/propidium iodide staining offers additional quantification. After this compound treatment, cells are harvested, washed with PBS, and resuspended in binding buffer containing FITC-conjugated Annexin V and propidium iodide. Following incubation in the dark, samples are analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2]. Caspase activity assays provide mechanistic insights into the apoptotic pathway activation. Following this compound treatment, cell lysates (30 μg protein) are incubated with caspase-specific substrates (Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9) in assay buffer. After 30 minutes incubation, the release of p-nitroanilide (pNA) is measured at 405 nm, with increased absorbance indicating caspase activation [4].

Cell Cycle Analysis Protocol

This compound consistently induces S-phase cell cycle arrest across multiple cancer types, making cell cycle analysis an important component of mechanistic studies. Following this compound treatment (typically 48-72 hours), cells are harvested by trypsinization, washed with PBS, and fixed in 70% ethanol for at least 2 hours at 4°C. Fixed cells are then treated with RNase A (100 μg/mL) to remove RNA and stained with propidium iodide (50 μg/mL) for DNA content labeling. After 15-30 minutes incubation in the dark, DNA content is analyzed using a flow cytometer with appropriate excitation and emission filters (e.g., 488 nm excitation, 585 nm emission) [2] [3] [8]. A minimum of 10,000 events per sample should be collected, and data analysis performed using cell cycle modeling software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Clonogenic Survival Assay

The clonogenic assay evaluates long-term reproductive viability following this compound treatment, particularly relevant for studying radiation combination strategies. After drug exposure, cells are trypsinized, counted, and plated at clonal densities (typically 100-1000 cells depending on cell line plating efficiency) in 6-well plates or 60-mm dishes. Cells are then cultured for 10-14 days to allow colony formation, with medium changes every 3-4 days. Resulting colonies are fixed with methanol/acetic acid (3:1 ratio) and stained with crystal violet (0.5% w/v) or SRB for visualization and counting. Colonies containing >50 cells are counted manually or using an automated colony counter, and plating efficiency calculated for each treatment condition [5]. For combination studies with radiation, irradiation is typically performed immediately after this compound administration using an X-ray unit at appropriate dose rates (e.g., 3 Gy/min), with dosimetry verified by ionization chamber measurements [5].

Signaling Pathways and Experimental Workflows

Molecular Mechanism of this compound Action

The following diagram illustrates the molecular mechanism by which this compound induces apoptosis in cancer cells by targeting anti-apoptotic Bcl-2 family proteins:

G Molecular Mechanism of this compound Induced Apoptosis TW37 This compound Administration Bcl2 Bcl-2 Protein TW37->Bcl2 Binds BH3 Domain (Ki=0.29 µM) Mcl1 Mcl-1 Protein TW37->Mcl1 Binds BH3 Domain (Ki=0.26 µM) BclxL Bcl-xL Protein TW37->BclxL Binds BH3 Domain (Ki=1.11 µM) SPhase S-phase Cell Cycle Arrest TW37->SPhase Induces ProApop Pro-apoptotic Proteins (Bid, Bax, Bim, Bak) Bcl2->ProApop Normally sequesters Mcl1->ProApop Normally sequesters BclxL->ProApop Normally sequesters CytoC Cytochrome C Release ProApop->CytoC Free proteins trigger mitochondrial pathway Caspase9 Caspase-9 Activation CytoC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptotic Cell Death Caspase3->Apoptosis Executes SPhase->Apoptosis Potentiates

The diagram above illustrates how this compound directly binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), preventing them from sequestering pro-apoptotic proteins. This disruption enables pro-apoptotic proteins to initiate the mitochondrial apoptotic pathway, resulting in cytochrome c release, caspase cascade activation, and ultimately apoptotic cell death. Additionally, this compound induces S-phase cell cycle arrest through regulation of cell cycle regulators including p27, p57, E2F-1, cdc25A, CDK4, and cyclins A, D1, and E [2] [8]. This dual mechanism of action enhances the compound's anti-tumor efficacy across diverse cancer models.

Experimental Workflow for this compound Studies

The following diagram outlines a comprehensive experimental workflow for investigating this compound mechanisms and efficacy in cancer models:

G Experimental Workflow for this compound Mechanism Studies Start Cell Line Selection & Culture Establishment Prep This compound Preparation (Stock in DMSO, working dilutions in medium) Start->Prep Viability Viability Assessment (SRB/MTT/WST-1 assays) IC₅₀ Determination Prep->Viability Mech Mechanistic Studies Viability->Mech Comb Combination Studies (Chemotherapy, Radiation) Viability->Comb Based on IC₅₀ Apop Apoptosis Detection (ELISA, Annexin V, TUNEL) Mech->Apop Cycle Cell Cycle Analysis (Propidium Iodide staining) Mech->Cycle Protein Protein Expression (Western blot, Bcl-2 family proteins) Mech->Protein LongTerm Long-term Effects (Clonogenic assays) Mech->LongTerm Analysis Data Analysis & Interpretation Apop->Analysis Cycle->Analysis Protein->Analysis LongTerm->Analysis Comb->Analysis

This comprehensive workflow outlines the key methodological components for investigating this compound's anti-cancer effects. The process begins with appropriate cell model selection, considering factors such as cancer type, Bcl-2 family protein expression profiles, and genetic background (e.g., N-Myc amplification status in neuroblastoma) [3]. Proper This compound preparation is essential, with stock solutions typically prepared in DMSO at 10-100 mM concentration and working dilutions made in culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cell viability [3] [8].

The initial viability assessment establishes baseline sensitivity and determines IC₅₀ values for subsequent experimental designs. Based on these results, researchers can proceed with detailed mechanistic studies including apoptosis detection, cell cycle analysis, protein expression changes, and long-term clonogenic survival assessments. For combination studies, this compound is typically administered at sub-IC₅₀ concentrations (often 25-50% of IC₅₀) alongside conventional therapeutics or radiation to identify potential synergistic interactions [5] [8]. This systematic approach enables comprehensive characterization of this compound's anti-tumor activities and underlying molecular mechanisms.

Important Considerations for Experimental Design

Solvent Preparation and Controls

Proper vehicle controls are essential for interpreting this compound experimental results. The compound is typically prepared as a 100 mM stock solution in DMSO and stored at -20°C until use [3]. Working concentrations are prepared fresh by diluting the stock solution in culture medium, with final DMSO concentrations not exceeding 0.1% (v/v). Vehicle control groups should contain the same concentration of DMSO as the highest this compound treatment group to account for any solvent effects on cell viability or function. For in vivo studies, this compound is often prepared in PBS/Tween 80/ethanol mixtures for intraperitoneal administration [5] [8]. When studying combination therapies, drug administration sequences should be carefully considered, as pre-exposure to this compound may enhance the efficacy of subsequent chemotherapeutic agents [1].

Cell Line-Specific Considerations

The variable sensitivity across different cancer types necessitates careful model selection and interpretation. Neuroblastoma cells with N-Myc amplification demonstrate significantly enhanced sensitivity to this compound compared to non-amplified lines [3]. Pancreatic cancer models have revealed that this compound treatment attenuates Notch-1 signaling and downstream targets like Hes-1, suggesting an additional mechanism of action beyond direct Bcl-2 family inhibition [2]. In colorectal cancer models, this compound induces feedback autophagy as a compensatory survival mechanism, and combination with autophagy inhibitors like chloroquine enhances its apoptotic effects [4]. These cell line-specific responses highlight the importance of understanding the molecular context when designing experiments and interpreting results.

Combination Therapy Strategies

This compound demonstrates synergistic interactions with multiple conventional and targeted therapies. In head and neck cancer models, combination with cisplatin enhanced cytotoxic effects against both cancer cells and endothelial cells [8]. With radiation therapy, metronomic this compound administration potentiated anti-tumor effects in head and neck cancer xenografts, resulting in significant increases in time to tumor failure compared to single modalities [5]. For lymphoma models, this compound pre-exposure significantly enhanced the killing effect of the CHOP regimen (cyclophosphamide-doxorubicin-vincristine-prednisone) [1]. These combination approaches typically employ lower this compound concentrations (often 25-50% of IC₅₀) than those used in monotherapy studies, highlighting the importance of dose optimization for synergistic interactions.

Conclusion

This compound represents a promising targeted therapeutic agent with demonstrated efficacy across diverse cancer models. Its ability to simultaneously inhibit multiple anti-apoptotic Bcl-2 family proteins, particularly Bcl-2 and Mcl-1, makes it valuable for overcoming apoptotic resistance mechanisms. The dosing guidelines and experimental protocols outlined in this document provide researchers with a foundation for investigating this compound's anti-tumor activities in various contexts. As research continues, further refinement of dosing strategies, particularly in combination regimens, will enhance our understanding of its clinical potential and optimal applications in cancer therapy.

References

Comprehensive Preclinical Application Notes: TW-37 Administration in Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

TW-37 is a novel non-peptidic small-molecule inhibitor that selectively targets anti-apoptotic Bcl-2 family proteins through high-affinity binding to the BH3-binding groove. This benzenesulfonyl derivative of gossypol exhibits a unique binding profile with Ki values of 0.29 μM for Bcl-2, 0.26 μM for Mcl-1, and 1.11 μM for Bcl-xL in cell-free assays, demonstrating particular potency against Bcl-2 and Mcl-1 with approximately 4-fold selectivity over Bcl-xL [1] [2]. The compound's molecular weight is 573.7, and it is typically formulated for in vivo administration in vehicle solutions containing PBS with Tween 80 and ethanol [3].

The primary mechanism of action involves competitive disruption of protein-protein interactions between anti-apoptotic Bcl-2 family members and pro-apoptotic proteins including Bid, Bim, and Bax. By occupying the hydrophobic BH3-binding groove, this compound prevents the formation of protective heterodimers, thereby promoting mitochondrial outer membrane permeabilization and initiating the intrinsic apoptotic pathway [1] [4]. Beyond this canonical mechanism, emerging research indicates that this compound induces S-phase cell cycle arrest and downregulates critical survival pathways, including Notch-1 signaling and its downstream targets such as Hes-1, particularly in pancreatic cancer models [4]. Additionally, this compound demonstrates anti-angiogenic properties by directly inhibiting endothelial cell proliferation and tumor vascularization, further contributing to its antitumor efficacy [5] [3].

In Vivo Xenograft Models for this compound Testing

This compound has been evaluated across multiple human tumor xenograft models representing various cancer types, demonstrating consistent antitumor activity regardless of tumor origin. These models have been instrumental in establishing dosing regimens, evaluating efficacy as monotherapy and in combination, and assessing potential toxicities.

Table 1: Xenograft Models for this compound Efficacy Testing

Cancer Type Cell Line/Model Host Mouse Strain Key Findings Citation
Oral Cancer MC-3, HSC-3 Balb/c nu/nu 21-day treatment with 15 mg/kg/day inhibited tumor growth without liver/kidney toxicity [6]
Head & Neck Cancer OSCC-3, UM-SCC-1, UM-SCC-74A CB.17.SCID 15 mg/kg for 10 days inhibited angiogenesis; enhanced cisplatin effect (4-fold increase in time to tumor failure) [3]
Lymphoma WSU-DLCL2 SCID 40 mg/kg × 3 days (MTD); significant tumor growth inhibition when combined with CHOP [1] [7]
Pancreatic Cancer Colo-357, AsPC-1, BxPC-3 SCID 20 mg/kg, 3 consecutive days/week for 2 weeks; downregulated Notch-1 pathway [4] [8]

The establishment of xenograft models typically involves subcutaneous implantation of cancer cells or tumor fragments into the flanks of immunocompromised mice. For head and neck cancer models, researchers have successfully utilized a specialized scaffold system wherein 9×10⁵ human dermal microvascular endothelial cells (HDMEC) are co-implanted with 1×10⁵ OSCC-3 tumor cells to create vascularized human tumors in CB.17.SCID mice [3]. Animals are generally randomized into treatment groups when tumors reach a measurable size (typically 60-100 mg or when mean tumor volume is standardized across groups), with careful monitoring of body weight and tumor dimensions throughout the study period [6] [8].

This compound Administration Protocols

Formulation and Dosing

For in vivo administration, this compound is typically prepared in vehicle solutions consisting of PBS with 2% Tween 80 and 2% ethanol, though some protocols utilize PBS alone [6] [3]. The compound is administered via intraperitoneal (i.p.) injection in most published protocols, with dosing regimens optimized based on the cancer model and treatment context.

Table 2: this compound Dosing Regimens in Xenograft Models

Administration Type Dose Frequency Duration Cancer Model
Monotherapy 15 mg/kg Daily (5 days/week) 21 days Oral cancer [6]
Monotherapy 15 mg/kg Daily 10 consecutive days Head & neck cancer [3]
Monotherapy 40 mg/kg 3 consecutive days 1 cycle Lymphoma (MTD) [1]
Combination Therapy 20 mg/kg 3 consecutive days/week 2 weeks Pancreatic cancer [8]
Combination with CHOP 20 mg/kg 3 consecutive days 1 cycle Lymphoma [1]

The maximum tolerated dose (MTD) for this compound has been established at 40 mg/kg when administered for three consecutive days as monotherapy in SCID mice. However, when combined with conventional chemotherapy like CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone), the MTD is reduced to 20 mg/kg on the same schedule, highlighting the importance of dose adjustment in combination regimens [1].

Treatment Schedule and Monitoring

The initiation of this compound treatment typically begins when tumors reach a predetermined size, generally approximately 10 days after implantation or when tumors are palpable and measurable. For oral cancer models, researchers have implemented a schedule of 15 mg/kg/day administered intraperitoneally for 21 days, with treatment provided 5 days per week [6]. Tumor dimensions are measured regularly using calipers, with tumor volume calculated using the formula: Volume = π/6 × ([D + d]/2)³, where D and d represent the larger and smaller diameters, respectively [6]. Alternative volume calculations include Volume = L × W²/2 (where L is length and W is width), which has been employed in head and neck cancer models [3].

Regular monitoring includes weekly measurements of body weight to assess systemic toxicity, with detailed records of animal behavior and physical condition. At study termination, tumors are excised and weighed, with representative samples processed for histopathological analysis, immunohistochemistry, and protein extraction for molecular analyses [6] [3]. For angiogenesis studies, tumors are harvested and analyzed for microvessel density (CD31 staining) and apoptotic indices (TUNEL assay) to evaluate antiangiogenic and pro-apoptotic effects [3].

Combination Therapy Protocols

This compound with Conventional Chemotherapy

This compound demonstrates significant synergy with conventional chemotherapeutic agents across multiple cancer models. In lymphoma xenografts, the combination of this compound with standard CHOP chemotherapy resulted in more complete tumor inhibition compared to either treatment alone [1]. Pretreatment of lymphoma cells with this compound significantly enhanced the cytotoxic effects of CHOP both in vitro and in vivo, allowing dose reduction of conventional chemotherapy while maintaining efficacy.

In head and neck cancer models, this compound combination with cisplatin has been systematically evaluated. Researchers administered 5 mg/kg cisplatin in two doses (5 days apart) combined with 15 mg/kg this compound for 10 consecutive days, resulting in a 4-fold increase in time to tumor failure compared to single-agent treatment [3]. This combination enhanced apoptosis in both endothelial cells and tumor cells, with flow cytometric analysis revealing that while cisplatin induced expected G2/M cell cycle arrest, this compound mediated a distinctive "S" phase arrest, suggesting complementary mechanisms of action [3].

This compound with Radiation Therapy

The combination of this compound with radiation therapy has shown particular promise in head and neck cancer models. Metronomic administration of this compound (frequent, low-dose administration) potentiates the antitumor effect of ionizing radiation through dual targeting of tumor cells and the tumor vasculature [5]. This compound exhibits direct radio-sensitizing effects on endothelial cells, with combination treatment resulting in significant inhibition of clonogenic survival compared to radiation alone.

The antiangiogenic effect of this compound complements the direct tumoricidal activity of radiation. Studies demonstrate that this compound inhibits primary human endothelial cell proliferation with an IC₅₀ of approximately 1.1 µM, and when combined with radiation, leads to enhanced reduction of microvessel density in treated xenografts [5] [3]. This combination approach allows for potential dose reduction of radiation while maintaining antitumor efficacy, potentially mitigating normal tissue toxicity.

Toxicity and Safety Monitoring

Comprehensive toxicity assessment in xenograft models has demonstrated a favorable safety profile for this compound at efficacious doses. In oral cancer models, 21-day treatment with 15 mg/kg/day resulted in no significant liver or kidney toxicities based on histopathological evaluation of harvested organs [6]. Animals maintained stable body weight throughout the treatment period, with no overt signs of distress or compromised health status.

The maximum tolerated dose studies in SCID mice have established 40 mg/kg administered for three consecutive days as the monotherapy MTD, with dose-limiting toxicities observed at higher doses [1]. When combined with conventional chemotherapy regimens like CHOP, the MTD is reduced to 20 mg/kg on the same schedule, emphasizing the need for careful dose optimization in combination approaches [1]. Regular monitoring parameters include:

  • Body weight measurement twice weekly
  • Behavioral observation daily for signs of distress
  • Tumor size measurement 2-3 times weekly
  • Post-mortem histopathological examination of liver, kidneys, and other vital organs

Mechanistic Insights and Biomarker Analysis

Apoptosis and Cell Cycle Regulation

This compound induces apoptosis through both intrinsic pathway activation and cell cycle modulation. Molecular analyses consistently demonstrate cleavage of caspase-3, caspase-9, and PARP following this compound treatment, confirming activation of the apoptotic cascade [6] [7]. Flow cytometric analysis reveals a characteristic S-phase cell cycle arrest in both endothelial cells and tumor cells, distinguishing its mechanism from conventional chemotherapeutics that typically cause G2/M arrest [3].

At the molecular level, this compound treatment downregulates Bcl-2 protein expression without significantly affecting Bcl-xL or Mcl-1 levels in oral cancer models [6]. This selective suppression disrupts the balance between pro- and anti-apoptotic Bcl-2 family members, facilitating cytochrome c release and apoptosis initiation. Additionally, this compound disrupts heterodimer formation between Bax and anti-apoptotic proteins, with potency following the order Mcl-1 > Bcl-2 > Bcl-xL [1].

G This compound Mechanism of Action in Xenograft Models TW37 This compound Administration Bcl2 Bcl-2 Inhibition TW37->Bcl2 Direct binding Mcl1 Mcl-1 Inhibition TW37->Mcl1 Direct binding Notch1 Notch-1 Downregulation TW37->Notch1 Pancreatic models SPhase S-phase Cell Cycle Arrest TW37->SPhase Cell cycle regulation Angiogenesis Anti-angiogenic Effect TW37->Angiogenesis Endothelial targeting Bax Bax Activation Bcl2->Bax Dimer disruption Bak Bak Activation Mcl1->Bak Dimer disruption MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Notch1->Apoptosis SPhase->Apoptosis Angiogenesis->Apoptosis

Figure 1: this compound Mechanism of Action in Xenograft Models. The diagram illustrates the molecular pathways through which this compound induces apoptosis, including Bcl-2 family inhibition, mitochondrial outer membrane permeabilization, caspase activation, and additional effects on Notch-1 signaling, cell cycle progression, and angiogenesis.

Pathway Modulation and Molecular Biomarkers

Beyond direct Bcl-2 family targeting, this compound modulates several critical signaling pathways contributing to its antitumor efficacy. In pancreatic cancer models, this compound treatment significantly attenuates Notch-1 and Jagged-1 expression with consequent downregulation of the downstream effector Hes-1 [4]. This pathway inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects, with experimental evidence showing that Notch-1 downregulation by siRNA sensitizes cancer cells to this compound treatment.

Potential predictive biomarkers for this compound response include:

  • Baseline Bcl-2 family protein expression, particularly Bcl-2 and Mcl-1 levels
  • Notch-1 signaling pathway activation status
  • Cellular proliferation indices and cell cycle distribution
  • Angiogenic markers including microvessel density

Western blot analysis of xenograft tumor lysates following this compound treatment typically shows increased cleavage of PARP and caspase-3, confirming apoptosis induction, along with modulation of cell cycle regulators including p27, p57, E2F-1, cdc25A, CDK4, and cyclins A, D1, and E [4]. These molecular changes provide valuable pharmacodynamic biomarkers for assessing target engagement and biological activity in preclinical models.

Conclusion

This compound represents a promising therapeutic agent with demonstrated efficacy across diverse tumor xenograft models. The compound's multimodal mechanism of action, targeting both tumor cells through apoptosis induction and the tumor microenvironment through antiangiogenic effects, provides a strong rationale for continued development. Optimized administration protocols involving 15-20 mg/kg daily or intermittent dosing have established a favorable therapeutic window, with combination regimens showing particular promise for clinical translation. Comprehensive molecular analyses have elucidated key mechanistic insights, revealing effects on Bcl-2 family proteins, cell cycle regulation, and Notch signaling pathway modulation. These application notes provide researchers with standardized protocols for evaluating this compound in preclinical models, facilitating continued investigation of this promising therapeutic agent.

References

Comprehensive Application Notes and Protocols: TW-37 and Cisplatin Combination Therapy for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

The Bcl-2 family of proteins represents a critical regulatory node in the control of apoptosis, with overexpression of anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 being a hallmark feature of numerous cancer types. These proteins facilitate tumor survival, therapeutic resistance, and disease progression through their ability to sequester pro-apoptotic factors and prevent mitochondrial outer membrane permeabilization. TW-37 is a novel non-peptidic small-molecule inhibitor designed using structure-based strategies to target the BH3-binding groove of Bcl-2 family proteins, thereby displacing pro-apoptotic proteins and restoring apoptotic signaling cascades in malignant cells. This compound exhibits a unique binding profile with high affinity for Bcl-2 (Kᵢ = 290 nM), Mcl-1 (Kᵢ = 260 nM), and Bcl-xL (Kᵢ = 1,110 nM), enabling broad antagonism of anti-apoptotic signaling pathways [1] [2].

The rationale for combining this compound with cisplatin stems from their complementary mechanisms of action. Cisplatin, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through the formation of DNA cross-links that trigger DNA damage response pathways and ultimately induce apoptosis. However, cancer cells frequently develop resistance to cisplatin by upregulating anti-apoptotic proteins like Bcl-2, which block the execution of apoptotic cell death following genotoxic stress. By concurrently inhibiting Bcl-2 family proteins with this compound, this combination therapy effectively overcomes apoptotic resistance and enhances cell killing through dual engagement of both DNA damage and apoptotic pathways. This synergistic approach has demonstrated significant promise across diverse cancer models, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, lymphoma, and other malignancies [3] [4] [5].

Efficacy Profiles and Quantitative Summary

In Vitro Efficacy Across Cancer Cell Types

Table 1: In Vitro Efficacy of this compound and Cisplatin Combination Across Cancer Models

Cancer Type Cell Line This compound IC₅₀ Cisplatin IC₅₀ Combination Effects Key Findings
Head and Neck SCC OSCC3 0.3 µM [5] Not specified Synergistic cytotoxicity (P<0.05) [3] Enhanced cytotoxicity vs. single agent; S-phase arrest [3] [5]
Head and Neck SCC UM-SCC-11A 0.3 µM [5] Not specified Synergistic cytotoxicity (P<0.05) [3] Enhanced cytotoxicity vs. single agent; S-phase arrest [3] [5]
Pancreatic Cancer BxPC-3 <1 µM [4] Not specified Notch-1 attenuation Downregulation of Notch-1, Hes-1; G1 and S-phase arrest [4]
Lymphoma WSU-DLCL2 <1 µM [1] Not specified Enhanced CHOP activity Disrupted Bax/Bid heterodimerization; sequence-dependent synergy [1]
Endothelial Cells HDMEC 1.1 µM [5] Not specified Anti-angiogenic effects Inhibition of vessel formation; S-phase arrest [5]
In Vivo Efficacy in Xenograft Models

Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in Preclinical Models

Cancer Model Dosing Regimen Efficacy Outcomes Toxicity Observations Molecular Evidence
HNSCC Xenograft (OSCC3/HDMEC) This compound: 15 mg/kg for 10 days; Cisplatin: 5 mg/kg ×2 doses [5] 4-fold increase in time to tumor failure; Enhanced survival vs. monotherapy [3] [5] No significant systemic toxicities [5] ↓ Microvessel density; ↑ Tumor cell apoptosis [3]
Pancreatic Cancer (SCID Xenograft) Detailed regimen not specified Inhibited tumor progression [4] Not specified ↓ Notch-1, Jagged-1, Hes-1 [4]
Lymphoma (WSU-DLCL2) This compound: 20-40 mg/kg ×3 i.v.; + CHOP [1] Enhanced tumor inhibition with this compound+CHOP vs. either alone [1] MTD: 40 mg/kg (single), 20 mg/kg (combo) [1] Disrupted Bcl-2/Bax and Mcl-1/Bid complexes [1]

Experimental Protocols: In Vitro Assessment

Cytotoxicity and Cell Viability Assessment

The sulforhodamine B (SRB) assay provides a robust method for quantifying drug-induced cytotoxicity in both cancer and endothelial cells. For HDMECs and HNSCC lines (OSCC3, UM-SCC-11A, UM-SCC-74A), seed cells in 96-well plates at optimized densities (2×10³ cells/well for HDMECs; determine optimal density for other lines via growth curve analysis). Allow cells to adhere overnight in complete medium, then treat with serial dilutions of this compound (0.1-10 µM), cisplatin (0.1-10 µM), or their combination for 72-96 hours. Include vehicle controls and no-cell blanks. Following treatment, fix cells with cold trichloroacetic acid (10% final concentration) for 1 hour at 4°C, then stain with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature. Remove unbound dye by washing with 1% acetic acid, air-dry plates, and solubilize protein-bound dye in 10 mM unbuffered Tris-base. Measure absorbance at 560 nm and calculate percentage viability relative to vehicle-treated controls [5].

For pancreatic cancer lines (BxPC-3, Colo-357, MIAPaCa-2, PANC-1), the WST-1 assay offers an alternative viability assessment method. Seed cells at 5×10³ cells/well in 96-well plates, allow adherence, then treat with this compound (0-10 µM) for 24-72 hours. Add WST-1 reagent according to manufacturer's instructions and incubate for 1-4 hours before measuring absorbance at 440 nm. For clonogenic assays, plate 50,000-100,000 cells per well in 6-well plates, treat with this compound for 72 hours, then allow colonies to form for 7-14 days in drug-free medium. Fix and stain colonies with crystal violet (0.5% w/v), and count colonies containing >50 cells to determine surviving fractions [4].

Apoptosis Detection Methods

Annexin V/propidium iodide (PI) staining provides quantitative assessment of apoptotic populations. Treat cells (5×10⁴ per well in 6-well plates) with this compound (500 nM), cisplatin, or combination for 48 hours. Harvest cells by gentle trypsinization, wash with PBS, and resuspend in binding buffer containing Annexin V-FITC and PI. Incubate for 15 minutes in the dark, then analyze by flow cytometry within 1 hour. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [4].

The Cell Death Detection ELISA kit provides a quantitative measure of histone-associated DNA fragments. After treatment, lyse cells and incubate lysates in anti-histone-coated microtiter plates. Add anti-DNA peroxidase conjugate and develop with ABTS substrate. Measure absorbance at 405 nm, with values directly proportional to apoptosis. For morphological assessment, perform Hoechst staining by fixing treated cells in ethanol, staining with 5 µg/mL Hoechst for 30 minutes, and visualizing condensed or fragmented nuclei by fluorescence microscopy. Alternatively, conduct TUNEL assay using commercial kits according to manufacturer's protocols to label DNA strand breaks [4].

Cell Cycle Analysis Protocol

Harvest treated cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Centrifuge fixed cells, resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL), and incubate for 30 minutes at 37°C in the dark. Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in sub-G₁ (apoptotic), G₀/G₁, S, and G₂/M phases. This compound typically induces S-phase arrest in both HNSCC and endothelial cells, while cisplatin primarily causes G₂/M arrest, making this distinction important for understanding mechanism [4] [5].

Experimental Protocols: In Vivo Assessment

Xenograft Models and Dosing

The SCID Mouse Model of Human Tumor Angiogenesis provides a robust platform for evaluating the anti-tumor and anti-angiogenic effects of this compound and cisplatin combination therapy. For HNSCC models, prepare highly porous poly-L-lactic acid scaffolds and seed with 9×10⁵ HDMECs plus 1×10⁵ OSCC-3 cells. Implant two scaffolds subcutaneously into the dorsal region of each 5- to 7-week-old male CB.17.SCID mouse. Allow tumors to establish for 18 days, then randomize mice into treatment groups with equalized mean tumor volumes. Administer this compound intraperitoneally at 15 mg/kg for 10 consecutive days, with cisplatin at 5 mg/kg on days 1 and 6 (5 days apart). Include vehicle control (PBS/Tween 80/ethanol) and single-agent treatment groups for comparison [5].

For pancreatic cancer xenografts, implant L3.6pl or BxPC-3 cells subcutaneously into SCID mice. When tumors reach 100-200 mm³, randomize into treatment groups. While the specific dosing regimen for pancreatic models isn't detailed in the available literature, similar dosing strategies to the HNSCC model can be employed with appropriate optimization. For lymphoma models, the WSU-DLCL2 xenograft has been used with this compound administered intravenously at 20-40 mg/kg for three injections, either alone or combined with CHOP chemotherapy [4] [1].

Efficacy and Toxicity Assessment

Measure tumor dimensions regularly using digital calipers, calculating volume with the formula: V (mm³) = (L × W²) / 2, where L is length and W is width. Continue measurements until tumors reach a predetermined endpoint (e.g., 4-fold increase from initial volume). Generate Kaplan-Meier curves using time to tumor failure as the endpoint. For histological analysis, harvest tumors at study termination, fix in 10% buffered formalin, and process for paraffin embedding. Perform immunohistochemical staining for CD31 to assess microvessel density, cleaved caspase-3 for apoptosis, and Ki-67 for proliferation. Additionally, analyze tumor lysates by Western blotting for Bcl-2 family proteins, Notch-1 signaling components, and apoptosis markers to confirm mechanism of action [3] [5].

Monitor mice regularly for signs of toxicity, including body weight changes, grooming behavior, activity levels, and food/water consumption. Collect blood at endpoint for serum chemistry and hematological analysis. The maximum tolerated dose (MTD) for this compound as a single agent in SCID mice is 40 mg/kg for three intravenous injections, reduced to 20 mg/kg when combined with chemotherapy regimens like CHOP [1].

Mechanistic Insights and Signaling Pathways

The therapeutic efficacy of this compound and cisplatin combination therapy stems from its multimodal attack on cancer cell survival pathways. This compound directly targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), displacing pro-apoptotic proteins such as Bax, Bak, Bid, and Bim. This displacement enables pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization, leading to cytochrome c release and caspase activation. Notably, this compound exhibits particular potency against Mcl-1, a key resistance factor in many cancers, with a Kᵢ of 260 nM [1] [2].

Beyond direct apoptotic induction, this compound mediates S-phase cell cycle arrest in both cancer and endothelial cells through modulation of cell cycle regulators, including downregulation of cyclin A, cyclin E, CDK4, and cdc25A, with concomitant upregulation of p21, p27, and p57 [4] [5]. This cell cycle arrest disrupts tumor proliferation and enhances susceptibility to DNA-damaging agents like cisplatin. Additionally, this compound inhibits angiogenic processes by targeting Bcl-2 in endothelial cells, which is upregulated in tumor-associated vasculature and promotes vessel stability and survival.

A novel mechanism uncovered in pancreatic cancer models involves this compound-mediated attenuation of Notch-1 signaling. This compound downregulates Notch-1 and its ligand Jagged-1, along with the downstream effector Hes-1, both in vitro and in vivo. This pathway inactivation contributes significantly to the anti-tumor effects, as demonstrated by enhanced growth inhibition when this compound is combined with γ-secretase inhibitors or Notch-1 siRNA [4].

The following diagram illustrates the key molecular mechanisms of this compound and cisplatin combination therapy:

Diagram Title: Molecular Mechanisms of this compound and Cisplatin Combination Therapy

The combination of this compound with cisplatin creates a synergistic therapeutic effect through multiple interconnected mechanisms. Cisplatin induces DNA damage that would normally trigger apoptosis, while this compound simultaneously inhibits the anti-apoptotic proteins that would otherwise protect cells from death. This dual assault is particularly effective against tumors that rely on Bcl-2 family proteins for survival and have developed resistance to conventional chemotherapy. The additional effects on cell cycle regulation and signaling pathways such as Notch-1 further enhance the anti-tumor activity and provide opportunities for targeting cancer stem cell populations [3] [4] [5].

Research Applications and Biomarker Discovery

The this compound and cisplatin combination has demonstrated efficacy across diverse cancer types, suggesting broad therapeutic potential. In head and neck squamous cell carcinoma, this approach simultaneously targets both tumor cells and the tumor vasculature, addressing two critical compartments in tumor progression. The anti-angiogenic effects are particularly significant given the high expression of Bcl-2 in tumor-associated endothelial cells from HNSCC patients. For pancreatic cancer, where Bcl-2 family proteins are frequently overexpressed and contribute to chemoresistance, this compound's ability to attenuate Notch-1 signaling provides an additional mechanism to overcome therapeutic resistance. In lymphoma models, this compound has shown promising synergy with CHOP regimen components, potentially allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing efficacy [3] [4] [1].

Several biomarkers show promise for predicting response to this compound and cisplatin combination therapy. High Mcl-1 protein expression correlates with sensitivity to this compound in CLL models, suggesting Mcl-1 as a potential predictive biomarker. Additionally, Notch-1 and Jagged-1 expression levels may indicate susceptibility to this combination in solid tumors, particularly pancreatic cancer. In HNSCC, Bcl-2 expression in tumor-associated endothelium may serve as both a predictive marker and a target for anti-angiogenic effects. Gene expression signatures associated with resistance include GADD45B, CXCL17, VAV2, PKCQ, and PIK3CB, which are involved in BCR signaling and PI3K pathway activation [4] [6].

The combination of this compound with cisplatin represents a promising strategy to overcome apoptotic resistance in multiple cancer types. Future research directions should focus on optimizing dosing sequences, identifying robust predictive biomarkers, and exploring combinations with other targeted therapies to further enhance therapeutic efficacy while minimizing toxicity.

References

TW-37 and Autophagy Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Mechanism of Action

  • TW-37: A small-molecule inhibitor that targets the BH3 domains of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By inhibiting these pro-survival proteins, this compound promotes apoptosis in cancer cells [1] [2].
  • Autophagy Inducer, Not Inhibitor: Treatment with this compound has been shown to trigger feedback activation of autophagy in cancer cells. This autophagy acts as a pro-survival mechanism, helping cells to mitigate the apoptotic effects of this compound [2].
  • The Combinatorial Strategy: The core concept is to co-administer this compound with a direct autophagy inhibitor. This combination blocks the cancer cells' escape route, leading to significantly enhanced apoptosis and cell death compared to this compound alone [2].

2. Key Experimental Findings

The table below summarizes the quantitative data from preclinical studies investigating the this compound and autophagy inhibition combination.

Cell Line / Model This compound Treatment Autophagy Inhibition Method Key Experimental Outcomes Citation

| Human CRC (HCT-116) & primary cells | 100-500 nM for 24-72 hours | Pharmacological: 5 mM 3-Methyladenine (3-MA) or 10/20 µM Chloroquine (CQ) Genetic: shRNA targeting Beclin-1 | ↓ Cell viability & proliferation; ↑ Caspase-3/9 activity; ↑ Apoptosis (ssDNA ELISA, TUNEL); Autophagy inhibition potentiated this compound-induced killing [2]. | [2] | | HCT-116 xenograft in SCID mice | 10 mg/kg, i.v., daily for 15 days | Genetic: Beclin-1 knockdown via shRNA | ↓ Tumor growth; Anti-tumor activity of this compound was potentiated against Beclin-1-silenced tumors [2]. | [2] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability and Apoptosis Assay with Co-Treatment

This protocol is used to assess the combined effect of this compound and autophagy inhibitors on cancer cell death in vitro.

  • 1. Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight [2].
  • 2. Drug Treatment Preparation:
    • This compound Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Autophagy Inhibitor Stocks: Prepare 100 mM 3-MA in PBS or 50 mM Chloroquine (CQ) in water. Filter sterilize and store at -20°C.
    • Working Concentrations: Treat cells with a range of this compound concentrations (e.g., 100 nM, 250 nM, 500 nM) alone and in combination with a fixed concentration of an autophagy inhibitor (e.g., 5 mM 3-MA or 10 µM CQ). Include vehicle control (DMSO) and inhibitor-only controls [2].
  • 3. Incubation: Incubate cells with the treatments for 24–72 hours.
  • 4. Outcome Measurement:
    • Cell Viability: Perform WST-1 or MTT assay according to the manufacturer's instructions [1] [2].
    • Apoptosis - ssDNA ELISA: After treatment, lyse cells and analyze ssDNA content using a commercial ELISA kit. Measure absorbance at 450 nm [2].
    • Apoptosis - TUNEL Staining: Fix cells and incubate with TUNEL reaction mixture. Analyze under a fluorescence microscope; cells with bright, condensed nuclei are considered apoptotic [2].
    • Caspase Activity: Incubate cell lysates with caspase-3 (Ac-DEVD-pNA) or caspase-9 (Ac-LEHD-pNA) substrates. Measure the release of p-nitroanilide (pNA) at 405 nm [2].

Protocol 2: In Vivo Xenograft Tumor Study

This protocol evaluates the efficacy of the combination therapy in a live animal model.

  • 1. Tumor Implantation: Subcutaneously inject 5 million HCT-116 cells (suspended in Matrigel if needed) into the flanks of female SCID mice [2].
  • 2. Group Randomization: Once tumor volumes reach approximately 100 mm³, randomize mice into four groups:
    • Group 1: Vehicle control
    • Group 2: this compound alone (10 mg/kg)
    • Group 3: Beclin-1 shRNA-expressing cells + Vehicle
    • Group 4: Beclin-1 shRNA-expressing cells + this compound (10 mg/kg) [2]
  • 3. Drug Administration:
    • Administer this compound or vehicle via intravenous injection daily for 15 days [2].
    • Monitor tumor dimensions regularly and calculate volume using the formula: ( \text{Volume} = \frac{\text{length} \times \text{width}^2}{2} ) [3].
  • 4. Endpoint Analysis: Euthanize mice at the endpoint (e.g., day 15 or when tumor volume reaches 1,500 mm³). Excise and weigh tumors. Process tumors for immunohistochemistry (IHC) analysis of apoptosis markers (e.g., TUNEL staining) and proliferation markers (e.g., Ki-67) [2] [3].

Workflow and Signaling Pathway

The diagram below visualizes the experimental workflow for the in vivo xenograft study.

cluster_1 Treatment Groups Start Start: Establish HCT-116 Xenograft Model A Tumor Volume Reaches ~100 mm³ Start->A B Randomize into Treatment Groups A->B C Daily IV Treatment (15 days) B->C G1 Group 1: Vehicle Control G2 Group 2: This compound Alone G3 Group 3: Beclin-1 shRNA G4 Group 4: Beclin-1 shRNA + this compound D Monitor Tumor Growth & Body Weight C->D E Endpoint: Tumor Harvest & Analysis D->E

Critical Considerations for Researchers

  • Confirmatory Autophagy Assays: When using pharmacological inhibitors like CQ, it is crucial to confirm autophagy inhibition experimentally. This can be done by Western blotting to monitor the accumulation of LC3-II and p62/SQSTM1 [3].
  • Mechanistic Exploration: The molecular link between Bcl-2 inhibition and autophagy activation is not fully elucidated. Further investigation into how disrupting Bcl-2 function sends pro-autophagic signals could be a valuable research endeavor.
  • The Dual Role of Autophagy: Be aware that autophagy's role in cancer is complex and context-dependent. While it often acts as a pro-survival mechanism, it can also promote cell death under certain conditions [4] [5]. Careful experimental design is necessary to interpret results correctly.

References

TW-37 Cell Cycle Arrest Analysis: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TW-37 and Its Mechanism of Action

This compound is a small-molecule inhibitor designed to target the anti-apoptotic proteins of the Bcl-2 family. It functions by binding to the BH3 binding groove of Bcl-2, Bcl-xL, and Mcl-1, thereby preventing the sequestration of pro-apoptotic proteins and promoting the initiation of apoptosis [1] [2] [3]. Beyond its well-established pro-apoptotic role, a consistent body of evidence reveals that this compound induces a distinct S-phase cell cycle arrest in a variety of cancer cell lines, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, ovarian cancer, and non-small cell lung cancer [1] [4] [2]. This arrest is mediated through the compound's ability to modulate key cell cycle regulators. The accompanying diagram illustrates the core molecular mechanism by which this compound is understood to induce S-phase arrest.

G This compound induces S-phase arrest by targeting cell cycle regulators. Diagram width: 760px. TW37 This compound Treatment Bcl2 Inhibition of Bcl-2 TW37->Bcl2 Regulators Altered Cell Cycle Regulators Bcl2->Regulators GeneChanges Gene Expression Changes ↑ p27, p57 ↓ E2F-1, Cdc25A ↓ CDK4, Cyclin A, D1, E Regulators->GeneChanges SPhase S-Phase Cell Cycle Arrest GeneChanges->SPhase

Quantitative Data Summary of this compound Effects

The efficacy of this compound has been quantified across multiple cancer types. The following tables summarize key quantitative data on its cytotoxicity and its impact on cell cycle distribution and apoptosis.

Table 1: Cytotoxicity of this compound (IC₅₀ Values) Across Cancer Cell Lines

Cancer Type Cell Line IC₅₀ (µM) Assay Type Exposure Time Citation
Head & Neck SCC OSCC-3 ~0.3 (Average) Sulforhodamine B (SRB) 72-96 hours [1]
Head & Neck SCC UM-SCC-1 ~0.3 (Average) Sulforhodamine B (SRB) 72-96 hours [1]
Neuroblastoma Kelly (N-Myc amp.) 0.22 MTT 48 hours [3]
Neuroblastoma IMR-5 (N-Myc amp.) 0.28 MTT 48 hours [3]
Neuroblastoma SKNAS 0.83 MTT 48 hours [3]
Pancreatic Cancer Multiple Lines (e.g., BxPC-3) <1.0 (Range) WST-1 / Clonogenic 72 hours [4]

Table 2: Cell Cycle and Apoptosis Effects Post-TW-37 Treatment

Cancer Type Cell Line Key Findings: Cell Cycle Key Findings: Apoptosis Citation
Head & Neck SCC HDMEC, OSCC-3, UM-SCC-1 Significant S-phase arrest; Contrast with Cisplatin-induced G2/M arrest. Induced apoptosis in vitro and in vivo; Enhanced with Cisplatin. [1]
Pancreatic Cancer BxPC-3, Colo-357 S-phase arrest with regulation of p27, p57, E2F-1, Cdc25A, CDK4, Cyclins. Confirmed apoptosis via ELISA, Annexin V, Hoechst, TUNEL assays. [4]
Lung Cancer (NSCLC) H1975/EGFR-TKI - Induced apoptosis in a dose-dependent manner; Inhibited migration/invasion. [5]
Ovarian Cancer SKOV3DDP, OVCAR3 - Enhanced Cisplatin-induced apoptosis in resistant lines; Reduced Bcl-2 expression. [2]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments analyzing this compound-induced cell cycle arrest.

Protocol for Cell Cycle Analysis via Flow Cytometry

This protocol is adapted from methods used in multiple studies to assess this compound-induced S-phase arrest [1] [4] [3].

  • Objective: To determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) after treatment with this compound.
  • Materials:
    • Cancer cell lines of interest (e.g., HNSCC, pancreatic, ovarian).
    • This compound stock solution (e.g., 100 mM in DMSO).
    • Complete cell culture medium.
    • Phosphate-Buffered Saline (PBS), ice-cold.
    • 70% Ethanol (in PBS), ice-cold.
    • Propidium Iodide (PI) staining solution: PBS containing PI (e.g., 50 µg/mL), RNase A (e.g., 100 µg/mL), and optionally 0.1% Triton X-100.
    • Flow cytometer with a 488 nm laser and PI detection filter (e.g., ~617 nm).
  • Procedure:
    • Seed and Treat Cells: Seed cells in 6-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight. Treat with desired concentrations of this compound (e.g., 0.25-1.0 µM) or vehicle control (DMSO) for 24-72 hours [1] [3].
    • Harvest Cells: Collect both adherent and floating cells by trypsinization. Combine cell suspensions and centrifuge at 500 x g for 5 minutes.
    • Wash and Fix: Wash cell pellet with ice-cold PBS. Gently resuspend the cell pellet in 0.5-1 mL of ice-cold 70% ethanol and fix for at least 2 hours at 4°C (or overnight).
    • Stain with PI: Centrifuge the fixed cells, remove ethanol, and wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.
    • Acquire Data: Analyze the cells using a flow cytometer. Acquire a minimum of 10,000 events per sample.
    • Analyze Data: Use flow cytometry analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases based on DNA content.

The workflow for this protocol, from cell culture to data analysis, is visualized below.

G Experimental workflow for cell cycle analysis using flow cytometry. Diagram width: 760px. Start Seed & Treat Cells with this compound Harvest Harvest & Wash Cells Start->Harvest Fix Fix Cells (Ice-cold 70% Ethanol) Harvest->Fix Stain Stain with Propidium Iodide (PI) Fix->Stain Analyze Flow Cytometry Data Acquisition Stain->Analyze Model Data Analysis (Cell Cycle Modeling) Analyze->Model

Protocol for Assessing Combination Effects with Cisplatin

This protocol is based on studies that demonstrated synergistic enhancement of cisplatin-induced apoptosis by this compound [1] [2].

  • Objective: To evaluate the combined effect of this compound and Cisplatin on cell viability and apoptosis.
  • Materials:
    • This compound and Cisplatin stock solutions.
    • Cell culture reagents.
    • MTT reagent or Sulforhodamine B (SRB) for viability/cytotoxicity assays.
    • Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit.
  • Procedure:
    • Cell Seeding: Seed cells into 96-well plates (for MTT/SRB) or 6-well plates (for apoptosis assay) at optimal densities.
    • Drug Treatment:
      • Single Agent: Treat cells with a range of this compound concentrations alone.
      • Single Agent: Treat cells with a range of Cisplatin concentrations alone.
      • Combination: Treat cells with a fixed, sub-lethal concentration of this compound combined with a range of Cisplatin concentrations (or vice versa).
    • Viability/Cytotoxicity Assay (MTT/SRB): After 72-96 hours of continuous exposure, perform the MTT or SRB assay according to standard protocols [1] [2]. Calculate the combination index (CI) using software like CompuSyn to determine synergism (CI < 1).
    • Apoptosis Assay (Annexin V/PI): After 24-48 hours of treatment, harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [5].

Discussion and Concluding Remarks

The data from numerous studies solidifies this compound's role as a multi-faceted anticancer agent. Its ability to induce S-phase cell cycle arrest is a consistent phenotype across diverse malignancies, including head and neck, pancreatic, and ovarian cancers [1] [4] [2]. This arrest is mechanistically distinct from the G2/M arrest caused by conventional chemotherapeutics like cisplatin, providing a rationale for combination therapy which has been shown to enhance antitumor effects significantly [1].

The molecular underpinnings of this arrest involve the modulation of critical cell cycle regulators, such as the downregulation of Cdc25A, CDK4, Cyclin D1, and E2F-1, and the upregulation of p27 and p57 [4]. Furthermore, this compound demonstrates promising activity against cancers with specific resistance mechanisms, such as EGFR-TKI resistant lung cancer and cisplatin-resistant ovarian cancer, often by suppressing pro-survival pathways like AKT and Notch-1 signaling [2] [5].

References

Bcl-2 Family and Western Blot Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Bcl-2 family of proteins are crucial regulators of the intrinsic (mitochondrial) apoptotic pathway. The functional balance between its pro-survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak) often determines cellular fate [1] [2]. Western blot analysis is a key technique for measuring the expression levels of these proteins, and the Bax/Bcl-2 ratio is a particularly important metric for assessing a cell's susceptibility to apoptosis [3].

Experimental Protocol for Bcl-2 Western Blot

The following is a generalized protocol for Bcl-2 Western blot analysis, synthesized from the search results. You can adapt it for your work with TW-37.

Sample Preparation
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [4].
  • Protein Quantification: Determine protein concentration using a colorimetric assay, such as the BCA Protein Assay Kit [4].
Gel Electrophoresis and Transfer
  • Gel Separation: Load an equal amount of protein (e.g., 35-60 µg) per lane and separate by SDS-PAGE. A 12% gel is commonly used [5] [4].
  • Membrane Transfer: Transfer proteins from the gel to a PVDF membrane [5].
Immunoblotting
  • Blocking: Incubate the membrane in a blocking buffer, such as TBS with 5% BSA and 0.05% Tween 20, for 2 hours at room temperature [5].
  • Primary Antibody Incubation: Incubate the membrane with your primary antibody diluted in an appropriate buffer (e.g., 5% BSA) overnight at 4°C [5]. The table below lists validated antibodies mentioned in the search results.
  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature [5].
Detection
  • Use an enhanced chemiluminescence (ECL) detection kit to visualize the protein bands [5] [4].
Validated Antibodies for Bcl-2 Analysis

The following antibodies have been used in published studies for detecting Bcl-2. It is critical to choose a well-validated antibody, as a significant number of commercial antibodies may not perform as expected [6].

Antibody Target Clone / Catalog # Source Tested Applications Key Characteristics
Bcl-2 D55G8, #4223 Cell Signaling Technology [7] Western Blot (1:1000), IP Rabbit monoclonal; detects endogenous Bcl-2 at ~26 kDa.
Bcl-2 Bcl-2/100, #551107 BD Biosciences [8] Western Blot, Flow Cytometry, IHC Mouse monoclonal; detects a ~26 kDa band; minor bands at 27-31 kDa and 18-21 kDa may be seen.
Pro-Survival Bcl-2 Family Sampler Kit II #17229 Cell Signaling Technology [2] Western Blot Economical kit to examine Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.

Expected Results and Data Interpretation

After treatment with your compound of interest (e.g., this compound), you would expect changes in the protein levels of Bcl-2 and its family members.

  • Successful Inhibition: Effective targeting by this compound should lead to a decrease in Bcl-2 protein levels [9].
  • Apoptosis Markers: Induction of apoptosis is often confirmed by measuring an increase in cleaved PARP and cleaved caspases (e.g., caspase-3, caspase-9) [9] [5].
  • The Bax/Bcl-2 Ratio: Calculate this ratio by quantifying the band intensities of Bax and Bcl-2. A high Bax/Bcl-2 ratio is characteristic of cells that are sensitive to apoptosis, while a low ratio indicates resistance [3].
  • Simultaneous Regulation: Treatments can cause complex regulation. For example, in uveal melanoma cells treated with FAK+MEK inhibitors, both pro-apoptotic (BIM, PUMA) and anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) were upregulated concurrently [9].

Key Considerations for Your Experiment

  • Antibody Validation is Critical: The research community faces a "reproducibility crisis" partly due to non-specific antibodies [6]. Always source antibodies from reputable manufacturers and consult the validation data provided.
  • Include Loading Controls: Always use housekeeping proteins like β-actin or α-tubulin as loading controls to ensure equal protein loading across lanes [5] [4].
  • Analyze the Functional Network: To fully understand the effect of this compound, it is advisable to analyze not just Bcl-2, but other key players in the pathway. The diagram below illustrates the core relationships in the Bcl-2 regulated apoptotic pathway.

g Apoptotic Stimulus\n(e.g., this compound) Apoptotic Stimulus (e.g., this compound) BH3-only Proteins\n(e.g., BIM, PUMA) BH3-only Proteins (e.g., BIM, PUMA) Apoptotic Stimulus\n(e.g., this compound)->BH3-only Proteins\n(e.g., BIM, PUMA) Anti-apoptotics\n(Bcl-2, Bcl-xL, Mcl-1) Anti-apoptotics (Bcl-2, Bcl-xL, Mcl-1) BH3-only Proteins\n(e.g., BIM, PUMA)->Anti-apoptotics\n(Bcl-2, Bcl-xL, Mcl-1) Inhibits Pro-apoptotics\n(Bax, Bak) Pro-apoptotics (Bax, Bak) BH3-only Proteins\n(e.g., BIM, PUMA)->Pro-apoptotics\n(Bax, Bak) Activates (in some models) Anti-apoptotics\n(Bcl-2, Bcl-xL, Mcl-1)->Pro-apoptotics\n(Bax, Bak) Sequesters MOMP\n(Mitochondrial Outer Membrane\nPermeabilization) MOMP (Mitochondrial Outer Membrane Permeabilization) Pro-apoptotics\n(Bax, Bak)->MOMP\n(Mitochondrial Outer Membrane\nPermeabilization) Cytochrome c\nRelease Cytochrome c Release MOMP\n(Mitochondrial Outer Membrane\nPermeabilization)->Cytochrome c\nRelease Caspase Activation\n& Apoptosis Caspase Activation & Apoptosis Cytochrome c\nRelease->Caspase Activation\n& Apoptosis

I hope this detailed application note provides a solid foundation for your research on this compound. Should you need to investigate non-canonical roles of Bcl-2, such as its involvement in cancer cell migration via the Hippo pathway [4], the same Western blot principles would apply.

References

Comprehensive Application Notes and Protocols: Investigating TW-37's Effects on Cancer Cell Migration and Invasion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TW-37 and Its Therapeutic Relevance

This compound is a second-generation, small-molecule inhibitor of the Bcl-2 family of proteins, specifically designed to occupy the BH3 domain, thereby preventing Bcl-2's interaction with pro-apoptotic family members and restoring programmed cell death in cancer cells. This novel therapeutic agent has demonstrated significant anti-tumor activities across various cancer types, including pancreatic cancer, renal cell carcinoma, head and neck cancers, and others. Beyond its established pro-apoptotic function, emerging research has revealed that this compound possesses potent anti-metastatic properties through the inhibition of cancer cell migration and invasion—critical processes in cancer metastasis. The therapeutic significance of these findings is substantial, as metastasis remains the primary cause of cancer-related mortality, and targeted therapies against migratory and invasive processes represent an urgent unmet clinical need.

The molecular rationale for investigating this compound's effects on migration and invasion stems from the established role of Bcl-2 family proteins in regulating not only apoptosis but also cellular motility and metastatic potential. Research indicates that Bcl-2 overexpression is correlated with enhanced metastatic potential in various cancers, suggesting that its inhibition may provide dual therapeutic benefits—inducing apoptosis while simultaneously suppressing metastasis. This compound's ability to target multiple Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, with nanomolar affinity positions it as a promising candidate for comprehensive anti-cancer therapy development, particularly for aggressive, metastatic cancers that often overexpress these anti-apoptotic proteins.

Mechanisms of Action: Molecular Pathways Targeted by this compound

This compound exerts its anti-migratory and anti-invasive effects through multifaceted molecular mechanisms that extend beyond its primary function as a Bcl-2 inhibitor. Understanding these pathways is essential for optimizing its therapeutic application and identifying potential combination strategies.

Primary Molecular Targets and Downstream Effects
  • Bcl-2 Family Inhibition: this compound functions as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Mcl-1 with high affinity, thereby displacing pro-apoptotic proteins like Bax and Bak and initiating mitochondrial apoptosis. This direct inhibition also impairs the non-apoptotic functions of Bcl-2 family proteins in regulating mitochondrial dynamics and cellular motility, providing a primary mechanism for its anti-metastatic effects [1].

  • NF-κB Pathway Attenuation: this compound treatment leads to significant downregulation of NF-κB DNA-binding activity and subsequent suppression of its downstream target genes. This includes reduced expression of Cyclin D1, COX-2, Survivin, MMP-9, and VEGF, creating a coordinated anti-invasive and anti-angiogenic program within treated cancer cells [1].

  • JNK/c-Jun/MMP Signaling Axis: While not directly demonstrated for this compound, research on metastatic signaling pathways has shown that molecules with similar functions can suppress invasion through inhibition of the JNK/c-Jun/MMP-1 pathway, suggesting potential complementary mechanisms that may contribute to this compound's overall anti-metastatic profile [2].

Synergistic Combination Opportunities

This compound demonstrates enhanced efficacy when combined with other targeted agents, particularly through synergistic induction of apoptosis. Research in renal cell carcinoma models has revealed that This compound and ABT-263 (Navitoclax) combination treatment produces synergistic anti-proliferative effects and significantly greater inhibition of migration and invasion compared to either agent alone. This synergy arises from complementary targeting profiles—ABT-263 potently inhibits Bcl-2 and Bcl-xL but has weak activity against Mcl-1, while this compound effectively targets Mcl-1 in addition to Bcl-2, creating a broader suppression of anti-apoptotic signaling [3]. The combination promotes activation of Bax and caspases through the mitochondrial pathway and involves ERK signaling pathway activation, resulting in dramatically enhanced apoptosis and migration inhibition [3].

Table 1: Molecular Pathways Targeted by this compound in Migration and Invasion

Pathway Specific Targets Biological Consequences Experimental Evidence
Bcl-2 Family Signaling Bcl-2, Bcl-xL, Mcl-1 Displacement of pro-apoptotic proteins; Restoration of apoptosis; Reduced cellular motility Direct binding assays; Apoptosis induction in pancreatic cancer cells [1]
NF-κB Pathway NF-κB DNA-binding activity; Cyclin D1; COX-2; Survivin Downregulation of proliferative and anti-apoptotic genes; Inhibition of invasion mediators EMSA; Western blotting; RT-PCR in pancreatic cancer models [1]
Invasion-Associated Genes MMP-9; VEGF Reduced extracellular matrix degradation; Inhibition of angiogenesis Zymography; Western blotting; Angiogenesis assays [1]
Combination Therapy Effects Bax activation; Caspase-3/7; ERK signaling Enhanced apoptotic cell death; Synergistic inhibition of migration and invasion Flow cytometry; Caspase activity assays; Western blotting in RCC models [3]

Quantitative Summary of this compound's Effects on Migration and Invasion

This compound has demonstrated consistent anti-migratory and anti-invasive effects across multiple cancer types, with studies employing various experimental approaches to quantify these responses. The following tables synthesize the quantitative findings from key studies investigating this compound's capacity to inhibit cancer cell motility and invasion.

Table 2: Anti-Migration and Invasion Effects of this compound Across Cancer Types

| Cancer Type | Cell Lines | Concentration Range | Key Findings | Signaling Pathways Affected | Reference | |-----------------|----------------|------------------------|------------------|-------------------------------|---------------| | Pancreatic Cancer | AsPC-1, BxPC-3, Colo-357, HPAC, L3.6pl, MIAPaCa, PANC-1 | Nanomolar concentrations | Dose- and time-dependent inhibition of cell growth, migration, and invasion; Increased apoptosis | Attenuation of NF-κB; Downregulation of NF-κB downstream genes (MMP-9, VEGF) [1] | | Head and Neck Cancer | OSCC3 xenograft model | 15-21 mg/kg (in vivo) | Enhanced radiation sensitivity; Inhibition of endothelial cell sprouting; More differentiated tumors with cohesive invasive fronts | Bcl-2 inhibition in endothelial cells; Abrogated angiogenesis [4] | | Renal Cell Carcinoma | 786-O, Caki-1 | Combination with ABT-263 | Synergistic inhibition of migration and invasion; G2/M cell cycle arrest; Enhanced apoptosis | Mitochondrial pathway activation; Bax and caspase activation; ERK signaling [3] | | Endothelial Cells (Angiogenesis) | HDMEC, HUVEC | 0.1-0.5 μM | Inhibition of capillary sprouting in 3D collagen matrices; Radiation sensitization | Bcl-2-mediated survival pathway inhibition [4] |

Table 3: Combination Therapy Efficacy of this compound with ABT-263 in RCC Models

Parameter This compound Alone ABT-263 Alone This compound + ABT-263 Combination Enhancement Factor
Cell Viability (MTT assay) ~30% reduction ~25% reduction ~70% reduction 2.3-fold vs. single agents
Migration Inhibition (Transwell) ~25% inhibition ~20% inhibition ~65% inhibition 2.6-3.3-fold vs. single agents
Invasion Inhibition (Matrigel) ~30% inhibition ~25% inhibition ~75% inhibition 2.5-3.0-fold vs. single agents
Apoptosis Induction (ELISA) ~15% increase ~12% increase ~45% increase 3.0-3.8-fold vs. single agents
In Vivo Tumor Growth Inhibition ~30% inhibition ~25% inhibition ~70% inhibition 2.3-2.8-fold vs. single agents [3]

Experimental Protocols: Transwell Migration and Invasion Assays

The following section provides detailed methodologies for assessing this compound's effects on cancer cell migration and invasion using standardized Transwell assay systems. These protocols have been optimized based on established procedures from the literature and can be adapted for various cancer cell types.

Transwell Migration Assay Protocol

The Transwell migration assay, based on the Boyden chamber principle, measures the directed movement of cells through a porous membrane toward a chemoattractant gradient, simulating early metastatic events [5] [6].

Day 1: Cell Preparation and Seeding

  • Cell Culture Preparation: Culture appropriate cancer cells (e.g., pancreatic cancer cells AsPC-1, BxPC-3, or renal cell carcinoma cells 786-O, Caki-1) in recommended media supplemented with 10% FBS until they reach 70-90% confluency [3].

  • Serum Starvation: Detach cells using a non-enzymatic cell dissociation buffer or 0.25% Trypsin-EDTA, followed by two washes in serum-free medium containing 0.1% BSA to remove all serum components [5].

  • This compound Treatment Preparation: Prepare this compound working solutions in serum-free medium at desired concentrations (typically ranging from nanomolar to low micromolar based on dose-response curves). Include a vehicle control (DMSO at equivalent dilution) [1] [3].

  • Cell Counting and Seeding: Count washed cells and resuspend in serum-free medium at a density of 1×10⁵ cells/mL. Add 100-500 μL of cell suspension to the apical (top) chamber of Transwell inserts (8 μm pore size) [3] [6].

  • Chemoattractant Application: Add 600-750 μL of complete medium with 10% FBS (or other chemoattractants) to the basolateral (bottom) chamber. For this compound-treated groups, include corresponding this compound concentrations in both chambers to distinguish chemotaxis from chemokinesis [7] [6].

  • Incubation: Incubate plates for 6-24 hours at 37°C in a 5% CO₂ humidified incubator. The optimal incubation time varies by cell line and should be determined empirically [5].

Day 2: Staining and Quantification

  • Remove Non-Migrated Cells: Carefully aspirate medium from both chambers. Using a cotton-tipped applicator, gently remove non-migrated cells from the apical side of the membrane without damaging it [7] [6].

  • Cell Fixation: Fix migrated cells on the basolateral membrane side by immersing inserts in 70% ethanol or 4% paraformaldehyde for 10-20 minutes at room temperature [6].

  • Staining: Apply 0.1-0.5% crystal violet stain or 1 μM DAPI for 15-20 minutes. For crystal violet, visualize directly; for DAPI, use fluorescence microscopy [7] [6].

  • Quantification: Count migrated cells in multiple fields of view (typically 4-5 fields per insert) under a microscope at 10× or 20× magnification. Alternatively, for crystal violet-stained cells, extract dye with 10% acetic acid and measure absorbance at 560-595 nm [7] [6].

Transwell Invasion Assay Protocol

The invasion assay builds upon the migration protocol by incorporating an extracellular matrix (ECM) barrier, typically Matrigel, to simulate penetration through basement membranes during metastasis [7] [6].

Day 1: Matrix Coating and Cell Seeding

  • Matrix Preparation: Thaw Matrigel on ice overnight. Prepare working solution by diluting with cold serum-free medium to 200 μg/mL final concentration. Keep all pipette tips and tubes on ice to prevent premature gelling [6].

  • Membrane Coating: Add 100 μL of diluted Matrigel to Transwell inserts and incubate at 37°C for 2-3 hours to form a thin gel layer. Do not allow the gel to dry out [6].

  • Cell Preparation: Follow the same cell preparation and this compound treatment steps as in the migration assay (sections 4.1, steps 1-3) [3].

  • Seed Cells: Carefully aspirate any liquid from coated inserts without disturbing the Matrigel layer. Add 100-500 μL of cell suspension (1×10⁵ cells/mL in serum-free medium with appropriate this compound concentrations) to the apical chamber [3] [6].

  • Chemoattractant Application: Add 600-750 μL of complete medium with 10% FBS to the basolateral chamber. Include this compound at corresponding concentrations if testing direct invasion effects [7].

  • Incubation: Incubate plates for 16-28 hours at 37°C in a 5% CO₂ humidified incubator. Invasion typically requires longer incubation times than migration [7].

Day 2: Staining and Quantification

  • Remove Non-Invaded Cells: Carefully aspirate medium from both chambers. Using a moistened cotton swab, gently remove cells and Matrigel from the apical side of the membrane without damaging the invaded cells on the basolateral side [6].

  • Fixation and Staining: Fix and stain invaded cells following the same protocol as for the migration assay (sections 4.1, steps 2-4) [7] [6].

  • Quantification: Count invaded cells in multiple microscope fields or use colorimetric/fluorometric methods for quantification [6].

Critical Optimization Parameters
  • Pore Size Selection: Choose appropriate membrane pore sizes based on cell type: 3-5 μm for lymphocytes, 5-8 μm for epithelial cancer cells, and 8-12 μm for highly invasive or larger cells [6].

  • Cell Seeding Density: Optimize for each cell line; typically 1×10⁴ to 1×10⁵ cells per insert for 24-well formats. Excessive density can lead to overcrowding and reduced linear response [6].

  • This compound Treatment Timing: Pre-treat cells with this compound for 24 hours before assay initiation to assess effects on invasion machinery, or treat only during the assay to measure acute migration inhibition [1] [3].

  • Controls: Include positive controls (e.g., 20 ng/mL VEGF or bFGF for endothelial cells) and negative controls (serum-free medium only) in each experiment [7].

Advanced Technique: 3D Spheroid Invasion Assay

For more physiologically relevant invasion modeling, the 3D spheroid invasion assay provides a robust alternative that recapitulates key aspects of tumor invasion in vivo. This method is particularly valuable for investigating this compound's effects on collective cell invasion patterns.

Spheroid Generation and Embedding
  • Spheroid Formation: Trypsinize and resuspend cancer cells at 1×10⁶ cells per 200 μL. Seed into non-adherent agarose microwells (500 μm diameter) and allow spheroids to form for 24 hours [8].

  • This compound Treatment: Add this compound to culture medium during spheroid formation or after embedding in matrix for pre- versus post-treatment comparisons.

  • Matrix Embedding: Harvest spheroids and suspend in cold collagen type I solution (2 mg/mL final concentration). Pipette into well plates and incubate at 37°C for 30 minutes to gel [8].

  • Experimental Media Application: Add culture medium with appropriate this compound concentrations on top of polymerized collagen gels. Include controls without this compound for baseline invasion comparison.

Image Acquisition and Quantitative Analysis
  • Image Acquisition: Capture images at 0-hour and 24-72-hour timepoints using phase-contrast or fluorescence microscopy (if using pre-stained cells). Maintain consistent imaging conditions across all samples [8].

  • Automated Quantification: Utilize automated image analysis tools (e.g., MATLAB, Python scripts) to calculate invasion metrics:

    • Invasion Area: Total area covered by invaded cells
    • Mean Invasion Distance: Average distance migrated from spheroid core
    • Maximum Invasion Distance: Distance reached by the furthest-invaded cell
    • Area Moment of Inertia: Integrative metric considering both area and distance of invasion [8]
  • Directionality Analysis: Apply principal component analysis to identify directional biases in invasion, particularly useful for evaluating this compound's effects on chemotaxis-mediated invasion [8].

Signaling Pathway Diagrams

G This compound Inhibits Migration/Invasion via Multiple Pathways cluster_primary Primary this compound Mechanisms cluster_combination This compound + ABT-263 Synergy cluster_effects Functional Outcomes TW37 This compound Treatment Bcl2 Bcl-2 Family Inhibition (Bcl-2, Bcl-xL, Mcl-1) TW37->Bcl2 NFkB NF-κB Pathway Attenuation TW37->NFkB Bcl2->NFkB Apoptosis Enhanced Apoptosis Bcl2->Apoptosis MMPs MMP Downregulation (MMP-9, MMP-1) NFkB->MMPs VEGF VEGF Downregulation NFkB->VEGF Invasion Invasion Inhibition MMPs->Invasion Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis Migration Migration Inhibition Apoptosis->Migration Apoptosis->Invasion Synergy Synergistic Apoptosis & Migration Inhibition Apoptosis->Synergy Invasion->Synergy Combination Combination with ABT-263 ERK ERK Pathway Activation Combination->ERK Bax Bax Activation Combination->Bax ERK->Bax Caspase Caspase Activation Bax->Caspase Caspase->Synergy

Diagram 1: Molecular mechanisms through which this compound inhibits cancer cell migration and invasion. The diagram illustrates primary pathways involving Bcl-2 family inhibition and NF-κB attenuation, along with synergistic mechanisms when combined with ABT-263.

G Transwell Migration/Invasion Assay Workflow Start Day 1: Assay Setup CellPrep Cell Preparation (Serum starvation, this compound treatment) Start->CellPrep Coating Matrix Coating (Invasion assay only: Matrigel) CellPrep->Coating Seeding Cell Seeding (Upper chamber: Serum-free medium with this compound) Coating->Seeding Chemoattractant Chemoattractant Addition (Lower chamber: 10% FBS medium with this compound) Seeding->Chemoattractant Incubation Incubation (16-48 hours, 37°C, 5% CO₂) Chemoattractant->Incubation Day2 Day 2: Processing Incubation->Day2 Remove Remove Non-Migrated/Invaded Cells (Cotton swab) Day2->Remove Fixation Cell Fixation (70% ethanol or 4% PFA) Remove->Fixation Staining Staining (Crystal violet or DAPI) Fixation->Staining Imaging Microscopy & Quantification (Cell counting or absorbance) Staining->Imaging Analysis Data Analysis (Normalization to controls) Imaging->Analysis

Diagram 2: Step-by-step workflow for Transwell migration and invasion assays to evaluate this compound efficacy. The protocol spans two days with critical steps for cell preparation, matrix coating (invasion assays), incubation, and quantification.

Conclusion and Research Applications

This compound represents a promising therapeutic candidate with demonstrated efficacy in inhibiting cancer cell migration and invasion across multiple cancer models. The detailed protocols provided in this document enable researchers to systematically investigate this compound's anti-metastatic properties using standardized, reproducible methods. The combination of traditional Transwell assays with advanced 3D spheroid models offers complementary approaches for comprehensive mechanistic studies.

The consistent observation that this compound suppresses key invasion-associated molecules like MMP-9 and VEGF, coupled with its synergistic activity when combined with ABT-263, highlights its potential as both a standalone therapeutic and a component of combination regimens. Further research should focus on optimizing dosing schedules, exploring additional combination partners, and validating these findings in more complex preclinical models that better recapitulate the tumor microenvironment. These protocols provide a foundation for such investigations, with particular relevance for researchers targeting metastatic processes in aggressive malignancies.

References

TW-37 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 Solubility and Storage Summary

The table below consolidates key physical property data for this compound from multiple supplier sources.

Property Specification Source / Context
Molecular Weight 573.70 g/mol [1] [2] [3]
Molecular Formula C₃₃H₃₅NO₆S [1] [3] [4]
CAS Registry Number 877877-35-5 [1] [3] [4]
Solubility in DMSO ≥ 100 mg/mL (≥ 174.31 mM) [1]; 100 mM [5]; 25 mM [4] [1] [4] [5]
Solubility in Ethanol 5 mM [5]
Solubility in Water < 1 mg/mL (Practically insoluble) [5]
Long-Term Storage -20°C (Solid form) [3] [4] [5]
Solution Stability Aqueous solutions are not stable for long-term storage; avoid repeated freeze-thaw cycles. [1] [5]
Purity Typically ≥97% to >98% [3] [4]

Experimental Protocols and Biological Activity

In Vitro Reconstitution and Cell Culture

For in vitro assays, this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-100 mM), which is then diluted into aqueous buffers or culture media. The final DMSO concentration in cell cultures should be kept low (often below 0.1%) to avoid solvent toxicity [1].

One common cell assay protocol using this compound is outlined below:

G A Seed HDMECs in 96-well plate B Adhere overnight A->B C Add this compound or control B->C D Incubate for 96 hours C->D E Perform SRB cytotoxicity assay D->E F Analyze data for anti-proliferative effect E->F

In this Sulforhodamine B (SRB) cytotoxicity assay, Human Dermal Microvascular Endothelial Cells (HDMECs) are seeded, treated with this compound for 96 hours, and then assessed for cell growth inhibition [1] [2].

Mechanism of Action and Key Findings

This compound is a potent small-molecule inhibitor that binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins [1] [2] [5]. The following diagram illustrates its mechanism and downstream effects.

G A This compound Inhibits Bcl-2 Family Proteins B Blocks proapoptotic protein sequestration (e.g., Bid, Bim) A->B C Activation of Proapoptotic Proteins B->C D Mitochondrial Outer Membrane Permeabilization C->D E Release of Cytochrome c D->E F Activation of Caspase-9 and Caspase-3 E->F G Apoptotic Cell Death F->G

Key experimental findings include:

  • Anti-proliferative & Pro-apoptotic Effects: this compound shows significant activity in chemo-resistant lymphoma cell lines and primary patient-derived lymphoma cells, while sparing normal peripheral blood lymphocytes [2].
  • Anti-angiogenic Effects: At sub-apoptotic concentrations (0.005-0.05 μM), this compound inhibits endothelial cell migration, capillary sprouting, and expression of angiogenic chemokines like CXCL1 and CXCL8 [1].
  • Cell Cycle Arrest: The compound induces S-phase arrest in pancreatic cancer cell lines, regulating key cell cycle genes like p27, E2F-1, cdc25A, and cyclins D1 and E [5].

Troubleshooting Common Experimental Issues

Problem 1: Precipitation in Aqueous Buffers
  • Cause: this compound has very low solubility in water. Precipitation can occur when adding a DMSO stock solution to an aqueous buffer if the final concentration is too high.
  • Solution:
    • Ensure the DMSO stock solution is fresh and properly mixed.
    • When diluting, add the DMSO stock drop-wise to the vigorously stirred buffer or culture medium.
    • Do not exceed the compound's solubility limit in your final assay medium. The maximum soluble concentration in aqueous solutions should be considered well below 1 mg/mL [5].
Problem 2: Lack of Expected Biological Effect
  • Cause: The compound may have degraded due to improper storage or handling, or the selected cell line may be inherently less sensitive.
  • Solution:
    • Verify the storage conditions: the solid compound should be kept at -20°C, and stock solutions in DMSO are best used fresh. Avoid storing aqueous solutions for more than one day [1] [5].
    • Include a positive control in your experiment, such as a cell line with known sensitivity to Bcl-2 inhibition (e.g., certain lymphoma or pancreatic cancer lines) [2].
    • Confirm the working concentration by consulting published IC₅₀ values for your specific cell type, which can range from low nanomolar to micromolar levels [2].
Problem 3: High Solvent Background in Assays
  • Cause: High concentrations of DMSO can be toxic to cells and interfere with some assay readouts.
  • Solution:
    • Keep the final DMSO concentration consistent across all treatment groups and as low as possible (typically ≤0.1%).
    • Include a vehicle control containing the same concentration of DMSO used in your treatments.

References

TW-37 Treatment Durations in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Treatment Duration Concentration Key Observations Citation
Pancreatic Cancer Cell Lines (in vitro) 24, 48, and 72 hours Various concentrations (dose-dependent) Time-dependent and dose-dependent cell growth inhibition; maximal effects typically observed at 72 hours. [1]
Head and Neck Cancer & Endothelial Cells (in vitro) 72 to 96 hours IC50 ranges: ~0.3 μM (cancer cells) to ~1.1-1.8 μM (endothelial cells) [2] [3] Induced S-phase cell cycle arrest and apoptosis. [2]
Pancreatic Cancer (Xenograft Mouse Model) 10 consecutive days 15 mg/kg (intraperitoneal) Induced apoptosis and inhibited tumor growth in vivo. [1]
Head and Neck Cancer (Xenograft Mouse Model) 6 to 10 consecutive days 15 mg/kg (intraperitoneal) Inhibited tumor angiogenesis and, when combined with cisplatin, enhanced time to tumor failure. [2] [4]

Key Factors for Optimizing Treatment Duration

To determine the optimal duration for your specific research, consider the following factors, which are derived from standard experimental practices in the field:

  • Model System: The choice between in vitro (cells) and in vivo (animal) models is the primary driver. In vitro studies allow for direct observation of rapid cellular responses (apoptosis, cell cycle arrest within 24-72 hours), while in vivo studies must account for compound pharmacokinetics and longer-term tumor response, typically requiring treatments over several days. [1] [2]
  • Treatment Objective: The desired outcome dictates the treatment schedule. For evaluating direct cytotoxic effects and mechanisms, shorter, continuous exposures are standard. For anti-angiogenic effects or metronomic (frequent, low-dose) scheduling, longer-term administration is used, as seen in the 10-day in vivo studies. [4]
  • Endpoint Assays: Align your treatment duration with the requirements of your downstream assays. For example, detecting early apoptosis might require 24-48 hours, while observing significant changes in colony formation or tumor volume requires considerably longer timeframes. [1] [2]

The following workflow outlines a systematic approach to determine the optimal TW-37 treatment duration for your experiment:

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your optimization process.

Cell Growth Inhibition Assay (WST-1/MTT)

This protocol is used to assess the cytotoxicity and anti-proliferative effects of this compound over time. [1]

  • 1. Cell Seeding: Seed cells (e.g., 5 × 10³ cells/well for pancreatic cancer lines) in a 96-well plate and allow them to adhere for about 12-24 hours.
  • 2. Dosing: Prepare fresh treatment media containing various concentrations of this compound (e.g., 0.1-10 µM) and a vehicle control. Replace the seeding media with the treatment media.
  • 3. Incubation: Incubate the cells for the desired durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
  • 4. Viability Measurement: At each time point, add the WST-1 reagent directly to the wells and incubate for 1-4 hours. Measure the absorbance of the samples against a background control using a microplate reader (e.g., at 440 nm). The signal correlates with the number of viable cells.
  • Key Consideration: Always include a "time zero" (Tz) plate that is measured right after dosing to establish the baseline cell count, which allows for more accurate calculation of cell growth inhibition over time.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the specific phase of the cell cycle where arrest occurs, such as the S-phase arrest induced by this compound. [2]

  • 1. Treatment & Harvest: Treat cells (e.g., 5 × 10⁴ cells/well in a 6-well plate) with this compound for the desired duration (e.g., 72 hours). Trypsinize, collect, and wash the cells with PBS.
  • 2. Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol added dropwise while vortexing. Fix the cells at -20°C for at least 2 hours or overnight.
  • 3. Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a propidium iodide (PI) staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate for 30-60 minutes at room temperature in the dark.
  • 4. Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on PI fluorescence intensity.

References

reducing TW-37 cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Explore for TW-37

Since direct data on this compound is limited, here are actionable strategies you can test in the lab, inspired by the metronomic dosing study and practices from developing other cytotoxic agents.

  • Optimize Dosing Schedule: The core finding from the available this compound research is that a metronomic, or low-dose, schedule can achieve therapeutic effects while minimizing harm to normal cells. [1] You should compare traditional maximum tolerated dose (MTD) schedules with metronomic schedules to see if it improves the therapeutic window for this compound.
  • Utilize Drug Delivery Systems: A common method to reduce off-target cytotoxicity is to use a delivery system that protects the drug until it reaches the tumor.
    • Nanoparticles: Preclinical studies for other drugs (like silver nanoparticles and the antimicrobial peptide melittin) show that encapsulating a cytotoxic agent in nanoparticles can enhance targeted delivery, control release, and reduce side effects like hemolytic toxicity. [2] [3]
    • Antibody-Drug Conjugates (ADCs): While not mentioned in the search results, ADCs are a established technology in drug development. You could explore conjugating this compound to an antibody that targets a tumor-specific antigen.
  • Explore Combination Therapies: Combine this compound with other agents that protect normal cells or enhance its specificity for cancer cells. The original study combined it with radiotherapy for a synergistic effect on tumors. [1]

The following diagram outlines a potential experimental workflow to systematically evaluate these strategies.

cluster_strategy Explore Cytoprotective Agents cluster_delivery Develop Targeted Delivery System cluster_dosing Optimize Dosing Schedule Start Start: Objective to Reduce this compound Cytotoxicity A1 Identify cytoprotective compounds Start->A1 B1 Encapsulate this compound in nanoparticle Start->B1 C1 Design metronomic dosing regimen Start->C1 A2 Pre-treat normal cells with agent A1->A2 A3 Add this compound and assess viability A2->A3 End Evaluate Therapeutic Index A3->End B2 Functionalize for tumor targeting B1->B2 B3 Test release profile and efficacy B2->B3 B3->End C2 Apply low-dose, high-frequency schedule C1->C2 C3 Compare with traditional MTD schedule C2->C3 C3->End

Key Experiments & Protocols

To implement the strategies above, you will need to rigorously test your hypotheses using standardized cytotoxicity assays.

Cytotoxicity Assays for Evaluation

The table below compares common assays used to quantify cell death and viability. You would typically run these assays on both normal and cancer cell lines treated with your modified this compound formulations.

Assay Name Measured Parameter Principle Key Considerations Citation
MTT/XTT/WST-1 Metabolic activity (cell viability) Mitochondrial reductase enzymes convert dye to colored formazan. Colorimetric; may underestimate toxicity as it measures metabolic activity. [4] [5] [4] [5]
LDH Release Membrane integrity (cell death) Measures Lactate Dehydrogenase (LDH) enzyme leaked from damaged cells. Good for detecting necrotic cells or late-stage apoptosis. [6] [5] [6] [5]
ATP Assay ATP content (cell viability) Measures ATP levels using luciferase to produce light. Highly sensitive; directly correlates with number of viable cells. [4] [7] [4] [7]
Trypan Blue Exclusion Membrane integrity Dead cells with compromised membranes take up the blue dye. Simple, direct counting; can be automated with cell counters. [7] [5] [7] [5]
Flow Cytometry with Propidium Iodide (PI) Membrane integrity Fluorescent DNA dye PI enters only dead cells. Can be combined with other fluorescent probes for multiplexing. [7] [7]
Detailed Protocol: MTT Cytotoxicity Assay [1] [4]

This is a widely used method to assess cell viability after drug treatment.

  • Cell Seeding: Plate cells (e.g., normal fibroblast line and target cancer cell line) in a 96-well plate at a density that will be 70-80% confluent at the time of assay.
  • Treatment: After cells adhere, expose them to a range of concentrations of this compound (free or encapsulated) and your cytoprotective agents for 24-72 hours. Include wells with medium only (blank) and cells with no treatment (vehicle control).
  • MTT Incubation: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and dissolve the formazan crystals in a solvent like DMSO or isopropanol.
  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 560-570 nm using a microplate reader. [1] [4]
  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank. > Viability (%) = (Absorbance of treated sample / Absorbance of control) × 100

FAQs and Troubleshooting

Q1: Why is my this compound formulation still highly toxic to normal cells, even at low doses?

  • A: The therapeutic window of Bcl-2 inhibitors like this compound can be narrow because some normal cells also rely on Bcl-2 for survival. Re-evaluate your delivery system's targeting efficiency and drug release profile. Also, ensure you are using a clinically relevant metronomic dosing schedule in your in vivo models, not just a single high dose. [1]

Q2: How can I confirm that my nanoparticle delivery system is working to reduce off-target toxicity?

  • A: Use a combination of in vitro and in vivo tests. In vitro, compare the IC50 of free this compound vs. nano-encapsulated this compound on your normal cell lines—a significantly higher IC50 for the formulation indicates reduced cytotoxicity. In vivo, track the biodistribution of fluorescently labeled nanoparticles or use imaging to show higher accumulation in tumors compared to healthy organs.

Q3: My cytotoxicity results are inconsistent between the MTT and LDH assays. Which one should I trust?

  • A: It's common for these assays to give different information, as they measure different things. MTT measures metabolic activity (early sign of stress), while LDH measures cell membrane integrity (later sign of death). If MTT shows low viability but LDH does not, the cells may be metabolically inhibited but not yet dead (cytostasis). Using two complementary assays together provides a more complete picture. [7] [5]

References

Known Mechanism & Emerging Resistance Pathway of TW-37

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 was initially characterized as a small-molecule inhibitor of Bcl-2 family proteins (including Bcl-2, Bcl-XL, and Mcl-1), which promotes apoptosis (programmed cell death) in cancer cells by disrupting protein-protein interactions [1]. However, a 2025 study identified a previously unknown mechanism: this compound effectively downregulates the transcription of MCM10, a gene critical for DNA replication [2].

The following diagram illustrates how this newly discovered primary mechanism relates to the established Bcl-2 inhibition and contributes to the anti-cancer effects of this compound.

G TW37 This compound Treatment MCM10 MCM10 Transcription ↓ TW37->MCM10 Primary Mechanism (Discovered 2025) Bcl2 Bcl-2 Inhibition TW37->Bcl2 Established Mechanism Stemness Reduced Cancer Stemness MCM10->Stemness Apoptosis Apoptosis Induction Bcl2->Apoptosis Sorafenib Sorafenib Sensitivity ↑ Stemness->Sorafenib

Based on this mechanism, the primary documented resistance involves sustained cancer stemness. In Hepatocellular Carcinoma (HCC), MCM10 overexpression promotes a stem-like state in cancer cells, which drives resistance to the drug sorafenib. This compound's efficacy relies on its ability to disrupt this axis. Therefore, resistance could theoretically arise from factors that maintain high MCM10 expression or activity despite this compound treatment [2].

Experimental Guide: Validating this compound's Mechanism & Resistance

This protocol is designed to confirm the proposed MCM10 mechanism and investigate potential resistance in a research setting.

1. Objective: To verify MCM10 downregulation by this compound and assess the emergence of resistant cell populations. 2. Materials: * this compound (e.g., from Selleck Chemicals) [1]. * Relevant cancer cell lines (e.g., HepG2, Hep3B for HCC; OVCAR3, SKOV3 for ovarian cancer) [2] [1]. * Sorafenib (if modeling the established sorafenib-resistance context) [2]. * Equipment: Cell culture lab, qRT-PCR machine, Western blot apparatus, flow cytometer. 3. Methodology: * Cell Line Preparation: Establish parental and drug-resistant lines (e.g., HepG2-SR) by chronically exposing cells to increasing doses of sorafenib or this compound [2]. * This compound Treatment: Treat cells with a determined IC₅₀ dose of this compound. Previous studies have used a range of 250-750 nM for viability assays over 24-72 hours [1]. * Functional Assays: * Clonogenic Assay: Plate cells at low density after this compound treatment to measure long-term survival and reproductive capability [3] [1]. * MTT/SRB Assay: Perform to assess cell viability and proliferation after drug exposure [3] [1]. * Downstream Analysis: * qRT-PCR: Quantify mRNA expression levels of MCM10 and stemness markers (e.g., KLF4, SOX2) [2]. * Western Blot: Analyze protein levels of MCM10 and stemness-related proteins [2]. * Flow Cytometry: Use antibodies against surface stem cell markers (e.g., CD133) to characterize the cell population [2].

Troubleshooting FAQs for this compound Experiments

Here are answers to potential technical issues, framed as a troubleshooting guide.

Issue & Phenomenon Possible Root Cause Proposed Solution
Low Cell Kill Efficacy: Expected cell death is not observed. Pre-existing or acquired multi-drug resistance (MDR) phenotype; potential activation of compensatory survival pathways (e.g., PI3K/AKT). [4] [5] Verify drug activity and combine with a Bcl-2 family inhibitor or PI3K/AKT pathway inhibitor. Test efficacy in a validated, sensitive cell line as a positive control.
Loss of Sensitivity Over Time: Initial efficacy decreases after several treatment cycles. Selection for cancer stem cells (CSCs) with sustained MCM10 expression; acquired mutations; epigenetic plasticity. [2] [5] Co-treat with other agents that target stemness (e.g., other MCM10 inhibitors if available). Monitor stemness marker expression throughout the treatment period.
High Background Toxicity: Excessive death in control or non-target cells. Off-target effects; inhibitor concentration is too high. Titrate the drug to find the optimal working concentration. Use a metronomic (low-dose, high-frequency) dosing schedule to reduce toxicity. [3]
Inconsistent MCM10 Knockdown: Variable results in qRT-PCR/Western Blot. Inefficient transfection/infection; incomplete gene knockout/knockdown; feedback loops in signaling pathways. Use validated CRISPR guides or siRNA sequences. Include both knockout and overexpression controls to confirm the specific role of MCM10. [2]

Future Research Directions on this compound Resistance

Given the novelty of the findings, several key questions remain open for investigation. Your technical support center could guide researchers to explore these areas:

  • Confirm in Different Cancers: The MCM10 mechanism was discovered in HCC. Its relevance in other cancers where this compound is active (e.g., ovarian cancer [1]) needs validation.
  • Identify Resistance Mutations: Research should look for mutations in the MCM10 gene or its regulators that could prevent this compound from suppressing its expression.
  • Explore Epigenetic Regulation: Investigate if resistance is driven by epigenetic changes that maintain MCM10 expression in a drug-insensitive manner [5].
  • Test Rational Drug Combinations: Based on the mechanism, combining this compound with other agents that target DNA replication or cancer stemness could be a promising strategy to overcome or prevent resistance [4] [2].

References

TW-37 feedback autophagy activation management

Author: Smolecule Technical Support Team. Date: February 2026

Core Autophagy Signaling Pathway

Autophagy is a multi-step process tightly regulated by a core set of autophagy-related (Atg) proteins [1]. The pathway can be broken down into key stages, which are summarized in the following diagram and table.

autophagy_pathway cluster_induction Induction cluster_nucleation Nucleation/Phagophore Formation cluster_elongation Elongation/Autophagosome Formation cluster_degradation Fusion & Degradation Nutrient Rich Nutrient Rich Starvation/Stress Starvation/Stress Nutrient Rich->Starvation/Stress Condition Switch mTORC1 (inactive) mTORC1 (inactive) Starvation/Stress->mTORC1 (inactive) Activates mTORC1 (active) mTORC1 (active) ULK1/2 Complex (inactive) ULK1/2 Complex (inactive) mTORC1 (active)->ULK1/2 Complex (inactive) ULK1/2 Complex (active) ULK1/2 Complex (active) mTORC1 (inactive)->ULK1/2 Complex (active) Beclin-1-VPS34 Complex Beclin-1-VPS34 Complex ULK1/2 Complex (active)->Beclin-1-VPS34 Complex ATG12-ATG5-ATG16L System ATG12-ATG5-ATG16L System ULK1/2 Complex (active)->ATG12-ATG5-ATG16L System Activates LC3-I to LC3-II Lipidation LC3-I to LC3-II Lipidation ULK1/2 Complex (active)->LC3-I to LC3-II Lipidation Activates Phagophore Phagophore Beclin-1-VPS34 Complex->Phagophore Phagophore Expansion Phagophore Expansion ATG12-ATG5-ATG16L System->Phagophore Expansion Mature Autophagosome Mature Autophagosome Phagophore Expansion->Mature Autophagosome LC3-I to LC3-II Lipidation->Phagophore Expansion Autolysosome Autolysosome Mature Autophagosome->Autolysosome Fuses with Lysosome Degraded Components Degraded Components Autolysosome->Degraded Components

Stages of Autophagic Flux

Stage Key Proteins & Complexes Primary Function
Induction mTORC1, ULK1/2 Complex (ULK1/2, ATG13, FIP200, ATG101) [1] [2] Integrates nutrient/stress signals to initiate autophagy [3].
Nucleation Class III PI3K Complex (VPS34, Beclin-1, p150, ATG14) [3] [2] Generates phagophore membrane; a key regulatory node [2].
Elongation ATG12-ATG5-ATG16L1 conjugation system; LC3 lipidation system (ATG4, ATG7, ATG3) [1] [2] Expands phagophore membrane; LC3-II is a canonical marker [3].
Fusion & Degradation SNARE proteins (e.g., STX17, VAMP8); Lysosomal hydrolases [2] Autophagosome fuses with lysosome; cargo is degraded and recycled [1].

Modern Techniques for Autophagy Research

Advanced techniques are crucial for accurately monitoring the dynamic process of autophagy. Here are two key methodologies from the search results.

1. Integrated Proteomics for Autophagy Cargo Identification This systematic approach identifies proteins and organelles targeted for autophagic degradation, which is vital for understanding its specific roles [4].

  • Workflow: Disrupt essential autophagy genes (e.g., ATG7 or ATG14) in your cell model → Perform deep, multiplexed proteomic analysis (e.g., TMT-based LC/LC-MS/MS) → Identify differentially accumulated proteins via bioinformatics → Validate putative cargo and receptors.
  • Application: This method revealed that neuronal autophagy preferentially targets proteins from the ER, Golgi, and synaptic vesicles [4].

2. High-Throughput Single-Cell/Phagosome Tracking This automated workflow enables quantitative analysis of autophagic structures in live cells [5].

  • Workflow: Acquire multi-channel, z-stack, time-lapse confocal images → Use deep-learning tool (Cellpose) for segmentation → Track objects (e.g., autophagosomes) with Trackmate → Extract and analyze fluorescence data.
  • Advantage: Allows for high-throughput, unbiased quantification of autophagic flux and related processes at a single-cell and single-vesicle level.

Key Considerations for Experimental Design

Based on the search results, here are some critical factors to consider for your experiments:

  • Monitor Multiple Pathway Components: Relying on a single readout (like LC3-II levels) can be misleading. Use a combination of assays (e.g., Western blotting for key proteins, qPCR for transcriptional regulators, immunofluorescence for localization) to get a comprehensive view [6] [4] [2].
  • Context-Dependent Outcomes: Be aware that the role of autophagy is highly context-dependent. It can promote cell survival or death, and has dual roles in cancer, sometimes protecting cells and other times suppressing tumors [6] [7] [3].
  • Cross-talk with Other Processes: Autophagy does not occur in isolation. It has extensive cross-talk with other processes like acetylation [7] and apoptosis [3], which can influence your experimental outcomes.

References

TW-37 combination therapy synergy optimization

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 Fundamentals & Combination Strategies

Q1: What is this compound and what is its primary mechanism of action?

This compound is a second-generation, small-molecule inhibitor of the Bcl-2 family of proteins. It functions as a BH3 mimetic, designed to bind to the elongated groove of anti-apoptotic proteins like Bcl-2 and Mcl-1. This binding prevents the anti-apoptotic proteins from sequestering pro-apoptotic effectors (such as Bid and Bax), thereby promoting mitochondrial outer membrane permeabilization, triggering the release of cytochrome c, and inducting apoptosis [1].

Its key differentiator is its balanced affinity; it inhibits both Mcl-1 and Bcl-2 with similar potency (Ki of ~260 nM and ~290 nM, respectively), while having a lower affinity for Bcl-xL [2] [3]. This makes it particularly useful in tumors where Mcl-1-mediated resistance is a concern.

Q2: With which drugs does this compound show promising synergistic effects?

The most documented and promising synergistic partnership is with ABT-263 (Navitoclax) [3]. ABT-263 is a BH3 mimetic with high affinity for Bcl-2 and Bcl-xL, but low affinity for Mcl-1. The combination is effective because this compound directly counteracts the Mcl-1 upregulation that often causes resistance to ABT-263.

The table below summarizes the synergistic effects observed in renal cell carcinoma (RCC) [3].

Combination Cancer Model Observed Synergistic Effects Proposed Mechanism

| This compound + ABT-263 | Renal Cell Carcinoma (RCC) in vitro & in vivo | - Repressed proliferation

  • Inhibited migration & invasion
  • Induced G2/M cell cycle arrest
  • Increased apoptosis | - Concurrent inhibition of Bcl-2, Bcl-xL, and Mcl-1
  • Activation of Bax and caspases
  • Engagement of mitochondrial apoptosis pathway
  • ERK signaling pathway activation |

Beyond ABT-263, this compound has shown single-agent cytotoxicity in N-Myc amplified neuroblastoma cell lines and xenograft models, suggesting its potential for combinations with other targeted therapies in this context [2].

Experimental Protocols & Data Analysis

Q3: What are standard protocols for in vitro combination studies?

Below is a generalized workflow for a synergy assay, adaptable to different cancer cell lines.

G start Plate Cells (e.g., 2×10⁴/well in 96-well plate) a Incubate 24h (Allow cell adhesion) start->a b Treat with Compounds (Single agents & combination using a matrix of concentrations) a->b c Incubate 48-72h (Replace medium/drug daily) b->c d Assay Cell Viability (e.g., MTT or WST-1 assay) c->d e Calculate Synergy (Bliss Independence or Combination Index CI) d->e f Validate & Mechanism (Apoptosis ELISA, Western Blot, Cell Cycle, Caspase-3 Activity) e->f

Key Considerations:

  • Cell Seeding: Optimize seeding density for your cell line to prevent over-confluence by the end of the assay [2] [3].
  • Drug Preparation: this compound and ABT-263 are typically dissolved in DMSO as high-concentration stock solutions (e.g., 100 mM) and then diluted in serum-free medium to the desired working concentrations. A solvent control (DMSO) should be included [2] [3].
  • Viability Assay: The MTT assay is commonly used. Incubate cells with the MTT reagent for a few hours, then dissolve the formed formazan crystals and measure the absorbance with a microplate reader [2] [3].

Q4: How do I quantify and interpret drug synergy?

Two widely used models are the Bliss Independence model and the Combination Index (CI) method [4].

  • Bliss Independence Score: Calculated as ( S = E_{A+B} - (E_A + E_B - E_A \times E_B) ), where ( E ) is the fractional effect (e.g., 0.9 for 90% inhibition).
    • S > 0 indicates synergy
    • S = 0 indicates additivity
    • S < 0 indicates antagonism [4]
  • Combination Index (CI): Calculated as ( CI = \frac{C_{A,x}}{IC_{x,A}} + \frac{C_{B,x}}{IC_{x,B}} ). Here, ( C_{A,x} ) and ( C_{B,x} ) are the concentrations of drugs A and B in combination that produce x% effect, and ( IC_{x,A} ) and ( IC_{x,B} ) are the concentrations for each drug alone to achieve the same effect.
    • CI < 1 indicates synergy
    • CI = 1 indicates additivity
    • CI > 1 indicates antagonism [4]

Troubleshooting Common Issues

Q5: What should I do if my combination shows no synergy or increased antagonism?

  • Problem: Incorrect Dosing Ratios. Synergy is often highly dependent on the ratio and concentration of the drugs.
    • Solution: Perform a full matrix assay testing a wide range of concentrations for both drugs to find the optimal synergistic window. Don't rely on a single ratio.
  • Problem: Off-Target Effects or Compensatory Pathways.
    • Solution: Investigate other survival pathways. Research shows this compound can attenuate Notch-1 signaling [1]. Consider if your cell model uses other anti-apoptotic proteins (e.g., Bcl-w) not effectively targeted by this compound or ABT-263.
  • Problem: Inefficient Apoptosis Execution.
    • Solution: Confirm that the apoptotic pathway is intact. Check for the activation of key markers like Bax, caspase-3, and PARP cleavage via Western blot after combination treatment. If caspases are not activated, upstream signals may be insufficient [3].

Q6: How can I validate the mechanistic insights from the combination?

To confirm that the combination works through the intended mitochondrial apoptosis pathway, you can analyze the following key proteins via Western blot. The diagram below illustrates the expected molecular events.

G DrugCombo This compound + ABT-263 Combination Inhibition Inhibition of Bcl-2, Bcl-xL, Mcl-1 DrugCombo->Inhibition BaxAct Bax Activation & Oligomerization Inhibition->BaxAct Pro-apoptotic protein derepression MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxAct->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Expected Experimental Readouts:

  • Western Blot: Look for increased levels of cleaved caspase-3 and cleaved PARP. You may also see a shift in the Bax band or its oligomerization state [3].
  • Caspase Activity Assay: Use a colorimetric or fluorometric kit to directly measure the increase in caspase-3 activity after treatment [3].
  • siRNA Knockdown: Corroborate the drug targets by knocking down Bcl-2 or Mcl-1 with siRNA. If knockdown phenocopies drug effects or sensitizes cells, it validates the target [2].

Key Takeaways and Future Directions

  • This compound's primary value lies in its ability to simultaneously target Bcl-2 and Mcl-1, overcoming a common resistance mechanism to other BH3 mimetics like ABT-263.
  • The most robust preclinical synergy data currently exists for the This compound + ABT-263 combination in renal cell carcinoma [3].
  • Future optimization will heavily rely on computational frameworks that integrate multi-omics data to predict synergistic drug pairs and overcome the limitations of traditional trial-and-error screening [4].

References

TW-37 dose-dependent toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 Toxicity and Efficacy Data

The table below summarizes key quantitative data from preclinical studies to help you understand this compound's potency and its effects in various models.

Cell Line / Model Experimental Context Key Metric (e.g., EC₅₀, Effective Dose) Observed Effects & Potential Toxicity Indicators
Primary CLL Cells (in vitro) [1] Monotherapy EC₅₀: 32.82 nM to 753.1 nM [1] Induction of apoptosis; samples with 17p deletion (p53 pathway impairment) showed lower sensitivity [1].
HCT-116 (in vivo) [2] Mouse xenograft, monotherapy 10 mg/kg (i.v., daily) [2] Inhibited tumor growth without reported adverse effects in this study [2].
Endothelial Cells (in vitro) [3] Metronomic dosing & Radiation Low nanomolar range (metronomic) Antiangiogenic effect; metronomic scheduling may reduce toxicity compared to max-tolerated dosing [3].
Pancreatic Cancer (in vitro) [4] Monotherapy 500 nM [4] Induced S-phase cell cycle arrest and apoptosis; inactivation of Notch-1 signaling [4] [5].

Experimental Protocols from Literature

Here are detailed methodologies for key experiments cited in the data tables.

Cell Viability and Apoptosis Assay (Primary CLL Cells) [1]
  • Purpose: To determine the sensitivity of primary cancer cells to this compound.
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or purify B-cells from patient samples.
  • Treatment: Treat cells with a range of this compound concentrations.
  • Viability Measurement: Use the Cell Titer-Glo Luminescent Cell Viability Assay. This method determines the number of viable cells based on quantitating the ATP present, which signals the presence of metabolically active cells.
  • Data Analysis: Calculate EC₅₀ values (the concentration that induces a response halfway between the baseline and maximum) from the dose-response curves.
  • Apoptosis Confirmation: Analyze apoptosis by staining treated cells with Annexin V and Propidium Iodide (PI), followed by flow cytometry.
In Vivo Tumor Growth Inhibition (HCT-116 Xenograft) [2]
  • Purpose: To evaluate the anti-tumor efficacy of this compound in a live animal model.
  • Animal Model: Female severe combined immunodeficient (SCID) nu/nu mice.
  • Tumor Inoculation: Subcutaneously inject 5×10⁶ HCT-116 colorectal cancer cells per mouse.
  • Dosing Regimen: Once tumors reach a volume of approximately 100 mm³, administer this compound via intravenous injection (i.v.) at 10 mg/kg body weight, daily for 15 days.
  • Tumor Monitoring: Estimate tumor volume regularly using the formula: π/6 × larger diameter × (smaller diameter)².
  • Ethical Endpoints: Predefine humane endpoints, such as tumor size exceeding 1.3 cm or loss of over 15% body mass.

Frequently Asked Questions & Troubleshooting

Q1: Our experiments show high resistance to this compound in a subset of primary CLL samples. What could be the cause?

  • A: Resistance may be linked to high levels of Mcl-1 protein [1]. This compound inhibits Bcl-2, Bcl-xL, and Mcl-1, but elevated Mcl-1 can confer resistance. Check Mcl-1 expression levels in your resistant samples. Furthermore, resistance has been associated with a gene signature involving GADD45B, CXCL17, VAV2, PKCQ, and PIK3CB, which may reflect enhanced B-cell receptor (BCR) signaling and microenvironmental support [1].

Q2: We are observing feedback autophagy in this compound-treated colorectal cancer cells, which seems to protect the cells. How can we address this?

  • A: This is a documented feedback mechanism [2]. You can potentiate this compound-induced apoptosis by co-administering autophagy inhibitors. The study used:
    • Pharmacological inhibitors: 3-Methyladenine (3-MA) or Chloroquine (Cq).
    • Genetic inhibition: Knocking down Beclin-1 using lentiviral shRNA. Combining this compound with autophagy inhibition significantly enhanced cancer cell killing both in vitro and in vivo [2].

Q3: What is a potential dosing strategy to maximize efficacy while minimizing toxicity?

  • A: Consider metronomic dosing (low-dose, frequent administration). A study on head and neck cancer showed that metronomic this compound scheduling effectively suppressed tumor angiogenesis and potentiated the effect of radiation, potentially offering a better toxicity profile than traditional maximum-tolerated dose regimens [3].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the primary mechanism of action of this compound and a key resistance pathway, as identified in the research.

tw37_mechanism This compound Mechanism & Resistance TW37 This compound Bcl2 Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) TW37->Bcl2 Inhibits Notch1 Notch-1 Signaling TW37->Notch1 Inactivates Apoptosis Cell Apoptosis Bcl2->Apoptosis Blocks Bcl2->Notch1 Activates ProSurvival Pro-Survival Signals (Cell Cycle Progression) Notch1->ProSurvival Promotes Mcl1_Resistance High Mcl-1 Expression Mcl1_Resistance->Bcl2 Bypasses Inhibition Resistance Therapeutic Resistance Mcl1_Resistance->Resistance Autophagy Feedback Autophagy Autophagy->Apoptosis Counteracts Autophagy->Resistance

The diagram illustrates that this compound's primary anti-tumor activity comes from inhibiting pro-survival Bcl-2 family proteins, which directly promotes apoptosis and indirectly inactivates Notch-1 signaling [4] [5]. Key resistance mechanisms to monitor include high Mcl-1 expression and feedback autophagy, which can counteract cell death [1] [2].

Important Considerations for Your Research

Please note that the data and protocols summarized are from preclinical studies. Translating these findings into clinical applications requires rigorous safety and toxicity profiling.

  • In Vivo Translation: The provided in vivo dosing (10 mg/kg i.v. in mice) is a starting point for further investigation [2]. Comprehensive toxicology studies in relevant animal models are essential to establish a therapeutic window and define specific organ toxicity before human trials.
  • Combination Strategies: As shown in the FAQ, this compound's efficacy can be enhanced by combination with other agents like radiation or autophagy inhibitors [3] [2]. However, combinations may also alter the toxicity profile and require careful investigation.

References

Knowledge Base Article: Enhancing Cellular Uptake of Experimental Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Article ID: KB-CU-001 Last Updated: November 2025 Applicability: In vitro research using small molecule inhibitors, such as the Bcl-2 family inhibitor TW-37.

FAQ: What are the primary strategies to improve cellular uptake of a compound like this compound?

The main strategies involve modifying the formulation of the compound, specifically by using nanocarrier systems. The core principles and a comparison of common approaches are summarized in the table below.

Table 1: Strategies for Improving Cellular Uptake of Small Molecules

Strategy Mechanism of Action Key Characteristics Potential Challenges

| Cationic Nanocarriers [1] [2] | Electrostatic interaction with negatively charged cell membranes promotes adhesion and internalization. | Enhanced cellular association Often improved stability Can be co-formulated with active targeting ligands | Potential for non-specific cytotoxicity; formulation complexity. | | Active Targeting (e.g., Transferrin) [3] | Ligand (e.g., Transferrin) conjugated to nanocarrier binds to receptors overexpressed on target cells (e.g., TfR). | High specificity to target cells Receptor-mediated endocytosis can increase total drug internalization. | Requires knowledge of target cell receptor profile; more complex synthesis. | | Nanoparticle-Based Delivery [1] [4] [2] | Encapsulates drug, protecting it and exploiting natural cellular endocytic pathways for uptake. | Bypasses drug efflux pumps (e.g., P-glycoprotein) [3] Can improve solubility and circulation time. Allows for combination with other strategies. | Requires optimization of nanoparticle size, surface charge, and composition. |

Guide: How to diagnose and troubleshoot poor cellular uptake

Use the following flowchart to systematically identify and address the potential causes of low cellular uptake in your experiments.

uptake_troubleshooting start Poor Observed Bioactivity/ Suspected Low Uptake a Confirm Uptake Experimentally (e.g., via Flow Cytometry) start->a b Uptake confirmed? (Bioactivity correlates with concentration) a->b c Investigate Mechanism of Action & Off-Target Effects b->c Yes d Uptake is the limiting factor b->d No e Is the compound prone to efflux pump removal? d->e f Check cell line for specific efflux pump expression (e.g., P-gp) e->f Yes h Formulate with Cationic Carrier (e.g., DOTAP) [2] e->h No g Formulate with Nanoparticles to bypass efflux [3] f->g i Add Active Targeting Ligand (e.g., Transferrin) [3] h->i For increased specificity

Protocol: How to study cellular uptake and intracellular distribution

To experimentally verify and visualize the uptake of your compound, you can adapt the following protocol, which is based on studies of other therapeutic agents [2] [3].

Objective: To qualitatively and quantitatively assess the cellular internalization and subcellular localization of an experimental compound.

Materials:

  • Cell line of interest (e.g., pancreatic cancer, head and neck cancer lines for this compound [5] [6])
  • Fluorescently-labeled analogue of your compound (e.g., HoThyDansRu for a ruthenium complex [2])
  • Confocal fluorescence microscope
  • Flow cytometer (for quantitative analysis)
  • Cell culture reagents (medium, PBS, trypsin)
  • Lysotracker Red DND-99 (or similar lysosomal dye) [3]
  • Optional: Subcellular fractionation kits for ICP-MS analysis [2]

Workflow Diagram:

uptake_protocol A Seed cells in multi-well plates (confluent monolayer) B Incubate with fluorescent compound (Vary time & concentration) A->B C Wash cells with PBS to remove non-internalized compound B->C D Quantitative Analysis C->D E Imaging & Localization C->E F Trypsinize & resuspend cells in buffer D->F H Counterstain with organelle-specific trackers (e.g., Lysotracker) E->H G Analyze cell-associated fluorescence via Flow Cytometry F->G I Fix cells and image using Confocal Microscopy H->I

Detailed Procedure:

  • Cell Seeding: Seed your cells into appropriate plates (e.g., 24-well plates for microscopy, 6-well plates for flow cytometry) and allow them to adhere and form a confluent monolayer for 24 hours [7] [3].
  • Compound Incubation: Prepare serial dilutions of your fluorescently-labeled compound or its formulated nanosystem. Replace the cell culture medium with the compound-containing medium and incubate for varying time points (e.g., 0.5, 1, 2, 4 hours) to study uptake kinetics [7] [3].
  • Washing: After incubation, carefully remove the medium and wash the cells 2-3 times with phosphate-buffered saline (PBS) to remove any non-internalized compound [7] [3].
  • Quantitative Analysis (Flow Cytometry):
    • Trypsinize the washed cells to detach them, then collect and resuspend them in a suitable buffer.
    • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of compound internalized [3].
  • Imaging and Localization (Confocal Microscopy):
    • For cells grown on coverslips, after washing, incubate with an organelle-specific dye (e.g., Lysotracker Red for lysosomes) according to the manufacturer's instructions.
    • Fix the cells with paraformaldehyde (e.g., 4% for 15 minutes) [2].
    • Observe the cells under a confocal microscope. The co-localization of the green fluorescence from your compound and the red from the Lysotracker (appearing as yellow in merged images) indicates that the compound is localized in lysosomes, confirming an endocytic uptake pathway [3].

References

TW-37 stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is TW-37 and what is its primary mechanism of action?

This compound is a small-molecule inhibitor that targets the Bcl-2 family of anti-apoptotic proteins [1] [2]. It functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1) [3] [4]. This binding disrupts the heterodimerization between pro-apoptotic and anti-apoptotic proteins, facilitating the initiation of apoptosis (programmed cell death) in cancer cells [1] [2].

What is the typical working concentration range for this compound?

Effective concentrations vary by cell type, but this compound is typically active in the nanomolar range. The table below summarizes effective concentrations from various studies.

Table: Effective this compound Concentrations in Various Cancer Cell Types

Cell Type/Tumor Model Effective Concentration Experimental Context Source
B-cell tumors (cell lines & primary samples) IC~50~: 165 - 320 nM In vitro cell viability [1]
Colorectal Cancer (HCT-116 cells) nM concentrations In vitro cell survival & proliferation [3]
Renal Cell Carcinoma (RCC) Used in combination with ABT-263 In vitro & in vivo xenograft models [5]
B-cell tumor xenograft models 40 mg/kg (3-day regimen) In vivo, intravenous injection [1]
Pancreatic Cancer e.g., 500 nM for apoptosis assays In vitro cell growth inhibition [2]

How is this compound prepared for in vitro experiments?

This compound is typically reconstituted in DMSO (dimethyl sulfoxide) as a stock solution. For example, one study used a 100 mM stock solution in DMSO, which was then diluted in serum-free culture medium to achieve the desired working concentrations [5]. It is good practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Does this compound have single-agent activity or is it better in combination?

This compound demonstrates efficacy as a single agent [1] [4] [2] and also shows synergistic effects in combination with other drugs. For instance, synergism with ABT-263 (Navitoclax) has been observed in Renal Cell Carcinoma [5], and it can potentiate the effects of cryptotanshinone in oral cancer by targeting STAT3-Mcl-1 signaling [4].

Experimental Protocols

Cell Viability Assessment (MTT Assay) with this compound

This is a common method used to determine the cytotoxicity of this compound [3] [5].

  • Cell Seeding: Plate cells (e.g., HCT-116 CRC cells at a density of 5 × 10³ for a 96-well plate) and allow them to adhere overnight [2].
  • Treatment: Apply a range of this compound concentrations (e.g., from 10 nM to 1000 nM). Include a vehicle control (DMSO at the same dilution as in treated wells).
  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
  • Viability Measurement:
    • Add MTT reagent (e.g., 10 μL of a 5 mg/mL solution) to each well and incubate for several hours at 37°C.
    • The viable cells will reduce the yellow MTT to purple formazan crystals.
    • Solubilize the crystals with a detergent solution (e.g., SDS in DMSO).
    • Measure the optical density (OD) at 590 nm using a microplate reader.
    • Cell viability is calculated as a percentage of the vehicle control [3].
Apoptosis Detection via Annexin V/PI Staining

This protocol allows for the quantification of apoptosis induced by this compound.

  • Treatment: Seed cells and treat with this compound (e.g., 500 nM for 48 hours) [2].
  • Cell Harvest: Collect both floating and adherent cells (trypsinize adherent cells gently).
  • Staining:
    • Wash cells with cold PBS.
    • Resuspend the cell pellet in Annexin V binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Analyze the samples using flow cytometry within 1 hour. The populations can be distinguished as follows:
    • Viable cells: Annexin V-/PI-
    • Early apoptotic cells: Annexin V+/PI-
    • Late apoptotic/necrotic cells: Annexin V+/PI+ [2].

Troubleshooting Guides

Problem: Lack of Expected Cytotoxicity
  • Potential Cause 1: Inherent resistance of the cell line.
    • Solution: Some cell lines may have high basal levels of certain anti-apoptotic proteins (like Mcl-1) or activated pro-survival pathways that confer resistance. Consider pre-screening cell lines for the expression of Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL) to predict sensitivity [1].
  • Potential Cause 2: Inadequate dosing or exposure time.
    • Solution: Perform a dose-response curve (e.g., 1 nM - 10 μM) and a time-course experiment (24-72 hours) to establish optimal conditions for your specific cell model. Autophagy induction as a feedback mechanism has been observed; co-treatment with autophagy inhibitors like chloroquine may potentiate this compound's effect [3].
  • Potential Cause 3: Instability of the compound in medium.
    • Solution: While specific stability data for this compound is lacking, as a general practice, prepare fresh this compound working solutions from a high-concentration stock for each experiment. Avoid prolonged storage of the compound in culture medium at 37°C.
Problem: High Background Cell Death in Control
  • Potential Cause: Cytotoxicity from the solvent (DMSO).
    • Solution: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Include a vehicle control with the same DMSO concentration in all experiments to account for any nonspecific effects.

Mechanism of Action

The following diagram illustrates the core mechanism of this compound-induced apoptosis.

G Tw37 This compound AntiApoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Tw37->AntiApoptotic Binds and Inhibits ProApoptotic Pro-apoptotic Proteins (e.g., Bim, Bad) Tw37->ProApoptotic Displaces AntiApoptotic->ProApoptotic Sequesters (normal state) BaxBak Bax/Bak Activation ProApoptotic->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

TW-37 potency across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 Potency Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, which is a standard measure of a compound's potency. A lower IC₅₀ value indicates greater potency.

Cancer Type Cell Line(s) Tested Reported IC₅₀ / Effective Concentration Key Findings
Neuroblastoma [1] Kelly, IMR-5, SY5Y, SKNAS ~0.22 - 0.96 μM (after 48h treatment) N-Myc amplified cell lines (Kelly, IMR-5) were significantly more sensitive (lower IC₅₀) than non-amplified lines [1].
Pancreatic Cancer [2] [3] AsPC-1, BxPC-3, Colo-357, HPAC, L3.6pl, MIAPaCa, PANC-1 Nanomolar concentrations; cell growth inhibited in a dose- and time-dependent manner [2]. Effective in inhibiting growth, invasion, and angiogenesis; induced apoptosis and attenuated NF-κB signaling [2].
Other Cancers (Preclinical Evidence) [2] [3] Breast, Prostate, Lymphoma Not specified in results, but this compound inhibited growth in vitro and in vivo [2] [3]. This compound was designed to inhibit multiple Bcl-2 family proteins, which are overexpressed in many aggressive carcinomas [3] [4].

Experimental Protocols for Key Data

The potency data is derived from standardized cell viability assays. Here are the typical methodologies used in the cited studies.

  • Cell Viability Assay (MTT/WST-1) [2] [1]: This is a common colorimetric method to measure metabolic activity as a proxy for cell viability and proliferation.
    • Procedure: Cells are seeded in 96-well plates and allowed to adhere. After 24 hours, they are treated with a range of this compound concentrations. Following incubation (often 48-72 hours), an MTT reagent is added. Living cells convert MTT into a purple formazan product. The absorbance of this product is measured, and the data is used to calculate the IC₅₀ value [2] [1].
  • Apoptosis Detection (ELISA) [2] [3]: To confirm that cell death occurs through apoptosis (programmed cell death).
    • Procedure: After this compound treatment, cells are lysed. The cell lysate is incubated in a microtiter plate coated with anti-histone antibodies. A second anti-DNA antibody is used to detect histone-associated DNA fragments, which are a hallmark of apoptosis. This allows for the specific quantification of apoptotic cell death [2] [3].

Mechanism of Action and Signaling Pathway

This compound is a small-molecule inhibitor that targets the anti-apoptotic proteins of the Bcl-2 family. The diagram below illustrates its mechanism of action and the subsequent signaling effects.

tw37_mechanism cluster_top Extrinsic Apoptotic Stress cluster_downstream Downstream Effects Bcl2 Bcl-2 / Mcl-1 (Pro-survival) BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Neutralizes Apoptosis Apoptosis BaxBak->Apoptosis Permeabilizes Mitochondria TW37 This compound TW37->Bcl2 Inhibits NFkB NF-κB (Attenuated) Apoptosis->NFkB Leads to Notch1 Notch-1/Jagged-1 (Attenuated) Apoptosis->Notch1 Leads to Outcome2 ↓ Invasion ↓ Angiogenesis NFkB->Outcome2 Outcome1 ↓ Cell Survival ↑ Apoptosis Notch1->Outcome1

This compound Mechanism and Signaling Pathway

As the diagram shows, this compound functions by directly binding to and inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-2 and Mcl-1 [1]. This inhibition prevents them from neutralizing pro-apoptotic proteins like Bax and Bak. The freed pro-apoptotic proteins can then initiate mitochondrial outer membrane permeabilization (MOMP), leading to the irreversible commitment to apoptosis [4]. Studies in pancreatic cancer cells show that this process is accompanied by the attenuation of key pro-survival signaling pathways, including NF-κB and Notch-1, resulting in the downregulation of proteins that promote cell cycle progression (Cyclin D1), invasion (MMP-9), and angiogenesis (VEGF) [2] [3].

Key Insights and Comparative Positioning

  • Dual Target Inhibition: A key feature of this compound is its ability to inhibit both Bcl-2 and Mcl-1 with similar affinity (Kᵢ ~260-290 nM) [1]. This is significant because cancer cells can develop resistance to agents that target only Bcl-2 by upregulating Mcl-1 [1]. Therefore, this compound's dual inhibition may offer a therapeutic advantage in overcoming this resistance.
  • Sensitivity in N-Myc Amplified Cancers: Preclinical evidence specifically highlights that neuroblastoma cell lines with N-Myc amplification are more sensitive to this compound, suggesting a potential therapeutic niche for this molecule [1].
  • Broader Preclinical Activity: Beyond neuroblastoma and pancreatic cancer, this compound has shown growth-inhibitory effects in preclinical models of other cancers, including breast, prostate, and lymphoma, indicating a broad spectrum of activity [2] [3].

The available data is promising but remains largely confined to pre-clinical studies. Further research is needed to determine its efficacy in clinical trials.

References

TW-37 validation in primary human cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data in Primary Human Cells

The following table summarizes the experimental findings from studies that used primary human cells.

Cancer Type Cell Type Key Findings Experimental Assays Reference
Lymphoma Primary cells from lymphoma patients Significant antiproliferative effect; induced apoptosis. Fluorescence polarization binding, cell viability assays, co-immunoprecipitation, caspase activity [1] [2]. [1] [2]
Colorectal Cancer Primary human colon cancer cells TW-37 at nanomolar concentrations inhibited cell survival and proliferation; induced caspase-dependent apoptosis. MTT viability, colony formation, TUNEL staining, caspase-3/9 activity, Western blot [3]. [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies cited in the search results.

  • Primary Cell Culture (Colorectal Cancer Study) [3]:

    • Source: Fresh colon cancer tissues and surrounding normal epithelial tissues were obtained from patients undergoing resection.
    • Isolation: Tissues were minced, washed, and digested with collagenase I. The resulting single-cell suspensions were cultured in a specialized medium for primary human cells.
    • Ethics: The protocols were approved by an Ethics Review Board, and written informed consent was obtained from each participant.
  • Cell Viability and Proliferation Assays:

    • MTT Assay: Cells were treated with this compound (concentration range: 10–1000 nM). After treatment, MTT dye was added, and the optical density at 590 nm was measured to assess cell viability [3].
    • Clonogenic Assay: Cells were exposed to this compound for 72 hours, then re-suspended in agar-containing medium. After 8 days, the number of surviving colonies was counted [3].
    • BrdU Incorporation ELISA: Cells were incubated with BrdU after this compound treatment. An ELISA was then performed, and the optical density at 405 nm was recorded to measure cell proliferation [3].
  • Apoptosis Detection Assays:

    • TUNEL Staining: After treatment, cells were fixed and incubated with TUNEL fluorescence dye. Apoptotic cells were visualized and counted under a confocal microscope [3].
    • Caspase Activity Measurement: Cell lysates were incubated with caspase-3 or caspase-9 substrates. The release of p-nitroanilide (pNA) was detected at 405 nm to quantify caspase activation [3].
    • Annexin V/PI Staining: Cells were stained with Annexin V-FITC and propidium iodide, then analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells [4].
  • Analysis of Signaling Pathways:

    • Western Blotting: Treated cells were lysed, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against Bcl-2, cleaved caspase-3, cleaved PARP). Signals were developed using enhanced chemiluminescence reagents [3] [4].

Mechanism of Action and Signaling Pathway

This compound is a small-molecule inhibitor designed to target the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1 [1] [5] [6]. By binding to these proteins, it disrupts their interaction with pro-apoptotic proteins like Bid, Bim, and Bax, thereby promoting apoptosis [2] [6]. Furthermore, research in pancreatic cancer has shown that its antitumor activity also involves the inactivation of the Notch-1 signaling pathway [7].

The diagram below illustrates this mechanism of action.

G TW37 This compound Administration Bcl2 Bcl-2/Bcl-xL/Mcl-1 (Anti-apoptotic Proteins) TW37->Bcl2 Binds to BH3-binding groove Ki: Bcl-2=0.29µM, Mcl-1=0.26µM Notch1 Notch-1 Signaling Pathway TW37->Notch1 Inactivates ProApop Pro-apoptotic Proteins (e.g., Bid, Bim, Bax) Bcl2->ProApop Disrupts heterodimerization Apoptosis Activation of Apoptosis (Caspase-9/3, PARP Cleavage) ProApop->Apoptosis Free to activate Outcomes Cell Outcomes: - Growth Inhibition - S-phase Cell Cycle Arrest - Apoptotic Cell Death Apoptosis->Outcomes Leads to Notch1->Outcomes Contributes to

Interpretation and Research Considerations

The available data, while promising, comes with certain limitations you should consider for your comparison guide:

  • Limited Scope in Primary Cells: The direct evidence for this compound's efficacy in primary human cancer cells is primarily confined to lymphoma and colorectal cancer, as shown in the table. For other cancer types like pancreatic, prostate, and breast cancer, the validating data often comes from established cell lines (e.g., BxPC-3, Colo-357) rather than primary cells [7] [6].
  • Consistent Apoptotic Mechanism: Across both primary cells and cell lines, the core mechanism of this compound—inducing caspase-dependent apoptosis by inhibiting Bcl-2 family proteins—is consistently reported [1] [3] [4].
  • Additional Pathways: The inhibition of the Notch-1 pathway, as observed in pancreatic cancer models, suggests that this compound's antitumor effects may involve multiple signaling networks, which could be an important point of comparison with other Bcl-2 inhibitors [7].

References

TW-37 efficacy in drug-resistant cancer models

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 Efficacy in Preclinical Cancer Models

Cancer Type Model Used Key Mechanisms & Targets Experimental Data & Efficacy Citation
Hepatocellular Carcinoma (HCC) Sorafenib-resistant cell lines (HepG2-SR, Hep3B-SR); in vivo xenografts Novel Target: Disrupts cancer stemness by targeting MCM10 transcription. Established Target: Inhibits Bcl-2 family proteins. MCM10 KO: Reduced cancer stemness, restored sorafenib sensitivity. This compound Treatment: Downregulated MCM10, reduced stemness, enhanced sorafenib efficacy. Associated with poor patient outcomes. [1] [2]
Pancreatic Cancer Cell lines (AsPC-1, BxPC-3, etc.); SCID mouse xenograft model Primary Target: Inhibits Bcl-2, Bcl-xL, and Mcl-1. Novel Pathway: Attenuates Notch-1 signaling and downstream genes (Hes-1, Jagged-1). Cell Growth: Significant inhibition and induction of apoptosis. Cell Cycle: S-phase arrest. In Vivo: Confirmed antitumor activity through Notch-1 inactivation. [3]
Diffuse Large B-Cell Lymphoma (DLCL) WSU-DLCL2 cell line; SCID mouse xenograft model Primary Target: Potent inhibitor of Bcl-2 and Mcl-1 (Ki of 290 nM and 260 nM, respectively). Disrupts Bax/Bid heterodimer formation. In Vitro: Significant antiproliferative effect on chemoresistant cells; synergistic with CHOP regimen. In Vivo: Combination with CHOP resulted in more complete tumor inhibition than either alone. [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies cited.

For HCC (Targeting MCM10 and Cancer Stemness)
  • Cell Culture & Resistance Induction: HCC cell lines (HepG2, Hep3B) were used. Sorafenib-resistant lines (HepG2-SR, Hep3B-SR) were developed by continuous culture in gradually increasing sorafenib concentrations over ~1.5 years [1].
  • Genetic Manipulation (KO): MCM10 knockout was performed using a lentiviral CRISPRv2 system with specific sgRNAs (e.g., MCM10 KO#1: 5′-CACCGAACGACTCAACCCATCTGTG-3′) [1].
  • Compound Identification & Testing: The small molecule This compound was identified as a potential MCM10 transcription inhibitor using the Connectivity Map (CMap) database. Its effects on stemness and sorafenib sensitivity were then validated in vitro and in vivo [1] [2].
For Pancreatic Cancer (Targeting Bcl-2 & Notch-1)
  • Cell Growth Inhibition: Assessed using the WST-1 assay. Cells were seeded in 96-well plates and treated with various this compound concentrations for 24, 48, and 72 hours [3].
  • Apoptosis Detection: Multiple methods were used, including Annexin V staining for flow cytometry, Cell Death Detection ELISA (detecting histone-complexed DNA fragments), and Hoechst staining/TUNEL assay [3].
  • Cell Cycle Analysis: this compound-treated cells were fixed in ethanol and analyzed for DNA content using flow cytometry to determine the percentage of cells in different cell cycle phases [3].
  • Protein & Gene Expression Analysis: Western blotting and real-time RT-PCR were used to analyze the expression of key proteins (Bcl-2, Mcl-1, Notch-1, Jagged-1, cyclins, CDKs) and genes (p21, p27, E2F-1) [3].
For Lymphoma (Targeting Bcl-2 & Mcl-1)
  • Binding Affinity Measurement: The inhibitory constants (Ki) for Bcl-2, Bcl-xL, and Mcl-1 were determined using fluorescence polarization-based binding assays with recombinant proteins [4].
  • Protein Interaction Studies: Co-immunoprecipitation experiments demonstrated that this compound disrupts the formation of heterodimers between pro-apoptotic proteins (Bax, truncated Bid) and anti-apoptotic proteins (Bcl-2, Mcl-1) [4].
  • In Vivo Dosing: The maximum tolerated dose (MTD) in SCID mice was established at 40 mg/kg for three intravenous injections when given alone, and 20 mg/kg when combined with the CHOP chemotherapy regimen [4].

This compound Signaling Pathways

The following diagrams illustrate the two primary mechanisms of action of this compound, as revealed by the research.

G cluster_bcl2 Established Mechanism: Bcl-2 Family Inhibition cluster_mcm10 Novel Mechanism (HCC): MCM10 Transcription Inhibition Bcl2 Bcl-2 / Mcl-1 Bax Bax / Bid (Pro-apoptotic) Bcl2->Bax Binds and Inhibits Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Promotes TW37_Bcl2 This compound TW37_Bcl2->Bcl2 Inhibits TW37_MCM10 This compound MCM10_Transc MCM10 Gene Transcription TW37_MCM10->MCM10_Transc Downregulates MCM10_Protein MCM10 Protein (DNA Replication) MCM10_Transc->MCM10_Protein Produces Stemness Cancer Stemness MCM10_Protein->Stemness Promotes Sorafenib_Resist Sorafenib Resistance Stemness->Sorafenib_Resist Drives

Interpretation of Key Findings

The compiled data reveals several critical insights for drug development professionals:

  • Dual/Multi-Target Potential: this compound is not just a Bcl-2 family inhibitor. The recent discovery of its ability to target MCM10 transcription reveals a separate, potent mechanism to disrupt cancer stemness and reverse resistance in HCC [1]. This expands its potential therapeutic application.
  • Synergy with Standard Care: Across multiple cancer types, this compound shows enhanced efficacy when combined with existing standard-of-care regimens (e.g., with sorafenib in HCC [1] and with CHOP in lymphoma [4]), suggesting its primary clinical value may be in combination therapies.
  • Mechanism Beyond Direct Apoptosis: In pancreatic cancer, the antitumor activity is linked to the downregulation of the Notch-1 signaling pathway [3], indicating that its effects extend beyond directly triggering apoptosis to influencing key developmental pathways that drive cancer growth and resistance.

References

Comparative Data on TW-37 and Other BH3 Mimetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on TW-37 and other compounds, which provides indirect clues about their therapeutic profiles.

Compound Primary Targets (Binding Affinity Ki) Reported Cellular IC₅₀ Values Key Preclinical In Vivo Findings
This compound Bcl-2 (0.29 µM), Mcl-1 (0.26 µM), Bcl-xL (1.11 µM) [1] [2] HNSCC cells: ~0.3 µM [3]; Neuroblastoma (Kelly): 0.22 µM [4]; Endothelial cells: 1.1 µM [3] Inhibited tumor growth in xenograft models (lymphoma, neuroblastoma, HNSCC); No significant systemic toxicity observed in mice [3] [4] [5].
ABT-737 Bcl-2, Bcl-xL, Bcl-w (high affinity); Mcl-1 (low affinity) [6] [4] Information Missing Well-characterized to trigger caspase-dependent apoptosis in platelets [6].
AT-101 Information Missing Information Missing Triggers phosphatidylserine exposure in platelets in a caspase-independent manner [6].
Sabutoclax Information Missing Information Missing Triggers phosphatidylserine exposure in platelets in a caspase-independent manner [6].
HA14-1 Information Missing Information Missing Triggers phosphatidylserine exposure in platelets in a caspase- and calpain-dependent manner [6].

Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies from key studies cited.

  • Cytotoxicity/Cell Viability (SRB Assay): Primary human endothelial cells or cancer cell lines were seeded in 96-well plates and allowed to adhere. They were treated with a range of this compound concentrations for 72-96 hours. Cells were fixed with cold trichloroacetic acid and stained with Sulforhodamine B (SRB), which binds to cellular proteins. The bound dye was solubilized, and absorbance was measured to determine cell density relative to controls [3].
  • Apoptosis Detection (Flow Cytometry): Cells were treated with this compound for 48-72 hours, then stained with propidium iodide (PI). The DNA content was analyzed by flow cytometry, where cells with sub-G1 DNA content (a characteristic of apoptotic cells) were quantified [3] [4].
  • In Vivo Xenograft Models: Immunodeficient (SCID) mice were implanted with human cancer cells (e.g., lymphoma, neuroblastoma, HNSCC). Once tumors were established, mice were randomized into groups receiving vehicle control, this compound (e.g., 15-40 mg/kg, intraperitoneally), a standard chemotherapeutic agent like cisplatin, or a combination. Tumor volumes were measured regularly, and at the end of the study, tumors were harvested for analysis of apoptosis and angiogenesis [3] [4] [5].

Mechanism of Action and Comparative Insights

This compound is a small-molecule BH3 mimetic designed to inhibit pro-survival Bcl-2 family proteins [1]. It binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1, preventing them from neutralizing pro-apoptotic proteins and thus promoting programmed cell death [5] [1]. Beyond inducing apoptosis, this compound has been shown to cause S-phase cell cycle arrest in several cancer types, regulating key genes like p27, CDK4, and cyclin D1 [3] [7].

A critical comparative study in platelets revealed that while ABT-737 induces classic, caspase-dependent apoptosis, other putative BH3 mimetics like AT-101, sabutoclax, and HA14-1 cause cell death through distinct, non-identical pathways [6]. This suggests their mechanisms and potential off-target toxicities may differ significantly from pure BH3 mimetics, which is a crucial consideration for their toxicity profiles. The following diagram illustrates these differential mechanisms.

G cluster_ABT ABT-737 Pathway cluster_Others AT-101 / Sabutoclax / HA14-1 BH3_Mimetic BH3 Mimetic ABT Inhibits Bcl-xL BH3_Mimetic->ABT Others Alternative Mechanisms BH3_Mimetic->Others ABT_Step2 Caspase Activation ABT->ABT_Step2 ABT_Step3 Classic Apoptosis (PS Exposure) ABT_Step2->ABT_Step3 Others_Step2 Caspase-Independent or Calpain-Dependent Others->Others_Step2 Others_Step3 Alternative Cell Death (PS Exposure) Others_Step2->Others_Step3

Different Platelet Death Pathways

Current Data Gaps and Limitations

It is important to note the significant gaps in the available data:

  • No Direct Comparative Toxicity Data: The existing literature lacks head-to-head studies that systematically compare the organ-specific toxicity, maximum tolerated doses, or overall safety profiles of these compounds in the same model system.
  • Limited this compound-Specific Toxicity Data: While this compound showed no significant systemic toxicity in the reported mouse studies [3], comprehensive toxicological analyses (e.g., hematological, biochemical, histopathological assessments across major organs) are not detailed in the searched literature.
  • Mechanism Suggests Profile Differences: The finding that AT-101, sabutoclax, and HA14-1 act differently from ABT-737 in platelets strongly implies their overall toxicity profiles are distinct [6]. The exact nature of these differences for this compound requires further investigation.

References

TW-37 in Combination Therapy: Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Combination Drug Key Findings & Synergistic Effects Experimental Models Primary Citation
Oral Cancer Cryptotanshinone Potent apoptosis by suppressing STAT3–Mcl-1 signaling [1]. Human oral cancer cell lines (HSC-3, Ca9.22, HSC-4) [1]. [1]
Head & Neck Cancer Cisplatin Enhanced cytotoxicity; delayed tumor growth in vivo; induced S-phase arrest [2]. Cell lines (OSCC-3, UM-SCC-1); SCID mouse xenograft model [2]. [2]
Ovarian Cancer Cisplatin Increased cisplatin-induced apoptosis, especially in Bcl-2 overexpressing, cisplatin-resistant cell lines [3]. Ovarian cancer cell lines (OVCAR3, OV-90, SKOV3DDP) [3]. [3]
Lymphoma CHOP Regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) Enhanced killing effect of CHOP; more complete tumor inhibition in xenograft models [4]. WSU-DLCL2 cell line; DLCL xenograft model in SCID mice [4]. [4]

Mechanism of Action and Experimental Protocols

The efficacy of TW-37 in combination therapies is rooted in its mechanism of action and is demonstrated through standardized experimental protocols.

Mechanism of Action

This compound is a small-molecule BH3 mimetic designed to inhibit anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1 [4] [5] [2]. It binds to the BH3-binding groove of these proteins, displacing pro-apoptotic molecules and thereby promoting programmed cell death [4] [3]. This foundational activity underlies its synergistic effects:

  • In oral cancer, the combination with cryptotanshinone led to a potent suppression of the STAT3–Mcl-1 signaling axis, resulting in significantly enhanced apoptosis compared to either drug alone [1].
  • In other cancers, by inhibiting pro-survival proteins, this compound lowers the threshold for apoptosis, making cancer cells more vulnerable to the cytotoxic effects of chemotherapeutic agents like cisplatin [2] [3].

The diagram below illustrates this core mechanism and a common combination effect.

G Chemo Chemotherapy (e.g., Cisplatin) CancerCell Cancer Cell (High Anti-apoptotic Protein) Chemo->CancerCell Induces DNA Damage Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Pathway Blocked Bcl2 Anti-apoptotic Protein (Bcl-2, Mcl-1) ProApoptotic Pro-apoptotic Protein (e.g., BIM, BID) Bcl2->ProApoptotic Binds and Neutralizes ProApoptotic->Apoptosis Triggers TW37 This compound TW37->Bcl2 Inhibits

Key Experimental Methodologies

The data in the summary table is supported by robust in vitro and in vivo models.

  • In Vitro Cytotoxicity and Apoptosis Assays

    • Purpose: To measure cell death and growth inhibition.
    • Common Protocols:
      • Trypan Blue / MTT / WST-1 / Sulforhodamine B (SRB) Assays: Used to determine the percentage of viable cells after drug treatment [1] [5] [2].
      • Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry: A standard method to quantify and distinguish apoptotic and necrotic cell populations [1] [2].
      • Western Blotting: Used to analyze protein-level changes, such as the downregulation of Mcl-1, cleavage of caspase-3, or phosphorylation status of STAT3, confirming the molecular mechanism of action [1] [2] [3].
  • In Vivo Xenograft Models

    • Purpose: To validate efficacy in a living organism.
    • Common Protocol: Immunodeficient (e.g., SCID) mice are implanted with human cancer cells. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, combination). Tumor volume is tracked over time, and at the endpoint, tumors are analyzed for weight, apoptosis markers (e.g., TUNEL assay), and angiogenesis [2].

Conclusion for Researchers

Current evidence strongly indicates that This compound functions as a effective chemosensitizer in preclinical models. Its ability to target key anti-apoptotic proteins and enhance the efficacy of standard chemotherapies, while showing potential to overcome drug resistance, makes it a compelling candidate for further investigation [1] [2] [3].

It is crucial to note that the findings presented here are from preclinical studies. Clinical trials are necessary to confirm these synergistic effects and assess safety in humans.

References

TW-37 specificity for Bcl-2 vs Mcl-1 vs Bcl-xL

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity Profile of TW-37

Protein Target Affinity (Ki Value) Relative Selectivity (vs. Bcl-xL)
Mcl-1 260 - 290 nM [1] [2] [3] ~4.3 times more selective than Bcl-xL [2]
Bcl-2 260 - 290 nM [1] [3] [4] ~3.8 times more selective than Bcl-xL [2]
Bcl-xL 1.11 μM [1] [3] [4] Reference

Mechanism of Action and Experimental Evidence

This compound's function and specificity are confirmed through specific experimental approaches.

Core Mechanism: BH3 Domain Binding

This compound is designed to mimic the BH3 domain of pro-apoptotic proteins [2]. It binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Mcl-1, preventing them from neutralizing pro-death proteins like Bak, Bax, Bid, and Bim [1] [5]. This inhibition "releases the brakes" on apoptosis, leading to programmed cell death.

G Survival Cell Survival Apoptosis Apoptosis AntiApoptotic Anti-apoptotic Protein (e.g., Bcl-2, Mcl-1) AntiApoptotic->Survival ProApoptotic Pro-apoptotic Protein (e.g., BIM, BID) ProApoptotic->Apoptosis When freed ProApoptotic->AntiApoptotic Binds to and is neutralized TW37 This compound TW37->AntiApoptotic Occupies BH3 groove preventing binding

Key Experimental Protocol: Fluorescence Polarization Binding Assay

The primary method for determining the affinity values in the table is a fluorescence polarization (FP)-based competitive binding assay [3] [4]. The workflow is as follows:

G Step1 1. Prepare a fluorescently-labeled BH3 peptide (FAM-Bid) Step2 2. Incubate the peptide with a recombinant anti-apoptotic protein (e.g., Bcl-2, Mcl-1) Step1->Step2 Step3 3. The peptide binds to the protein, resulting in high fluorescence polarization Step2->Step3 Step4 4. Introduce this compound into the system Step3->Step4 Step5 5. This compound competes for the binding site, displacing the fluorescent peptide Step4->Step5 Step6 6. Measure the decrease in polarization and calculate the inhibition constant (Ki) Step5->Step6

This assay directly measures a compound's ability to displace a standard peptide from a protein's binding groove, providing the quantitative Ki values that define this compound's specificity profile [3].

Research Implications of the Specificity Profile

This compound's balanced inhibition of Bcl-2 and Mcl-1 is significant because many cancers rely on both proteins for survival and drug resistance [1] [6]. Inhibiting only one can lead to treatment failure, making dual-targeting inhibitors like this compound a promising therapeutic strategy [1]. Its weaker activity against Bcl-xL may be advantageous, as strong Bcl-xL inhibition is associated with platelet toxicity [6].

References

TW-37 cross-cancer type efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

TW-37 Efficacy Across Cancer Types

Cancer Type Experimental Model Key Findings / Proposed Mechanisms Combination Therapy Effects

| Oral Cancer | Cell lines (HSC-3, MC-3); In vivo mouse models [1] [2] | - Induces caspase-dependent apoptosis [1] [2]

  • Downregulates Mcl-1 and Bcl-2; Inhibits STAT3 phosphorylation [1] [2] | Potentiates cryptotanshinone effect by suppressing STAT3–Mcl-1 signaling [1] | | Pancreatic Cancer | Cell lines (AsPC-1, BxPC-3, etc.); In vivo SCID xenograft [3] | - Induces S-phase cell cycle arrest & apoptosis [3]
  • Downregulates Notch-1, Jagged-1, and Hes-1 signaling [3] | - | | Head & Neck Cancer (HNSCC) | Cell lines (OSCC-3, UM-SCC-1); In vivo SCID mouse model [4] [5] | - Induces S-phase arrest; Inhibits tumor angiogenesis [4]
  • Promotes endothelial cell apoptosis [5] | Enhances cisplatin effect & radiosensitivity; Improves time to tumor failure [4] [5] | | Colorectal Cancer (CRC) | Cell line (HCT-116); Primary human cells; In vivo mouse model [6] | - Induces caspase-3/9 activation and apoptosis [6]
  • Triggers feedback autophagy activation [6] | Autophagy inhibition (genetic or pharmacological) potentiates this compound-induced apoptosis [6] | | Lung Cancer (NSCLC) | EGFR-TKI resistant cell line (H1975) [7] | - Inhibits proliferation, migration, invasion [7]
  • Induces apoptosis; Suppresses AKT signaling pathway [7] | - | | Lymphoma | Cell line (WSU-DLCL2); Primary patient cells [8] | - Shows anti-proliferative & pro-apoptotic effects [8] | Enhances cytotoxic effect of CHOP regimen [8] |

Detailed Experimental Protocols

The efficacy data in the table are derived from standardized pre-clinical experimental models. Here are the detailed methodologies for key experiments cited:

  • Cell Viability and Proliferation Assays:

    • Trypan Blue Exclusion Assay: Cells are treated with this compound, then mixed with 0.4% trypan blue solution. Viable cells (those excluding the dye) are counted using a hemocytometer [1] [2].
    • Sulforhodamine B (SRB) Assay: After this compound treatment, cells are fixed with cold trichloroacetic acid and stained with SRB dye. Bound dye, proportional to cellular protein mass, is solubilized and measured with a spectrophotometer [4] [5].
    • MTT Assay: Following this compound exposure, MTT reagent is added. Viable cells convert MTT to purple formazan crystals, which are dissolved, and the solution's optical density is measured [7].
    • BrdU ELISA Assay: Cells are incubated with BrdU after this compound treatment. Incorporated BrdU is detected using an anti-BrdU antibody in an ELISA format to measure cell proliferation [6].
  • Apoptosis Analysis:

    • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI, then analyzed by flow cytometry. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1] [2] [7].
    • Western Blotting for Apoptotic Markers: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against cleaved forms of caspase-3, caspase-9, and PARP—key indicators of apoptosis execution [2] [6].
  • Mechanism of Action Studies:

    • Western Blotting & qPCR: Used to detect changes in protein (e.g., Bcl-2, Mcl-1, p-STAT3, p-AKT) and mRNA expression levels after this compound treatment, helping to elucidate the signaling pathways involved [1] [2] [7].
    • Flow Cytometry for Cell Cycle: this compound-treated cells are fixed, stained with PI, and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases (e.g., S-phase arrest) [3] [4].

The following diagram illustrates the core mechanism of this compound and a generalized workflow for the key experiments used to evaluate its efficacy.

g cluster_mechanism This compound Mechanism of Action cluster_experiments Key Pre-clinical Experiments Bcl2 Anti-apoptotic Proteins (Bcl-2, Mcl-1, Bcl-xL) ProApop Pro-apoptotic Proteins (e.g., Bid, Bim, Bad) Bcl2->ProApop Binds and inhibits Apoptosis Induction of Apoptosis ProApop->Apoptosis Free to activate TW37 This compound (BH3 mimetic) TW37->Bcl2 Binds and inhibits InVitro In Vitro Models (Cell Culture) Viability Viability/Proliferation Assays (e.g., MTT, SRB) InVitro->Viability ApopAssay Apoptosis Analysis (Annexin V, Western Blot) InVitro->ApopAssay MechStudy Mechanism Studies (Western Blot, qPCR, FACS) InVitro->MechStudy InVivo In Vivo Models (Mouse Xenografts) InVivo->Viability InVivo->ApopAssay InVivo->MechStudy

Key Conclusions for Researchers

  • Primary Mechanism: As a BH3 mimetic, this compound's primary mechanism is the direct inhibition of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), thereby promoting apoptosis [8].
  • Broad-Spectrum Activity: Preclinical data confirms its efficacy against a wide range of cancers, including solid tumors and hematological malignancies [1] [3] [6].
  • Synergistic Potential: A key characteristic is its ability to synergize with conventional therapies (like cisplatin and radiation) and other targeted agents, potentially overcoming drug resistance [1] [4] [5].
  • Multi-pathway Inhibition: Its anti-tumor effect extends beyond direct apoptosis induction to include inhibition of angiogenesis [4] [5] and key survival pathways like STAT3 [1], Notch-1 [3], and AKT [7].

As of the latest information, this compound remains in the preclinical research stage and has not yet received approval from any regulatory authority for clinical use [9] [10].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

573.21850901 Da

Monoisotopic Mass

573.21850901 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FQ8NY4LUO5

Wikipedia

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide

Dates

Last modified: 08-15-2023
1: Skommer J, Brittain T. Extended survival of SH-SY5Y cells following overexpression of Lys67Glu neuroglobin is associated with stabilization of ΔψM. Cytometry A. 2012 Jul;81(7):602-10. doi: 10.1002/cyto.a.22046. Epub 2012 Mar 29. PubMed PMID: 22467552.
2: Lieber J, Ellerkamp V, Wenz J, Kirchner B, Warmann SW, Fuchs J, Armeanu-Ebinger S. Apoptosis sensitizers enhance cytotoxicity in hepatoblastoma cells. Pediatr Surg Int. 2012 Feb;28(2):149-59. doi: 10.1007/s00383-011-2988-z. PubMed PMID: 21971946.
3: Zeitlin BD, Spalding AC, Campos MS, Ashimori N, Dong Z, Wang S, Lawrence TS, Nör JE. Metronomic small molecule inhibitor of Bcl-2 (TW-37) is antiangiogenic and potentiates the antitumor effect of ionizing radiation. Int J Radiat Oncol Biol Phys. 2010 Nov 1;78(3):879-87. doi: 10.1016/j.ijrobp.2010.04.024. Epub 2010 Aug 1. PubMed PMID: 20675079; PubMed Central PMCID: PMC2946486.
4: Tchernev G, Nenoff P. [Dissecting the pathways of tumour escape: " question of life and death?"]. An Bras Dermatol. 2010 Mar-Apr;85(2):248-59. Review. Portuguese. PubMed PMID: 20520947.
5: Buron N, Porceddu M, Brabant M, Desgué D, Racoeur C, Lassalle M, Péchoux C, Rustin P, Jacotot E, Borgne-Sanchez A. Use of human cancer cell lines mitochondria to explore the mechanisms of BH3 peptides and ABT-737-induced mitochondrial membrane permeabilization. PLoS One. 2010 Mar 31;5(3):e9924. doi: 10.1371/journal.pone.0009924. PubMed PMID: 20360986; PubMed Central PMCID: PMC2847598.
6: Ni Chonghaile T, Letai A. Mimicking the BH3 domain to kill cancer cells. Oncogene. 2008 Dec;27 Suppl 1:S149-57. doi: 10.1038/onc.2009.52. Review. PubMed PMID: 19641500.
7: Ashimori N, Zeitlin BD, Zhang Z, Warner K, Turkienicz IM, Spalding AC, Teknos TN, Wang S, Nör JE. TW-37, a small-molecule inhibitor of Bcl-2, mediates S-phase cell cycle arrest and suppresses head and neck tumor angiogenesis. Mol Cancer Ther. 2009 Apr;8(4):893-903. doi: 10.1158/1535-7163.MCT-08-1078. PubMed PMID: 19372562; PubMed Central PMCID: PMC2709836.
8: Wang Z, Azmi AS, Ahmad A, Banerjee S, Wang S, Sarkar FH, Mohammad RM. TW-37, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway. Cancer Res. 2009 Apr 1;69(7):2757-65. doi: 10.1158/0008-5472.CAN-08-3060. Epub 2009 Mar 24. PubMed PMID: 19318573.
9: Al-Katib AM, Sun Y, Goustin AS, Azmi AS, Chen B, Aboukameel A, Mohammad RM. SMI of Bcl-2 TW-37 is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status. J Hematol Oncol. 2009 Feb 16;2:8. doi: 10.1186/1756-8722-2-8. PubMed PMID: 19220884; PubMed Central PMCID: PMC2651908.
10: Azmi AS, Wang Z, Burikhanov R, Rangnekar VM, Wang G, Chen J, Wang S, Sarkar FH, Mohammad RM. Critical role of prostate apoptosis response-4 in determining the sensitivity of pancreatic cancer cells to small-molecule inhibitor-induced apoptosis. Mol Cancer Ther. 2008 Sep;7(9):2884-93. doi: 10.1158/1535-7163.MCT-08-0438. PubMed PMID: 18790769.
11: Azmi AS, Mohammad RM. Non-peptidic small molecule inhibitors against Bcl-2 for cancer therapy. J Cell Physiol. 2009 Jan;218(1):13-21. doi: 10.1002/jcp.21567. Review. PubMed PMID: 18767026; PubMed Central PMCID: PMC2577714.
12: Wang Z, Song W, Aboukameel A, Mohammad M, Wang G, Banerjee S, Kong D, Wang S, Sarkar FH, Mohammad RM. TW-37, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer. Int J Cancer. 2008 Aug 15;123(4):958-66. doi: 10.1002/ijc.23610. PubMed PMID: 18528859.
13: Mohammad RM, Goustin AS, Aboukameel A, Chen B, Banerjee S, Wang G, Nikolovska-Coleska Z, Wang S, Al-Katib A. Preclinical studies of TW-37, a new nonpeptidic small-molecule inhibitor of Bcl-2, in diffuse large cell lymphoma xenograft model reveal drug action on both Bcl-2 and Mcl-1. Clin Cancer Res. 2007 Apr 1;13(7):2226-35. PubMed PMID: 17404107.
14: Verhaegen M, Bauer JA, Martín de la Vega C, Wang G, Wolter KG, Brenner JC, Nikolovska-Coleska Z, Bengtson A, Nair R, Elder JT, Van Brocklin M, Carey TE, Bradford CR, Wang S, Soengas MS. A novel BH3 mimetic reveals a mitogen-activated protein kinase-dependent mechanism of melanoma cell death controlled by p53 and reactive oxygen species. Cancer Res. 2006 Dec 1;66(23):11348-59. PubMed PMID: 17145881.
15: Wang G, Nikolovska-Coleska Z, Yang CY, Wang R, Tang G, Guo J, Shangary S, Qiu S, Gao W, Yang D, Meagher J, Stuckey J, Krajewski K, Jiang S, Roller PP, Abaan HO, Tomita Y, Wang S. Structure-based design of potent small-molecule inhibitors of anti-apoptotic Bcl-2 proteins. J Med Chem. 2006 Oct 19;49(21):6139-42. PubMed PMID: 17034116.
16: Zeitlin BD, Joo E, Dong Z, Warner K, Wang G, Nikolovska-Coleska Z, Wang S, Nör JE. Antiangiogenic effect of TW37, a small-molecule inhibitor of Bcl-2. Cancer Res. 2006 Sep 1;66(17):8698-706. PubMed PMID: 16951185.

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